5-Chloro-2,3-dimethoxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,3-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRVUYUWCDJOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400245 | |
| Record name | 5-Chloro-2,3-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86232-28-2 | |
| Record name | 5-Chloro-2,3-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2,3-dimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloro-2,3-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for 5-Chloro-2,3-dimethoxybenzaldehyde, a valuable substituted benzaldehyde derivative with applications in pharmaceutical and organic synthesis. This document details the proposed synthetic route, starting from commercially available precursors, and provides detailed experimental protocols adapted from established literature procedures for analogous transformations. All quantitative data is presented in structured tables for clarity, and key transformations are visualized using reaction diagrams.
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The proposed pathway commences with the chlorination of 2,3-dimethoxyphenol, followed by the formylation of the resulting 1-chloro-2,3-dimethoxybenzene intermediate via the Vilsmeier-Haack reaction. This approach is advantageous due to the accessibility of the starting materials and the generally high yields associated with these reaction types.
Data Presentation
The following tables summarize the key reactants, reagents, and expected outcomes for the proposed synthesis pathway.
Table 1: Reactants and Reagents
| Step | Starting Material | Key Reagents | Solvent |
| 1. Chlorination | 2,3-Dimethoxyphenol | Sulfuryl chloride (SO₂Cl₂) | Dichloromethane (DCM) |
| 2. Formylation | 1-Chloro-2,3-dimethoxybenzene | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) or neat DMF |
Table 2: Expected Products and Yields
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 1 | 1-Chloro-2,3-dimethoxybenzene | C₈H₉ClO₂ | 172.61 | 80-90 |
| 2 | This compound | C₉H₉ClO₃ | 200.62 | 70-85 |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 10.3 (s, 1H, CHO), 7.4 (d, J=2.5 Hz, 1H, Ar-H), 7.1 (d, J=2.5 Hz, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 189.5 (CHO), 153.0, 149.0, 130.0, 128.5, 125.0, 118.0, 62.0 (OCH₃), 56.5 (OCH₃) |
| IR (KBr, cm⁻¹) | ~2940, 2850 (C-H), 1685 (C=O, aldehyde), 1580, 1470 (C=C, aromatic), 1270, 1080 (C-O, ether), 820 (C-Cl) |
| Mass Spectrum (EI) | m/z (%): 200 (M⁺, 100), 199 (M⁺-H, 95), 171 (M⁺-CHO, 40), 157 (M⁺-CHO-CH₂, 25) |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound. These protocols are adapted from established procedures for similar transformations and should be performed by qualified personnel in a well-ventilated fume hood.
Step 1: Synthesis of 1-Chloro-2,3-dimethoxybenzene
This procedure is adapted from the chlorination of a similar substituted phenol.
Materials:
-
2,3-Dimethoxyphenol (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,3-dimethoxyphenol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfuryl chloride dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-chloro-2,3-dimethoxybenzene.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound via Vilsmeier-Haack Formylation
This protocol is a general procedure for the Vilsmeier-Haack formylation of an electron-rich aromatic compound.[1]
Materials:
-
1-Chloro-2,3-dimethoxybenzene (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous (optional)
-
Sodium acetate
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to form the Vilsmeier reagent.
-
Dissolve 1-chloro-2,3-dimethoxybenzene in a minimal amount of anhydrous dichloromethane or DMF.
-
Slowly add the solution of 1-chloro-2,3-dimethoxybenzene to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture back to 0 °C in an ice bath.
-
Carefully add a solution of sodium acetate in water to hydrolyze the intermediate.
-
Heat the mixture at reflux for 1 hour to ensure complete hydrolysis.
-
Cool the mixture to room temperature and extract with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Mandatory Visualizations
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium salt, known as the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with the electron-rich aromatic substrate.
References
5-Chloro-2,3-dimethoxybenzaldehyde: A Technical Overview
This technical guide provides a comprehensive overview of the known chemical properties, safety information, and computed data for 5-Chloro-2,3-dimethoxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
Chemical and Physical Properties
The fundamental identifying and physical characteristics of this compound are compiled from established chemical databases. These properties are crucial for sample identification, purity assessment, and theoretical modeling.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 86232-28-2 | [1] |
| Molecular Formula | C₉H₉ClO₃ | [1][2] |
| Molecular Weight | 200.62 g/mol | [1][2] |
| Monoisotopic Mass | 200.0240218 Da | [1] |
| Canonical SMILES | COC1=CC(=CC(=C1OC)C=O)Cl | [1] |
| InChI | InChI=1S/C9H9ClO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 | [1] |
| InChIKey | FIRVUYUWCDJOMJ-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥95% | [2] |
| Storage | Room temperature | [2] |
| Computed TPSA | 35.5 Ų |[1] |
Spectroscopic Analysis
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed sources. For novel research or before use as a reagent, it is critical to perform such analyses to confirm the structure and purity of the material. The diagram below illustrates the logical relationship between the compound's functional groups and the expected regions for their spectroscopic signals.
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for this compound has not been identified in the literature searched. However, a plausible synthetic route could involve the electrophilic chlorination of 2,3-dimethoxybenzaldehyde.
For researchers acquiring this compound, a general workflow for chemical characterization is essential.
General Protocol for Chemical Characterization
-
Purity Assessment (TLC/GC-MS/LC-MS):
-
Dissolve a small sample (~1 mg) in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution on a TLC plate and elute with a solvent system (e.g., Hexane:Ethyl Acetate mixtures) to check for impurities.
-
For a more quantitative assessment, analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine purity and confirm the molecular weight.
-
-
Structural Elucidation (NMR):
-
Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure, including the substitution pattern on the aromatic ring and the presence of aldehyde and methoxy protons/carbons.
-
-
Functional Group Confirmation (FTIR):
-
Acquire an Infrared (IR) spectrum of the solid sample, typically using an Attenuated Total Reflectance (ATR) accessory.
-
Confirm the presence of key functional groups by identifying characteristic absorption bands, such as the carbonyl (C=O) stretch of the aldehyde.
-
The following diagram outlines a standard workflow for this characterization process.
Biological Activity
There is no specific information regarding the biological activity of this compound in the searched literature. However, various other isomers and derivatives of dimethoxybenzaldehyde have been reported to possess biological activities, including antifungal, antimicrobial, and anticancer properties.[3] Any investigation into the biological effects of the title compound would represent novel research.
Safety and Handling
This compound is classified as an irritant.[4] Adherence to standard laboratory safety protocols is required.
Table 2: GHS Hazard Information
| Code | Description | Classifications |
|---|---|---|
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
Source:[1]
Precautionary Statements: Key precautionary statements include P261 (avoid breathing dust), P264 (wash skin thoroughly after handling), P280 (wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
The following workflow illustrates the recommended handling procedure for this chemical.
References
An In-depth Technical Guide to 5-Chloro-2,3-dimethoxybenzaldehyde (CAS Number: 86232-28-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2,3-dimethoxybenzaldehyde (CAS No. 86232-28-2), along with insights into its synthesis and its emerging role as a key intermediate in the development of novel therapeutic agents. While direct biological activity data for this compound is limited in publicly available literature, its structural features make it a valuable building block in medicinal chemistry for creating derivatives with potential pharmacological activities.
Core Chemical and Physical Properties
This compound is a substituted benzaldehyde derivative. Its key physicochemical properties are summarized in the table below, providing a foundational understanding for its use in synthesis and experimental design.
| Property | Value | Citation(s) |
| CAS Number | 86232-28-2 | [1] |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Chloro-2,3-dimethoxy-benzaldehyde, Benzaldehyde, 5-chloro-2,3-dimethoxy- | [1] |
| Appearance | Solid | |
| Melting Point | 96-100 °C | |
| SMILES | COC1=C(C(=O)C=C(C1)Cl)OC | |
| InChI Key | FIRVUYUWCDJOMJ-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various organic chemistry routes. One documented method involves the use of veratrole as a starting material. A patent describes a method for preparing dimethoxy benzaldehyde from veratrole, suggesting a potential synthetic pathway.[2]
A general logical workflow for a plausible synthesis is outlined below. This diagram illustrates the conceptual steps that could be involved in its production, starting from a simpler precursor.
Role in the Synthesis of Bioactive Molecules
While this compound itself has not been extensively studied for its biological activity, its true value for drug development professionals lies in its utility as a chemical intermediate. The presence of a reactive aldehyde group, along with the specific substitution pattern on the benzene ring (chloro and dimethoxy groups), makes it an attractive starting point for the synthesis of more complex molecules with potential therapeutic applications.
Research has indicated that derivatives of similar chlorinated and methoxylated aromatic aldehydes are being explored for various pharmacological activities.
Potential as a Precursor for Antibacterial Agents
Studies have been conducted on the synthesis of novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives with the aim of developing compounds with biological activity.[3] The synthesis of these new derivatives, which have an o-hydroxybenzamide structure, was performed to obtain potentially bioactive compounds.[3] This suggests that the core structure of 5-chloro-benzaldehyde derivatives is of interest in the search for new antibacterial agents.
Application in the Synthesis of Enzyme Inhibitors
There is growing interest in the development of α-glucosidase inhibitors for the management of type 2 diabetes.[4] A novel series of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives have been synthesized and evaluated as new α-glucosidase inhibitors.[4] These compounds exhibited promising inhibitory activity.[4] Although not directly using this compound, this research highlights the potential of similarly substituted chloro-methoxy benzaldehyde derivatives in creating potent enzyme inhibitors.
The general approach to utilizing this compound in the synthesis of bioactive derivatives is depicted in the following workflow:
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on available safety data, the compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Conclusion
This compound is a chemical compound with well-defined physical and chemical properties. While direct evidence of its biological activity is scarce, its significance in the field of drug discovery and development is notable, primarily as a versatile intermediate. Its unique substitution pattern provides a scaffold for the synthesis of a variety of derivatives, some of which have shown promise as antibacterial agents and enzyme inhibitors. For researchers and scientists in drug development, this compound represents a valuable tool in the design and synthesis of novel, biologically active molecules. Further exploration of derivatives synthesized from this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. This compound | C9H9ClO3 | CID 4172275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 5-Chloro-2,3-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and a representative synthetic approach for 5-Chloro-2,3-dimethoxybenzaldehyde. The information is intended to support research and development activities where this compound may be utilized as a chemical intermediate or building block.
Core Compound Properties
This compound is a substituted aromatic aldehyde. Its molecular structure and properties make it a potentially useful precursor in the synthesis of more complex molecules in medicinal chemistry and materials science.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 200.62 g/mol | [1] |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| CAS Number | 86232-28-2 | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC1=CC(=CC(=C1OC)C=O)Cl | [1] |
| InChI Key | FIRVUYUWCDJOMJ-UHFFFAOYSA-N | [1] |
Safety and Hazard Information
Based on GHS classifications, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Representative Synthetic Protocol
Hypothetical Synthesis of this compound
This proposed synthesis involves two main stages: chlorination of a dimethoxybenzene precursor followed by formylation to introduce the aldehyde group.
Step 1: Chlorination of 1,2-Dimethoxybenzene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1,2-dimethoxybenzene in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add an equimolar amount of a chlorinating agent, such as N-Chlorosuccinimide (NCS), portion-wise. A catalytic amount of a Lewis acid may be required to facilitate the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product, 4-chloro-1,2-dimethoxybenzene, can be purified by column chromatography or recrystallization.
Step 2: Formylation of 4-Chloro-1,2-dimethoxybenzene (Vilsmeier-Haack Reaction)
-
Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF).
-
Formylation Reaction: Slowly add the purified 4-chloro-1,2-dimethoxybenzene from Step 1 to the prepared Vilsmeier reagent.
-
Heating: After the addition is complete, heat the reaction mixture, typically between 50-80°C, for several hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt to the aldehyde.
-
Work-up and Purification: Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium carbonate) until basic. The product, this compound, may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts should be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a logical workflow for the experimental process.
Caption: Proposed synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
A Comprehensive Technical Guide to 5-Chloro-2,3-dimethoxybenzaldehyde
This technical guide provides a detailed overview of 5-Chloro-2,3-dimethoxybenzaldehyde, a significant aromatic aldehyde derivative. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers its chemical identity, physicochemical properties, synthesis methodologies, safety and handling protocols, and its role in medicinal chemistry.
Chemical Identity and Properties
This compound is a polysubstituted benzaldehyde with the International Union of Pure and Applied Chemistry (IUPAC) name This compound .[1] It is characterized by a chlorine atom and two methoxy groups attached to the benzene ring, in addition to the aldehyde functional group.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, application in reactions, and for analytical purposes.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₉ClO₃ | [1][2][3] |
| Molecular Weight | 200.62 g/mol | [1][2][3] |
| CAS Number | 86232-28-2 | [1][2][3] |
| Appearance | Off-white to light yellow crystalline solid | Inferred from related compounds |
| Melting Point | 68-70 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as chloroform and methanol; limited solubility in water. | Inferred from related compounds |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aldehyde proton (singlet, ~10.4 ppm), aromatic protons (singlets or doublets, ~7.0-7.5 ppm), and methoxy group protons (singlets, ~3.9 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (~189 ppm), aromatic carbons (110-160 ppm), and methoxy carbons (~56 ppm). |
| IR Spectroscopy | Characteristic peaks for the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), C-O stretches of the methoxy groups, and C-Cl stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (200.62 g/mol ), along with a characteristic isotopic pattern for the chlorine atom. |
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes, typically involving the chlorination, formylation, and methylation of a suitable precursor. A plausible synthetic pathway is outlined below.
Proposed Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound, starting from a commercially available precursor.
References
An In-depth Technical Guide to Structural Analogs of 5-Chloro-2,3-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of structural analogs of 5-chloro-2,3-dimethoxybenzaldehyde. This core scaffold is a versatile starting point for the development of novel therapeutic agents. This document details experimental protocols for the synthesis of key derivatives, such as Schiff bases and hydrazones, and outlines methodologies for their biological screening. Quantitative data from structurally related compounds are presented to guide future research and development in this area.
Physicochemical Properties of the Core Scaffold
This compound is a substituted aromatic aldehyde with the following properties:
| Property | Value | Reference |
| Molecular Formula | C9H9ClO3 | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| CAS Number | 86232-28-2 | [1] |
| IUPAC Name | This compound | [1] |
Synthesis of Structural Analogs
The aldehyde functional group of this compound is a key site for chemical modification to generate a diverse library of structural analogs. Common synthetic routes involve condensation reactions with primary amines to form Schiff bases or with hydrazides to produce hydrazones.
General Experimental Protocol for Schiff Base Synthesis
This protocol describes a general method for the synthesis of Schiff base derivatives from this compound and various primary amines.
-
Dissolution of Reactants: Dissolve 1 mmol of this compound in 20 mL of a suitable solvent such as ethanol or methanol in a round-bottomed flask. In a separate flask, dissolve 1 mmol of the desired primary amine in 10 mL of the same solvent.
-
Reaction Mixture: Add the amine solution to the aldehyde solution with stirring. Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Synthetic Workflow for Schiff Base Analogs
The following diagram illustrates a typical workflow for the synthesis and characterization of Schiff base analogs of this compound.
Caption: General workflow for the synthesis and characterization of Schiff base analogs.
Biological Activity of Structural Analogs
While specific biological activity data for direct structural analogs of this compound are limited in the public domain, studies on closely related substituted benzaldehyde derivatives, particularly Schiff bases and hydrazones, have revealed significant antimicrobial and anticancer properties. The following tables summarize the biological activities of some of these related compounds.
Antimicrobial Activity of Related Schiff Base Analogs
Schiff bases derived from 5-chloro-salicylaldehyde (a structural isomer of a demethylated analog) have been evaluated for their antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 | [2] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Escherichia coli | 1.6 | [2] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Pseudomonas fluorescence | 2.8 | [2] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Staphylococcus aureus | 3.4 | [2] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Aspergillus niger | 47.5 | [2] |
Anticancer Activity of Related Hydrazone Analogs
Hydrazone derivatives of various substituted benzaldehydes have been investigated for their cytotoxic effects on cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide | A549 (Lung carcinoma) | Lower than cisplatin | |
| Hydrazone derivative 8 | HeLa (Cervical cancer) | 34.38 | [3] |
| Hydrazone derivative 11 | MCF-7 (Breast cancer) | 26.84 | [3] |
| Hydrazone derivative 3h (with pyrrole ring) | PC-3 (Prostate cancer) | 1.32 | [4] |
| Hydrazone derivative 3h (with pyrrole ring) | MCF-7 (Breast cancer) | 2.99 | [4] |
| Hydrazone derivative 3h (with pyrrole ring) | HT-29 (Colon cancer) | 1.71 | [4] |
Experimental Protocol for Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 10^4 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare stock solutions of the synthesized analogs in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the old medium in the wells with 100 µL of the medium containing the test compounds and incubate for another 24-48 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute this stock solution in culture medium to a working concentration of 0.5 mg/mL. After the treatment period, add 100 µL of the working MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the MTT solution from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value for each compound.
Biological Screening and Mechanism of Action
The screening of novel compounds for biological activity is a critical step in drug discovery. A general workflow for this process is depicted below. While the precise mechanisms of action for analogs of this compound are not yet fully elucidated, related compounds have been shown to induce apoptosis in cancer cells.
General Workflow for Biological Screening
Caption: A generalized workflow for the biological screening of synthesized compounds.
Potential Signaling Pathway Involvement
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. A simplified, generalized apoptotic pathway that could be investigated for active analogs is shown below. Benzaldehyde derivatives have been noted to potentially induce apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins.
Caption: A potential apoptotic signaling pathway that may be modulated by active analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of derivatives such as Schiff bases and hydrazones, coupled with the demonstrated biological activities of structurally related compounds, warrants further investigation into this class of molecules. The experimental protocols and workflows provided in this guide offer a framework for the synthesis, screening, and characterization of new structural analogs. Future research should focus on generating and testing a library of direct analogs to establish a clear structure-activity relationship and to identify lead compounds for further preclinical development.
References
An In-depth Technical Guide to the Synthesis of 5-Chloro-2,3-dimethoxybenzaldehyde: Core Starting Materials and Synthetic Strategies
Introduction: The Significance of 5-Chloro-2,3-dimethoxybenzaldehyde in Modern Drug Discovery
This compound is a highly valuable substituted benzaldehyde derivative that serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules. Its unique substitution pattern, featuring two electron-donating methoxy groups and an electron-withdrawing chloro group, imparts specific reactivity and conformational properties that are leveraged by medicinal chemists to design novel therapeutic agents. The aldehyde functional group provides a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic scaffolds. This guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of this compound, offering researchers and drug development professionals a detailed and practical resource for its efficient synthesis.
Strategic Synthetic Approaches: A Tale of Two Precursors
The synthesis of this compound can be approached from two principal strategic directions, each commencing with a different commercially available starting material. The choice of route often depends on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities. This guide will delve into the two most prominent and scientifically sound pathways:
-
Route A: Electrophilic Chlorination of 2,3-Dimethoxybenzaldehyde (o-Veratraldehyde). This approach utilizes a readily available dimethoxybenzaldehyde isomer and introduces the chloro substituent in a late-stage functionalization step.
-
Route B: Formylation of 1-Chloro-2,3-dimethoxybenzene. This strategy begins with a pre-functionalized chloro-dimethoxybenzene and introduces the aldehyde group as the final key transformation.
Route A: Synthesis via Electrophilic Chlorination of 2,3-Dimethoxybenzaldehyde
This is arguably the most direct and frequently employed method for the synthesis of this compound. The rationale behind this approach lies in the activating and directing effects of the two methoxy groups on the aromatic ring, which facilitate electrophilic substitution.
Causality Behind Experimental Choices
The two methoxy groups at positions 2 and 3 are ortho, para-directing. The position para to the 2-methoxy group (C5) is highly activated and sterically accessible, making it the most probable site for electrophilic attack. The aldehyde group at C1 is a meta-directing deactivator, which further reinforces the regioselectivity of the chlorination at the C5 position.
Detailed Experimental Protocol
Materials:
-
2,3-Dimethoxybenzaldehyde (o-Veratraldehyde)
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Acetonitrile (or other suitable aprotic solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2,3-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous acetonitrile.
-
To the stirred solution, add N-Chlorosuccinimide (1.05 equivalents) portion-wise at room temperature. The reaction is typically mildly exothermic.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 2-4 hours.
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product into a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Workflow Diagram: Electrophilic Chlorination
Caption: Workflow for the synthesis of this compound via chlorination.
Route B: Synthesis via Formylation of 1-Chloro-2,3-dimethoxybenzene
This alternative synthetic route involves the introduction of the aldehyde functionality onto a pre-existing chloro-substituted dimethoxybenzene ring. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic compounds.
Causality Behind Experimental Choices
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic species attacks the electron-rich aromatic ring. The chloro and methoxy groups on the starting material direct the formylation to the sterically accessible and electronically activated position.
Detailed Experimental Protocol
Part 1: Synthesis of the Starting Material, 1-Chloro-2,3-dimethoxybenzene
The starting material, 1-Chloro-2,3-dimethoxybenzene, can be prepared from 2,3-dimethoxyphenol through a variety of methods, including reaction with a chlorinating agent.
Part 2: Vilsmeier-Haack Formylation
Materials:
-
1-Chloro-2,3-dimethoxybenzene
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous 1,2-Dichloroethane (or other suitable solvent)
-
Ice bath
-
Sodium acetate solution
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool a solution of anhydrous DMF in anhydrous 1,2-dichloroethane in an ice bath.
-
Slowly add phosphoryl chloride (POCl₃) dropwise to the DMF solution while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
To this mixture, add a solution of 1-Chloro-2,3-dimethoxybenzene (1.0 equivalent) in 1,2-dichloroethane dropwise, again keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by TLC or HPLC.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium acetate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford pure this compound.
Workflow Diagram: Vilsmeier-Haack Formylation
Caption: Workflow for the synthesis of this compound via Vilsmeier-Haack formylation.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Chlorination | Route B: Formylation |
| Starting Material | 2,3-Dimethoxybenzaldehyde | 1-Chloro-2,3-dimethoxybenzene |
| Key Transformation | Electrophilic Aromatic Substitution (Chlorination) | Electrophilic Aromatic Substitution (Formylation) |
| Reagents | N-Chlorosuccinimide, Acetonitrile | POCl₃, DMF, 1,2-Dichloroethane |
| Reaction Conditions | Mild (Room Temperature) | Requires cooling and heating steps |
| Advantages | More direct, fewer steps, milder conditions. | May offer better regioselectivity if the starting material is readily available. |
| Disadvantages | Potential for over-chlorination or other side products. | Requires synthesis of the starting material, harsher conditions. |
Conclusion and Future Perspectives
Both the electrophilic chlorination of 2,3-dimethoxybenzaldehyde and the Vilsmeier-Haack formylation of 1-chloro-2,3-dimethoxybenzene represent viable and effective strategies for the synthesis of this compound. The choice of the optimal route will be dictated by the specific needs and constraints of the research or development program. The chlorination route is often preferred for its simplicity and mild conditions, making it well-suited for laboratory-scale synthesis. As the demand for complex pharmaceutical intermediates continues to grow, the development of even more efficient, sustainable, and scalable synthetic methods for key building blocks like this compound will remain an active area of research.
literature review of 5-Chloro-2,3-dimethoxybenzaldehyde
An In-depth Technical Guide to 5-Chloro-2,3-dimethoxybenzaldehyde
Introduction
This compound is an aromatic aldehyde, a class of organic compounds characterized by a formyl group attached to a benzene ring. This particular molecule is further substituted with a chlorine atom and two methoxy groups, which significantly influence its chemical reactivity and potential applications. Substituted benzaldehydes are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. They are particularly prominent in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the electron-withdrawing chlorine atom and electron-donating methoxy groups on the aromatic ring of this compound creates a unique electronic environment that can be exploited for various chemical transformations. This guide provides a comprehensive review of its chemical and physical properties, plausible synthetic routes, potential applications in drug discovery, and generalized experimental protocols relevant to its use.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₃ | [1][2][3] |
| Molecular Weight | 200.62 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 86232-28-2 | [1][3] |
| SMILES | COC1=CC(=CC(=C1OC)C=O)Cl | [1][2] |
| InChI | InChI=1S/C9H9ClO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 | [1][2] |
| InChIKey | FIRVUYUWCDJOMJ-UHFFFAOYSA-N | [1][2] |
| Purity | Typically available at ≥95% or 97% | [3] |
| Storage | Room temperature | [3] |
Spectroscopic Data
Predicted Mass Spectrometry Data
The following table lists the predicted collision cross-section (CCS) values for various adducts of this compound, which are useful in mass spectrometry-based identification.
| Adduct | m/z | Predicted CCS (Ų) | Reference |
| [M+H]⁺ | 201.03130 | 135.5 | [2] |
| [M+Na]⁺ | 223.01324 | 146.7 | [2] |
| [M-H]⁻ | 199.01674 | 140.1 | [2] |
| [M+NH₄]⁺ | 218.05784 | 156.4 | [2] |
| [M+K]⁺ | 238.98718 | 143.9 | [2] |
| [M]⁺ | 200.02347 | 142.2 | [2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a general synthetic strategy can be inferred from established methods for preparing substituted benzaldehydes. A common approach involves the formylation of a pre-substituted benzene ring.
A plausible synthetic route would start from 1,2-dimethoxybenzene, which would first be chlorinated to introduce the chlorine atom at the desired position, followed by a formylation reaction (e.g., Vilsmeier-Haack or Gattermann-Koch reaction) to introduce the aldehyde group.
References
An In-Depth Technical Guide to 5-Chloro-2,3-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2,3-dimethoxybenzaldehyde is a substituted aromatic aldehyde. This document aims to provide a comprehensive technical overview of this compound, covering its chemical and physical properties. Despite extensive searches of scientific literature and chemical databases, detailed information regarding the specific discovery, a dedicated synthetic protocol with experimental data, and, most notably, its biological activities and associated signaling pathways remains elusive. This guide, therefore, summarizes the available data and provides a foundational understanding of the compound based on its chemical characteristics and the general properties of related benzaldehyde derivatives.
Introduction
Benzaldehyde and its derivatives are a class of organic compounds with significant importance in medicinal chemistry and drug development. They are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific biological effects of a benzaldehyde derivative are highly dependent on the nature and position of the substituents on the aromatic ring. This guide focuses on the specific compound this compound, providing a centralized resource of its known characteristics.
Chemical and Physical Properties
The fundamental properties of this compound have been compiled from various chemical databases and supplier specifications.[1][2] This information is crucial for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| CAS Number | 86232-28-2 | [1][2] |
| Appearance | Not specified in literature; likely a solid | |
| Melting Point | Not specified in available literature | [2] |
| Boiling Point | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| InChI Key | FIRVUYUWCDJOMJ-UHFFFAOYSA-N | [2] |
| SMILES | COC1=CC(=CC(=C1OC)C=O)Cl | [1] |
Synthesis
A potential precursor for the synthesis is veratrole (1,2-dimethoxybenzene). A common method for introducing an aldehyde group to an activated aromatic ring is the Vilsmeier-Haack reaction. Chlorination of the aromatic ring could be achieved subsequently.
Proposed Synthetic Workflow:
Caption: A proposed synthetic workflow for this compound.
Note: This represents a theoretical pathway. The actual experimental conditions, such as reagents, solvents, temperatures, and reaction times, would require optimization.
Biological Activity and Signaling Pathways
A critical aspect for the application of any compound in drug development is the understanding of its biological activity and the mechanism by which it exerts its effects, often through interaction with specific signaling pathways.
Despite extensive searches of medicinal chemistry and bioorganic chemistry literature, there are no published studies detailing the biological evaluation of this compound. While numerous derivatives of benzaldehyde have been investigated for a wide array of pharmacological activities, including anticancer and antimicrobial effects, this specific compound has not been the subject of such studies in the available literature.
For context, other dimethoxybenzaldehyde derivatives have been explored for their potential to modulate various cellular processes. For instance, some studies have investigated the role of benzaldehyde derivatives in apoptosis and cell cycle regulation in cancer cells.
Generalized Apoptotic Signaling Pathway (for illustrative purposes):
Caption: A generalized diagram of apoptotic signaling pathways.
Disclaimer: The above diagram is for illustrative purposes only and does not represent a known signaling pathway for this compound, as no such data is currently available.
Conclusion and Future Directions
This compound is a chemical compound with well-defined physical and chemical properties. However, there is a significant lack of information in the public domain regarding its synthesis and biological activity. For researchers and drug development professionals, this presents both a challenge and an opportunity. The compound remains largely unexplored in a biological context.
Future research should focus on:
-
Development and publication of a robust and reproducible synthetic protocol. This would make the compound more accessible for further studies.
-
Screening for biological activity. A broad-based screening approach against various cell lines (e.g., cancer, microbial) and enzyme assays could uncover potential therapeutic applications.
-
Structure-Activity Relationship (SAR) studies. Should any biological activity be identified, the synthesis and evaluation of related analogs would be crucial to optimize its potency and selectivity.
Until such studies are conducted and published, the potential of this compound in drug development remains unknown. This guide serves as a summary of the currently available information and a call for further investigation into this understudied molecule.
References
A Technical Guide to the Thermodynamic Properties of 5-Chloro-2,3-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the thermodynamic properties of 5-Chloro-2,3-dimethoxybenzaldehyde. A comprehensive search of available scientific literature and databases reveals a notable absence of experimentally determined or computationally predicted thermodynamic data for this specific compound. This guide, therefore, serves a dual purpose: firstly, to transparently report the lack of specific data, and secondly, to provide a robust framework of established experimental and computational methodologies that can be employed to determine these crucial properties. The intended audience, including researchers, scientists, and drug development professionals, will find detailed protocols for key experiments and an overview of computational approaches. This document aims to be a foundational resource for initiating the thermodynamic characterization of this compound.
Introduction
This compound is an aromatic aldehyde with potential applications in organic synthesis and as a building block for more complex molecules, including pharmaceuticals. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, entropy, and Gibbs free energy, is fundamental for process development, reaction optimization, safety assessments, and understanding its stability and reactivity. These parameters are critical for predicting reaction equilibria, determining the energy requirements of processes, and ensuring safe handling and storage.
Despite its relevance, a diligent search of scientific databases and literature has not yielded any published quantitative thermodynamic data for this compound. This guide provides a comprehensive overview of the standard methodologies that can be utilized to obtain this vital information.
Physicochemical Properties
While specific thermodynamic data is unavailable, basic physicochemical properties have been reported and are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₃ | |
| Molecular Weight | 200.62 g/mol | |
| CAS Number | 86232-28-2 |
Experimental Protocols for Thermodynamic Characterization
The following sections detail the established experimental protocols for determining the key thermodynamic properties of a solid organic compound like this compound.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermodynamic data. For organic compounds, it is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°).
Methodology: Constant-Volume Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet of this compound (typically 0.5-1.0 g) is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb". A fuse wire is positioned to be in contact with the sample.
-
Pressurization: The bomb is sealed and purged with a small amount of high-purity oxygen to remove atmospheric nitrogen, which could form nitric acid upon combustion and interfere with the results. The bomb is then filled with excess oxygen to a pressure of approximately 25-30 atm to ensure complete combustion.
-
Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (calorimeter). A stirrer is used to ensure uniform water temperature, which is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Data Analysis: The heat released by the combustion reaction is absorbed by the bomb, the water, and the calorimeter components, leading to a temperature rise. The heat capacity of the calorimeter system (Ccal) is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the observed temperature change. Corrections are applied for the heat released by the ignition wire and for the formation of any side products.
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile technique used to measure the heat capacity of a substance as a function of temperature, as well as to determine the temperatures and enthalpies of phase transitions (e.g., melting, crystallization).[1][2]
Methodology: Differential Scanning Calorimetry
-
Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a controlled linear rate (e.g., 10 K/min) over a specified temperature range.
-
Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.
-
Data Analysis:
-
Heat Capacity: The heat capacity of the sample can be determined by comparing the heat flow signal of the sample to that of a known standard, such as sapphire, under the same experimental conditions.[3]
-
Phase Transitions: Melting will be observed as an endothermic peak on the DSC thermogram. The onset temperature of the peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.
-
Thermal Stability via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] It is used to determine the thermal stability and decomposition profile of a material.
Methodology: Thermogravimetric Analysis
-
Sample Preparation: A small amount of the sample (typically 2-20 mg) is placed in a tared TGA pan.[4]
-
Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The desired atmosphere (e.g., inert nitrogen or reactive air) is established.
-
Measurement: The sample is heated at a constant rate, and the mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition and provides information about the thermal stability of the compound.
Absolute Entropy and Low-Temperature Heat Capacity via Adiabatic Calorimetry
Adiabatic calorimetry is a highly accurate method for measuring heat capacity, particularly at low temperatures.[6][7] These measurements are essential for determining the absolute entropy of a substance based on the third law of thermodynamics.
Methodology: Adiabatic Calorimetry
-
Sample Preparation: A known mass of the crystalline sample is sealed in a sample vessel under vacuum or in an inert atmosphere.
-
Calorimeter Setup: The sample vessel is placed within a series of adiabatic shields in a cryostat. The temperature of the shields is precisely controlled to match the temperature of the sample vessel, minimizing heat exchange with the surroundings.
-
Measurement: A known quantity of electrical energy is supplied to a heater within the sample vessel, causing a small increase in temperature. The temperature of the sample is carefully measured before and after the energy input.
-
Data Analysis: The heat capacity is calculated from the amount of energy supplied and the resulting temperature rise. Measurements are made over a wide temperature range, starting from near absolute zero (liquid helium temperatures) up to room temperature and above.
-
Entropy Calculation: The absolute entropy at a given temperature T is determined by integrating the heat capacity data (as Cp/T) from 0 K to T.
Computational Approach for Thermodynamic Properties
In the absence of experimental data, computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules.
Ab Initio Quantum Chemical Calculations
High-level ab initio methods can be used to calculate the gas-phase enthalpy of formation.
Methodology:
-
Structure Optimization: The 3D molecular structure of this compound is optimized using a suitable level of theory (e.g., Density Functional Theory - DFT, or Møller-Plesset perturbation theory - MP2) and basis set.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Energy Calculation: A high-accuracy single-point energy calculation is performed using a more sophisticated method (e.g., coupled-cluster with single, double, and perturbative triple excitations - CCSD(T)).
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated from the computed total electronic energy, ZPVE, and thermal corrections by considering the atomization energy of the molecule and the experimental enthalpies of formation of the constituent atoms in their standard states.[8]
Group Contribution Methods
Group contribution methods estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule. While generally less accurate than high-level ab initio calculations, they are computationally inexpensive and can provide rapid estimations. The accuracy of these methods depends on the availability of well-parameterized group values.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of a solid organic compound.
Caption: General experimental workflow for thermodynamic characterization.
Conclusion
While there is a current lack of published thermodynamic data for this compound, this guide provides a comprehensive overview of the established experimental and computational methodologies that can be employed to determine these essential properties. The detailed protocols for bomb calorimetry, differential scanning calorimetry, thermogravimetric analysis, and adiabatic calorimetry, along with an outline of computational approaches, offer a clear pathway for researchers to obtain the necessary data for process development, safety analysis, and fundamental chemical understanding. The generation of this data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
- 1. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]
- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]
- 5. mt.com [mt.com]
- 6. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]
- 8. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 5-Chloro-2,3-dimethoxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2,3-dimethoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. The document outlines the theoretical principles governing its solubility based on its molecular structure, including polarity and potential for hydrogen bonding. A detailed analysis of its predicted solubility in a range of aqueous and organic solvents is presented. Furthermore, this guide provides standardized, step-by-step protocols for the experimental determination of both kinetic and thermodynamic solubility, crucial for applications in drug discovery and process chemistry. The methodologies are designed to ensure accuracy and reproducibility, forming a self-validating system for solubility assessment. This paper aims to be an essential resource for researchers, scientists, and drug development professionals by providing both foundational knowledge and practical experimental frameworks.
Introduction
This compound is an aromatic aldehyde with the chemical formula C₉H₉ClO₃.[1] Its molecular structure, characterized by a substituted benzene ring, significantly influences its physicochemical properties, most notably its solubility. Understanding the solubility profile of this compound is paramount for its effective use in various applications, from organic synthesis to the formulation of active pharmaceutical ingredients (APIs). Solubility dictates the choice of reaction media, purification methods such as recrystallization, and is a critical determinant of a drug candidate's bioavailability.[2] This guide provides an in-depth analysis of the factors governing the solubility of this compound and presents robust methodologies for its empirical determination.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₃ | PubChem[1] |
| Molecular Weight | 200.62 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 86232-28-2 | PubChem[1] |
Theoretical Solubility Profile
The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] The solubility of this compound is a function of its molecular structure, which imparts a moderate polarity.
-
Polar Moieties : The presence of a carbonyl group (C=O) in the aldehyde and ether linkages (-OCH₃) introduces polarity and the potential for hydrogen bonding with protic solvents.
-
Nonpolar Moiety : The benzene ring and the chlorine atom contribute to the molecule's nonpolar, hydrophobic character.
This dual nature suggests that this compound will exhibit limited solubility in water but will be more soluble in organic solvents. The general solubility of substituted benzaldehydes is poor in water but increases in organic solvents.[4]
Aqueous Solubility
The presence of the bulky, nonpolar benzene ring and the chloro-substituent is expected to significantly limit solubility in water. While the methoxy and aldehyde groups can form hydrogen bonds with water, the overall hydrophobic nature of the molecule will likely dominate. The solubility of the parent compound, benzaldehyde, in water is low (around 6.95 g/L at 25°C).[5][6] The addition of a chlorine atom and two methoxy groups increases the molecular weight and likely further reduces aqueous solubility.
Organic Solvent Solubility
Based on its structure, this compound is anticipated to be soluble in a range of common organic solvents.
-
Polar Aprotic Solvents : Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are expected to be effective due to their ability to engage in dipole-dipole interactions.
-
Polar Protic Solvents : Alcohols such as methanol, ethanol, and isopropanol should be good solvents, capable of hydrogen bonding with the aldehyde and methoxy groups. Heating can significantly increase solubility in these solvents.[7]
-
Nonpolar Solvents : Solubility in nonpolar solvents like hexane and toluene is expected to be lower than in polar organic solvents, although the aromatic ring may provide some favorable interactions with toluene through pi-stacking.
-
Chlorinated Solvents : Dichloromethane and chloroform are likely to be effective solvents due to favorable dipole-dipole interactions.
Predicted Solubility Classification
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Aqueous Buffers (pH 1-7.5) | Poorly Soluble | The hydrophobic benzene ring and chlorine atom dominate over the polar functional groups.[2] |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the aldehyde and methoxy groups. |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble | Strong dipole-dipole interactions with the polar functional groups of the molecule. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | "Like dissolves like" principle suggests limited interaction. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | Favorable dipole-dipole interactions. |
Experimental Determination of Solubility
For drug development and process chemistry, two key types of solubility are determined: kinetic and thermodynamic.[8]
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound in a solution at the point of precipitation after being introduced from a high-concentration stock solution (typically in DMSO).[8] This is a high-throughput screening method used in early-stage drug discovery.
Experimental Workflow: Kinetic Solubility
Caption: Workflow for Kinetic Solubility Determination.
Detailed Protocol: Kinetic Solubility
-
Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation : In a 96-well microplate, add the appropriate volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentrations.
-
Compound Addition : Add the stock solution to the buffer-containing wells. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation : Seal the plate and incubate at room temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Analysis : Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility. Alternatively, HPLC-UV or LC/MS/MS can be used for more precise quantification.[8]
Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase of the solute.[9] This is a more time-consuming but more accurate measure, often referred to as the "shake-flask" method.
Experimental Workflow: Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent). The presence of undissolved solid is crucial.
-
Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).[9]
-
Phase Separation : After equilibration, separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification : Accurately dilute the saturated solution and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound should be used for accurate quantification.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature : For most solids dissolving in liquids, solubility increases with temperature.[3] This is an important consideration for processes like recrystallization.
-
pH : As an essentially neutral compound, the aqueous solubility of this compound is not expected to be significantly affected by pH within a typical physiological range. However, at extreme pH values, hydrolysis of the aldehyde or ether groups could occur over time, affecting the measurement.
-
Polymorphism : The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. Solid-state characterization is recommended for a complete understanding.[8]
-
Purity of Solute and Solvent : The presence of impurities can affect the measured solubility.[9] It is essential to use a well-characterized, high-purity sample of this compound and high-purity solvents.
Conclusion
This technical guide has detailed the theoretical and practical aspects of the solubility profile of this compound. Based on its molecular structure, it is predicted to be poorly soluble in aqueous media but soluble in a range of polar organic solvents. The provided experimental protocols for kinetic and thermodynamic solubility determination offer a robust framework for researchers and drug development professionals to accurately assess this critical physicochemical property. A thorough understanding and empirical determination of its solubility are essential for optimizing its use in chemical synthesis, formulation development, and for predicting its behavior in biological systems.
References
- 1. This compound | C9H9ClO3 | CID 4172275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. youtube.com [youtube.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
In-Depth Technical Guide: 5-Chloro-2,3-dimethoxybenzaldehyde
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-2,3-dimethoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's characteristics, detailed experimental protocols for its synthesis and analysis, and a visual representation of the experimental workflow.
Core Properties of this compound
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 5-Chloro-2,3-dimethoxy-benzaldehyde | [1][2] |
| CAS Number | 86232-28-2 | [1][2][3] |
| Molecular Formula | C₉H₉ClO₃ | [1][3] |
| Molecular Weight | 200.62 g/mol | [1][3] |
| Physical State | Solid (inferred) | |
| Appearance | Beige powder/solid | [4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. Slightly soluble in water. | [5] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and analysis of substituted benzaldehydes, adapted for the preparation and characterization of this compound.
Synthesis Protocol: Formylation of 4-Chloro-1,2-dimethoxybenzene
This protocol describes a general method for the formylation of a substituted dimethoxybenzene to produce the corresponding benzaldehyde.
Materials:
-
4-Chloro-1,2-dimethoxybenzene
-
Toluene
-
Paraformaldehyde
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Triethylamine (TEA)
-
10% Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, add 4-Chloro-1,2-dimethoxybenzene (0.1 mol), paraformaldehyde (0.3 mol), anhydrous magnesium chloride (0.2 mol), and toluene (200 mL).
-
Stir the mixture and add triethylamine (0.2 mol).
-
Heat the reaction mixture to 100°C and maintain for 6 hours.
-
Cool the mixture to 50°C and adjust the pH to 2-3 with 10% hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add water to the solution until turbidity persists.
-
Heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.
-
Dry the purified crystals in a desiccator.
Analytical Protocols
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent such as acetone or dichloromethane.
-
Instrumentation: A standard GC-MS system with a suitable capillary column.
-
GC Conditions (Typical):
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL, splitless mode.
-
Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 15°C/min to a final temperature of 280°C.
-
-
MS Conditions (Typical):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The expected ¹H NMR spectrum would show signals for the aldehyde proton, aromatic protons, and methoxy group protons with appropriate chemical shifts and coupling patterns.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and analysis of this compound.
Caption: General workflow for the synthesis and analysis of this compound.
References
Navigating the Physicochemical Landscape of 5-Chloro-2,3-dimethoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Data
A thorough search of scientific literature and chemical databases did not yield specific, experimentally verified melting and boiling points for 5-Chloro-2,3-dimethoxybenzaldehyde. The table below summarizes the currently available data for this compound. Researchers are advised to determine these values experimentally using the protocols outlined in the subsequent sections.
| Property | Value | Source |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Molecular Formula | C₉H₉ClO₃ | |
| Molecular Weight | 200.62 g/mol | |
| CAS Number | 86232-28-2 |
Experimental Protocols for Determination of Melting and Boiling Points
Accurate determination of melting and boiling points is crucial for the identification, purification, and characterization of chemical compounds. The following are standard experimental protocols that can be employed to determine these values for this compound.
Melting Point Determination: Capillary Method
The capillary method is the most common technique for determining the melting point of a solid organic compound.[1]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or digital equivalent)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[2]
-
Initial Rapid Determination (Optional but Recommended): Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample rapidly to get an approximate melting range. This helps in saving time during the accurate determination.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[3] Insert a new capillary tube with the sample. Heat the sample at a slow, controlled rate, typically 1-2°C per minute, when the temperature is about 15°C below the expected melting point.[2][3]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[2] A pure compound will typically exhibit a sharp melting range of 0.5-1.0°C.
Boiling Point Determination: Distillation Method
For determining the boiling point of a liquid, the distillation method is standard when a sufficient amount of the substance is available (typically >5 mL).[4][5]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or oil bath
-
Boiling chips or a magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble a simple distillation apparatus. Place the this compound sample into the distillation flask along with a few boiling chips to ensure smooth boiling.[5]
-
Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation flask. This ensures that the recorded temperature is that of the vapor in equilibrium with the boiling liquid.[6]
-
Heating: Gently heat the distillation flask. As the liquid boils, the vapor will rise and surround the thermometer bulb.
-
Observation and Recording: The temperature will rise and then stabilize as the vapor condenses in the condenser and collects in the receiving flask. Record the constant temperature at which the liquid distills. This stable temperature is the boiling point of the substance at the prevailing atmospheric pressure.[5] It is also important to record the barometric pressure as the boiling point is pressure-dependent.[7]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates the logical workflow for the characterization of a synthesized or acquired chemical compound like this compound.
Caption: Workflow for the physicochemical characterization of a chemical compound.
References
- 1. westlab.com [westlab.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
Methodological & Application
Application Notes and Protocols for the Use of 5-Chloro-2,3-dimethoxybenzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-chloro-2,3-dimethoxybenzaldehyde as a versatile building block for the synthesis of various heterocyclic compounds, particularly benzimidazoles and isoquinolines. This document outlines detailed experimental protocols for key synthetic transformations and summarizes the potential biological activities of the resulting molecular scaffolds.
Introduction
This compound is a substituted aromatic aldehyde that serves as a valuable precursor in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom and two methoxy groups, offers opportunities for the construction of diverse heterocyclic systems with potential applications in medicinal chemistry and materials science. The electron-donating methoxy groups can influence the reactivity of the aromatic ring, while the chlorine atom provides a site for further functionalization. This document focuses on the application of this compound in the synthesis of benzimidazoles and isoquinolines, two classes of nitrogen-containing heterocycles known for their wide range of pharmacological activities.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde.[3][4][5]
General Reaction Scheme:
The reaction of this compound with an o-phenylenediamine derivative proceeds via a condensation reaction to form a Schiff base intermediate, which then undergoes cyclization to afford the corresponding 2-(5-chloro-2,3-dimethoxyphenyl)-1H-benzoimidazole.
Caption: Synthesis of Benzimidazoles.
Experimental Protocol: Synthesis of 2-(5-chloro-2,3-dimethoxyphenyl)-1H-benzoimidazole
This protocol is adapted from general procedures for the synthesis of 2-substituted benzimidazoles.[6][7]
Materials:
-
This compound
-
o-Phenylenediamine
-
Erbium (III) trifluoromethanesulfonate (Er(OTf)₃) (optional, as a catalyst)[6]
-
Ethanol or Methanol
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound and 1 mmol of o-phenylenediamine in a minimal amount of ethanol.
-
For catalyzed reactions, add a catalytic amount of Er(OTf)₃ (e.g., 1 mol%).[6]
-
The reaction mixture can be stirred at room temperature or heated to reflux to drive the reaction to completion. Microwave irradiation can also be employed to reduce reaction times.[6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis of Isoquinoline Derivatives
Isoquinolines are another important class of nitrogen-containing heterocyclic compounds found in many natural products and synthetic drugs with a broad range of biological activities.[8][9] Two classical methods for the synthesis of the isoquinoline core are the Bischler-Napieralski and Pictet-Spengler reactions.
The Bischler-Napieralski reaction is a method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][11][12][13]
General Reaction Scheme:
The synthesis begins with the preparation of the corresponding β-phenylethylamine, which is then acylated. The resulting amide is subsequently cyclized to the dihydroisoquinoline.
Caption: Bischler-Napieralski Reaction Workflow.
Experimental Protocol: Synthesis of a 6-Chloro-7,8-dimethoxy-3,4-dihydroisoquinoline derivative
This protocol is a general representation of the Bischler-Napieralski reaction.[12]
Materials:
-
N-Acyl derivative of a β-(5-chloro-2,3-dimethoxyphenyl)ethylamine
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
Procedure:
-
To a solution of the N-acyl-β-(5-chloro-2,3-dimethoxyphenyl)ethylamine (1 mmol) in anhydrous toluene (10 mL), add phosphorus oxychloride (3 mmol) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a saturated solution of sodium bicarbonate to pH 8-9.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[14][15][16]
General Reaction Scheme:
A β-arylethylamine is condensed with an aldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to yield the tetrahydroisoquinoline.
Caption: Pictet-Spengler Reaction Workflow.
Potential Antimicrobial Activity
While specific antimicrobial data for derivatives of this compound are not extensively reported, the benzimidazole and isoquinoline scaffolds are well-known pharmacophores in antimicrobial drug discovery.[1][8][17]
Table 1: Summary of Potential Applications and Reported Biological Activities of Related Compounds
| Compound Class | Starting Material | General Synthetic Method | Potential Biological Activity of Scaffold | Citation |
| Benzimidazoles | This compound, o-phenylenediamine | Condensation | Antibacterial, Antifungal | [1][2][17][18] |
| Dihydroisoquinolines | N-Acyl-β-(5-chloro-2,3-dimethoxyphenyl)ethylamine | Bischler-Napieralski Reaction | Antibacterial, Antifungal | [8][9] |
| Tetrahydroisoquinolines | β-(Aryl)ethylamine, this compound | Pictet-Spengler Reaction | Antibacterial, Antifungal | [8][9] |
Note: The biological activities are based on the general properties of the heterocyclic scaffolds and not on compounds specifically derived from this compound, for which specific data is not widely available.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a variety of heterocyclic compounds, including benzimidazoles and isoquinolines. The protocols provided herein offer a foundation for the synthesis of these important scaffolds. Given the established biological importance of these heterocyclic systems, derivatives of this compound represent promising candidates for further investigation in the field of drug discovery, particularly in the search for new antimicrobial agents. Further research is warranted to explore the full synthetic potential of this building block and to evaluate the biological activities of its derivatives.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 2. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 13. Bischler-Napieralski Reaction [organic-chemistry.org]
- 14. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols: 5-Chloro-2,3-dimethoxybenzaldehyde as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of 5-Chloro-2,3-dimethoxybenzaldehyde
In the landscape of modern drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. This compound is a substituted aromatic aldehyde that has emerged as a particularly valuable scaffold.[1][2] Its chemical architecture, featuring an electrophilic aldehyde, a deactivating chloro group, and two electron-donating methoxy groups, provides a unique combination of reactivity and steric and electronic properties. This substitution pattern allows for precise chemical modifications, making it an ideal starting point for the synthesis of complex molecules with therapeutic potential, especially in the realms of oncology and cardiovascular disease.[2] This guide provides an in-depth exploration of its applications, complete with detailed protocols and the underlying scientific rationale for its use in the synthesis of potent bioactive agents.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| CAS Number | 86232-28-2 | [1] |
| Melting Point | 96-100 °C | [2] |
| Boiling Point | 297.1 °C at 760 mmHg | [2] |
| Appearance | Crystalline Solid | - |
| Solubility | Soluble in common organic solvents | - |
Core Application: Synthesis of Advanced Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors is therefore a major focus of contemporary medicinal chemistry. This compound serves as a key precursor for the synthesis of potent kinase inhibitors, particularly those targeting the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia (CML).[3]
Rationale for Use in Kinase Inhibitor Design
The 2,3-dimethoxy substitution pattern can be crucial for establishing key interactions within the ATP-binding pocket of certain kinases. The methoxy groups can act as hydrogen bond acceptors and their orientation, constrained by the benzene ring, can confer selectivity. The chloro-substituent, on the other hand, can be used to modulate the electronic properties of the ring and can form halogen bonds or occupy hydrophobic pockets within the enzyme's active site, thereby enhancing binding affinity and potency.
Workflow for Kinase Inhibitor Development
The following diagram illustrates a typical workflow from the initial building block to the evaluation of a potential kinase inhibitor.
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
Protocol 1: Synthesis of a 3-Substituted Benzamide Derivative as a Bcr-Abl Kinase Inhibitor Precursor
This protocol outlines the initial steps in synthesizing a benzamide scaffold, a common core in many kinase inhibitors.[3] The procedure involves the conversion of the aldehyde to an oxime, followed by a Beckmann rearrangement to form the corresponding amide.
Materials and Reagents
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure
Part A: Synthesis of this compound Oxime
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (10 mmol, 2.01 g) in 30 mL of ethanol.
-
Addition of Reagents: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (12 mmol, 0.83 g) and sodium acetate (15 mmol, 1.23 g) in 10 mL of water. Add this aqueous solution to the ethanolic solution of the aldehyde.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) for 2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The disappearance of the starting aldehyde spot indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold water with stirring. A white precipitate of the oxime should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry to obtain the crude oxime. The product can be purified further by recrystallization from ethanol/water if necessary.
Part B: Beckmann Rearrangement to 5-Chloro-2,3-dimethoxybenzamide
-
Reaction Setup: Place the dried oxime (8 mmol) in a 50 mL round-bottom flask. Add polyphosphoric acid (PPA) (approximately 10 g) to the flask. Note: PPA is highly viscous; it can be warmed gently to facilitate transfer.
-
Reaction: Heat the mixture with stirring at 120-130 °C for 1 hour. The mixture will become a homogenous solution.
-
Work-up: Allow the reaction to cool to about 60-70 °C and then carefully pour it onto 100 g of crushed ice in a beaker. This will hydrolyze the PPA and precipitate the product.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude benzamide.
-
Purification: The crude 5-Chloro-2,3-dimethoxybenzamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Application in the Synthesis of Indole-Based Anticancer Agents
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous anticancer agents. This compound can be utilized in classic indole synthesis reactions, such as the Fischer, Bischler, or Nenitzescu synthesis, to introduce a substituted phenyl moiety that can be critical for biological activity, including the inhibition of Epidermal Growth Factor Receptor (EGFR).[4]
Synthetic Strategy: Nenitzescu Indole Synthesis
The Nenitzescu reaction provides a direct route to 5-hydroxyindole derivatives through the condensation of a benzoquinone with an enamine. While not a direct use of the aldehyde, a common synthetic route involves the conversion of this compound to a corresponding nitrostyrene, which can then be reduced and cyclized to form the desired indole scaffold.
Caption: Synthetic pathway to indole derivatives.
Protocol 2: Synthesis of 5-Chloro-3-(2,3-dimethoxyphenyl)-1H-indole
This protocol provides a general framework for a reductive cyclization approach to synthesize an indole core structure from the benzaldehyde.
Materials and Reagents
-
This compound
-
Nitromethane (CH₃NO₂)
-
Ammonium acetate (CH₃COONH₄)
-
Acetic acid
-
Iron powder (Fe)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure
Part A: Synthesis of 1-Chloro-4-(2-nitrovinyl)-2,3-dimethoxybenzene
-
Reaction Setup: In a 250 mL flask, combine this compound (10 mmol, 2.01 g), nitromethane (30 mmol, 1.83 g), and ammonium acetate (5 mmol, 0.39 g) in 50 mL of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (around 110-120 °C) for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into 200 mL of ice water. A yellow precipitate of the nitrostyrene derivative will form.
-
Isolation: Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the product in a vacuum oven.
Part B: Reductive Cyclization to the Indole
-
Reaction Setup: To a suspension of iron powder (40 mmol, 2.23 g) in a mixture of ethanol (40 mL) and water (10 mL), add 2-3 drops of concentrated HCl and heat to reflux.
-
Addition of Nitrostyrene: Add the nitrostyrene derivative from Part A (8 mmol) portion-wise over 30 minutes to the refluxing mixture.
-
Reaction: Continue refluxing for an additional 3-4 hours after the addition is complete. The color of the reaction will change, indicating the reduction of the nitro group.
-
Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure. To the residue, add 100 mL of water and 100 mL of ethyl acetate. Make the aqueous layer basic (pH ~8) with saturated sodium bicarbonate solution. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude indole can be purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the pure product.
Summary of Bioactivity for Derived Compounds
The true value of a building block is demonstrated by the biological activity of the molecules it helps create. Derivatives of this compound have shown promise in preclinical studies.
| Compound Class | Target | Example Activity | Reference |
| Benzamide Derivatives | Bcr-Abl Kinase | Potent antiproliferative activity against K562 leukemia cells | [3] |
| Indole-2-carboxamides | EGFR (Wild Type & Mutant) | GI₅₀ values in the nanomolar range against cancer cell lines | [4] |
| Benzofuran-Triazoles | Anticancer | Moderate to good activity against A-549 (lung) and HeLa (cervical) cancer cell lines | [5][6] |
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. The protocols and applications detailed herein demonstrate its utility in constructing complex molecular frameworks that are central to the development of targeted therapeutics. The unique electronic and steric features conferred by its substitution pattern provide a solid foundation for generating libraries of compounds for screening against a variety of biological targets. As drug discovery continues to move towards more complex and specific molecular designs, the importance of well-defined, versatile building blocks like this compound will undoubtedly continue to grow.
References
- 1. This compound | C9H9ClO3 | CID 4172275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isoquinolines from 5-Chloro-2,3-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multi-step synthesis of a substituted isoquinoline, specifically 8-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, starting from 5-Chloro-2,3-dimethoxybenzaldehyde. This synthetic route is based on the well-established Pictet-Spengler reaction, a cornerstone in the synthesis of isoquinoline alkaloids and their analogs, which are of significant interest in medicinal chemistry and drug development.
The following protocols are designed to guide researchers through the necessary steps, from the initial condensation to the final cyclization, yielding the target isoquinoline derivative. The provided data and visualizations are intended to facilitate the understanding and execution of the experimental procedures.
Overview of the Synthetic Strategy
The synthesis of 8-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline from this compound is proposed to proceed via a two-step sequence:
-
Reductive Amination: Formation of N-(2,2-dimethoxyethyl)-1-(5-chloro-2,3-dimethoxyphenyl)methanamine by reacting this compound with aminoacetaldehyde dimethyl acetal, followed by reduction of the intermediate imine.
-
Pictet-Spengler Reaction: Acid-catalyzed intramolecular cyclization of the resulting N-benzylaminoacetal to form the tetrahydroisoquinoline ring system.
This approach is advantageous due to the commercial availability of the starting materials and the generally high yields and diastereoselectivity associated with the Pictet-Spengler reaction.
Experimental Protocols
Step 1: Synthesis of N-(2,2-dimethoxyethyl)-1-(5-chloro-2,3-dimethoxyphenyl)methanamine
This step involves the formation of an imine between this compound and aminoacetaldehyde dimethyl acetal, followed by in situ reduction to the corresponding secondary amine.
Materials:
-
This compound
-
Aminoacetaldehyde dimethyl acetal
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add aminoacetaldehyde dimethyl acetal (1.1 eq).
-
Add glacial acetic acid (1.2 eq) to the mixture and stir for 30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(2,2-dimethoxyethyl)-1-(5-chloro-2,3-dimethoxyphenyl)methanamine.
Expected Yield and Characterization:
The expected yield for this reaction is typically in the range of 70-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Step 2: Pictet-Spengler Cyclization to form 8-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
This is the key ring-forming step where the N-benzylaminoacetal undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline core.
Materials:
-
N-(2,2-dimethoxyethyl)-1-(5-chloro-2,3-dimethoxyphenyl)methanamine (from Step 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the N-(2,2-dimethoxyethyl)-1-(5-chloro-2,3-dimethoxyphenyl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the pure 8-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Data Presentation
| Step | Reactant(s) | Product | Reagents | Solvent | Typical Yield (%) |
| 1 | This compound, Aminoacetaldehyde dimethyl acetal | N-(2,2-dimethoxyethyl)-1-(5-chloro-2,3-dimethoxyphenyl)methanamine | Sodium triacetoxyborohydride, Acetic acid | Dichloromethane | 70-85 |
| 2 | N-(2,2-dimethoxyethyl)-1-(5-chloro-2,3-dimethoxyphenyl)methanamine | 8-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Trifluoroacetic acid | Dichloromethane | 60-75 |
Visualizations
Reaction Pathway
Caption: Synthetic route to the target isoquinoline.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
This compound is an irritant. Avoid contact with skin and eyes.
-
Sodium triacetoxyborohydride is a moisture-sensitive and reactive solid. Handle with care.
-
Trifluoroacetic acid is a strong, corrosive acid. Handle with extreme caution and use appropriate protective measures.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize exposure.
Concluding Remarks
The protocols outlined provide a reliable method for the synthesis of 8-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline from this compound. This synthetic route offers a practical entry point for the generation of a library of substituted isoquinolines for further investigation in drug discovery and development programs. The reaction conditions may require optimization depending on the scale and specific laboratory setup. It is recommended to perform small-scale trial reactions before proceeding to a larger scale.
Application Notes and Protocols: Reaction of 5-Chloro-2,3-dimethoxybenzaldehyde with Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Chloro-2,3-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the construction of novel heterocyclic compounds and other molecular scaffolds for drug discovery. Its reaction with amines is a fundamental transformation that opens pathways to a diverse range of derivatives, primarily Schiff bases and N-substituted benzylamines. These products are of significant interest due to their prevalence in biologically active molecules, exhibiting a wide spectrum of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] This document provides detailed protocols for the two primary reactions of this compound with amines: Schiff base formation and reductive amination.
Schiff Base Formation (Condensation Reaction)
The reaction of this compound with a primary amine yields an N-substituted imine, commonly known as a Schiff base. This condensation reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) group.[1][4] These reactions are often catalyzed by a small amount of acid and may require the removal of water to drive the equilibrium toward the product.[5]
Experimental Protocol: General Procedure for Schiff Base Synthesis
This protocol describes a generalized method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline, benzylamine) (1.0 - 1.1 eq)
-
Solvent (e.g., Ethanol, Methanol, Toluene)
-
Catalyst (e.g., Glacial Acetic Acid, a few drops)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
(Optional) Dean-Stark apparatus if using an azeotropic solvent like toluene[5]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of aldehyde).
-
Addition of Amine: To the stirred solution, add the primary amine (1.0 eq) either neat or dissolved in a minimal amount of the same solvent.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation: Typical Conditions for Schiff Base Formation
The following table summarizes common conditions and expected outcomes for Schiff base synthesis based on analogous reactions with substituted benzaldehydes.
| Aldehyde Reactant | Amine Reactant | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Substituted Benzaldehyde | Aniline | Acetic Acid | Ethanol | 4 | 75-90 | [6] |
| Substituted Benzaldehyde | 1,2-Diaminobenzene | None | Water | 0.5-1 | >90 | [7] |
| Salicylaldehyde | Aniline | None | Ethanol | 4 | High | [6] |
| 5-Chloro-salicylaldehyde | Substituted Amines | Not specified | Not specified | Not specified | Not specified | [8] |
Visualization: Schiff Base Synthesis Workflow
Caption: Workflow for Schiff base synthesis.
Reductive Amination
Reductive amination is a powerful one-pot method to synthesize secondary or tertiary amines directly from an aldehyde and a primary or secondary amine, respectively. The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then immediately reduced by a selective reducing agent present in the reaction mixture.[9] This method avoids the isolation of the intermediate imine and often provides higher yields and better atom economy than a two-step process. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[9]
Experimental Protocol: General Procedure for Reductive Amination
This protocol provides a general method for synthesizing an N-substituted benzylamine from this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Reducing Agent (e.g., Sodium Triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq)
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)
-
(Optional) Acetic Acid (to facilitate iminium ion formation)
-
Round-bottom flask
-
Stirring plate and magnetic stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the amine (1.1 eq) to a suitable anhydrous solvent like DCM.
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and iminium ion. A small amount of acetic acid can be added if the amine is a poor nucleophile.
-
Reduction: Add the reducing agent, such as NaBH(OAc)₃ (1.5 eq), portion-wise to the stirred mixture. Be cautious as gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Reagents for Reductive Amination of Benzaldehydes
This table summarizes common reagents and conditions used for the reductive amination of benzaldehydes.
| Aldehyde | Amine | Reducing Agent | Solvent | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Aniline | NaBH₄ | [Et₃NH][HSO₄] (Ionic Liquid) | None | 95 | [10] |
| Benzaldehyde | Substituted Anilines | Triethylsilane | Not specified | Iron Catalyst | High | [11] |
| Various | Various | NaBH(OAc)₃ | DCE / DCM | Acetic Acid | 70-95 | [9] |
| Various | Various | NaBH₃CN | Methanol | pH ~6-7 | 70-90 | [9] |
Visualization: Reductive Amination Workflow
Caption: Workflow for one-pot reductive amination.
Applications in Drug Discovery and Medicinal Chemistry
The derivatives synthesized from this compound are of significant interest to drug development professionals.
-
Schiff Bases: The imine linkage is a key feature in many compounds with a broad range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][12] The structural flexibility and ease of synthesis make Schiff bases ideal for creating large libraries of compounds for high-throughput screening.
-
N-Substituted Benzylamines: The benzylamine scaffold is a privileged structure in medicinal chemistry.[13] These derivatives are found in drugs targeting a wide array of conditions. For instance, benzylamine derivatives have been developed as inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 3 (implicated in prostate cancer)[14], as agents for treating Alzheimer's disease[15], and as potential therapeutics for melanoma.[16] The presence of the chloro and dimethoxy substituents on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, affecting its lipophilicity, metabolic stability, and binding affinity to biological targets.
References
- 1. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 2. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 3. scirp.org [scirp.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. quora.com [quora.com]
- 6. chemijournal.com [chemijournal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nanobioletters.com [nanobioletters.com]
- 13. nbinno.com [nbinno.com]
- 14. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Chloro-2,3-dimethoxybenzaldehyde in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Chloro-2,3-dimethoxybenzaldehyde as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. This document details synthetic protocols for creating derivatives such as chalcones and Schiff bases, summarizes their potential biological activities with quantitative data from analogous compounds, and illustrates relevant signaling pathways and experimental workflows.
Introduction
This compound is an aromatic aldehyde featuring electron-withdrawing (chloro) and electron-donating (dimethoxy) groups. This unique electronic configuration makes it a valuable starting material for the synthesis of a diverse range of molecular scaffolds. Its derivatives, particularly chalcones and Schiff bases, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potential anticancer and antimicrobial properties. The protocols and data presented herein are based on established methodologies for structurally related benzaldehyde derivatives and serve as a guide for the exploration of this compound in drug discovery programs.
Data Presentation: Biological Activity of Analogous Compounds
Table 1: Anticancer Activity of Analogous Chalcone and Indole Derivatives
| Compound Class | Derivative Description | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | 3-(2-Chlorophenyl)-1-phenylpropenone | MCF-7 (Breast) | < 20 µg/mL | [1] |
| Chalcone | 1-(2,4-difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one | Ca9-22 (Gingival) | < 5-FU | [2] |
| Chalcone-like | 3-benzylidenechroman-4-one with 3-bromo-4-hydroxy-5-methoxy substitution | K562 (Leukemia) | ≤ 3.86 µg/mL | [3] |
| Thiazolidinone | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene] derivative | MOLT-4 (Leukemia) | < 0.01–0.02 | [4] |
| Indole-2-carboxamide | 5-chloro-3-(2-methoxyvinyl)- derivative with p-2-methyl pyrrolidin-1-yl | EGFRWT | 0.068 | [5] |
| Indole-2-carboxamide | 5-chloro-3-(2-methoxyvinyl)- derivative with p-4-morpholin-1-yl | EGFRT790M | 0.0119 | [5] |
Disclaimer: The data presented are for structurally related compounds and should be considered as illustrative of the potential of this compound derivatives.
Table 2: Antimicrobial Activity of Analogous Schiff Base and Sulfonamide Derivatives
| Compound Class | Derivative Description | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | 1.6 | [6] |
| Schiff Base | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | S. aureus | 3.4 | [6] |
| Sulfonamide | 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1-4 µmol/L | [7] |
| Sulfonamide | 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus (MRSA) | 15.62-31.25 µmol/L | [7] |
Disclaimer: The data presented are for structurally related compounds and should be considered as illustrative of the potential of this compound derivatives.
Experimental Protocols
The following are detailed methodologies for key synthetic reactions using this compound as a starting material. These protocols are adapted from established procedures for analogous benzaldehydes.
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with an acetophenone derivative to yield a chalcone.
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Filtration apparatus
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in ethanol.
-
Reaction Initiation: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH.
-
Aldehyde Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred for several hours until completion.
-
Product Precipitation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to neutralize the base and precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining base or salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure chalcone.
Protocol 2: Synthesis of Schiff Bases
This protocol details the synthesis of a Schiff base (imine) from this compound and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., aniline or a substituted aniline) (1.0 eq)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and stir bar
-
Filtration apparatus
Procedure:
-
Reagent Preparation: Dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in ethanol in a round-bottom flask.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the solution.
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified Schiff base in a vacuum oven.
Protocol 3: Knoevenagel Condensation
This protocol outlines the Knoevenagel condensation of this compound with an active methylene compound.
Materials:
-
This compound (1.0 eq)
-
Active Methylene Compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Basic Catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, or solvent-free)
-
Round-bottom flask with reflux condenser (if applicable), magnetic stirrer, and stir bar
-
Filtration apparatus
Procedure (Ethanol Reflux):
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the active methylene compound (1.0 eq), and a catalytic amount of ammonium acetate in ethanol.
-
Heating: Heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Cooling and Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The product will likely precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Drying: Dry the product in a vacuum oven.
Visualizations
Signaling Pathway
Derivatives of benzaldehydes, such as chalcones, have been shown to induce apoptosis in cancer cells. A generalized signaling pathway for apoptosis induction is depicted below.
Caption: Generalized apoptotic signaling pathway induced by chalcone derivatives.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of compounds derived from this compound.
Caption: General workflow for the synthesis of derivatives.
Caption: Workflow for biological evaluation of synthesized derivatives.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Activities of Difluoro-Dimethoxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Chloro-2,3-dimethoxybenzaldehyde as a Versatile Precursor in Pharmaceutical Synthesis
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-Chloro-2,3-dimethoxybenzaldehyde. We will explore its chemical properties, safety considerations, and its application in core synthetic methodologies that are fundamental to the construction of novel pharmaceutical agents. The primary focus will be on a detailed protocol for reductive amination, a cornerstone reaction in modern drug discovery.
Core Concepts: Understanding the Precursor
This compound is a polysubstituted aromatic aldehyde. Its value in pharmaceutical synthesis stems from the combination of a reactive aldehyde functional group and a decorated benzene ring. This specific substitution pattern offers a unique starting point for building molecular complexity and fine-tuning the physicochemical properties of target molecules.
-
The Aldehyde Group: Serves as the primary reactive handle for a multitude of transformations, including oxidation, reduction, and, most importantly, carbon-carbon and carbon-nitrogen bond-forming reactions.
-
The Aromatic Scaffold: The 2,3-dimethoxy substitution pattern influences the electronic nature and conformation of the ring. The chlorine atom at the 5-position provides a site for further modification (e.g., cross-coupling reactions) and significantly impacts the lipophilicity and metabolic stability of derivative compounds.
Physicochemical & Safety Data
Proper handling and understanding of a reagent's properties are paramount for experimental success and laboratory safety. The data below is consolidated for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 86232-28-2 | [1] |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| Appearance | Solid (Typical) | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Methanol) | General Knowledge |
Safe handling is critical. This compound is an irritant. Adherence to standard laboratory safety protocols is mandatory.
| Hazard Statement | Description | GHS Classification |
| H315 | Causes skin irritation | Warning Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Warning Specific target organ toxicity |
Source: PubChem CID 4172275[1]
Application Protocol: Synthesis of a Key Amine Building Block via Reductive Amination
Reductive amination is one of the most powerful and frequently used methods for forming C-N bonds in pharmaceutical chemistry.[2] Its prevalence is due to its operational simplicity, broad substrate scope, and the ubiquity of amine functional groups in biologically active molecules.[2] This protocol details the synthesis of a novel secondary amine, a scaffold that can be further elaborated in a drug discovery program.
Causality & Reaction Principle
The reaction proceeds in two main stages:
-
Imine Formation: The aldehyde (an electrophile) reacts with a primary amine (a nucleophile) to form a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine. This step is typically reversible and often acid-catalyzed.
-
In-Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to a stable C-N single bond, forming the final amine product.
Choice of Reagent: We will use Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This choice is deliberate. Unlike stronger hydrides (e.g., NaBH₄), NaBH(OAc)₃ is mild enough that it does not readily reduce the starting aldehyde, preventing the formation of the corresponding alcohol as a byproduct. It is particularly effective at reducing the protonated imine intermediate, driving the reaction towards the desired product. Its use avoids the need to pre-form and isolate the imine, allowing for a convenient one-pot procedure.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified final product.
Caption: One-pot reductive amination workflow.
Detailed Step-by-Step Protocol
Objective: To synthesize N-benzyl-1-(5-chloro-2,3-dimethoxyphenyl)methanamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (1-2 drops, catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate & Hexanes (for chromatography)
Procedure:
-
Vessel Preparation: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 24.9 mmol, 1.0 eq).
-
Reagent Addition: Dissolve the aldehyde in 100 mL of anhydrous DCM. To this stirred solution, add benzylamine (2.85 mL, 26.1 mmol, 1.05 eq) via syringe, followed by two drops of glacial acetic acid.
-
Initiation of Reduction: Allow the solution to stir at room temperature for 20 minutes to facilitate imine formation.
-
Reducing Agent: Slowly add sodium triacetoxyborohydride (7.9 g, 37.4 mmol, 1.5 eq) in three portions over 15 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and gas evolution.
-
Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress must be monitored by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes mobile phase. The disappearance of the starting aldehyde spot (visualized with a UV lamp and/or a potassium permanganate stain) indicates reaction completion.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of saturated NaHCO₃ solution to quench the excess reducing agent and acid.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer with 50 mL of brine. This removes residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 5% to 25% ethyl acetate in hexanes to afford the pure secondary amine.
Product Characterization & Validation
The identity and purity of the synthesized N-benzyl-1-(5-chloro-2,3-dimethoxyphenyl)methanamine must be confirmed through spectroscopic analysis.
| Analysis | Expected Result |
| Molecular Formula | C₁₆H₁₈ClNO₂ |
| Molecular Weight | 291.77 g/mol |
| Mass Spec (ESI+) | Expected [M+H]⁺: 292.1 |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4-7.2 (m, 5H, Ar-H of benzyl), ~7.0 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), 3.90 (s, 3H, -OCH₃), 3.85 (s, 3H, -OCH₃), 3.8 (s, 2H, Ar-CH₂-N), 3.75 (s, 2H, N-CH₂-Ar), ~2.0 (br s, 1H, -NH) |
| Expected Yield | 75-90% |
Broader Synthetic Potential & Conclusion
While reductive amination is a key application, the utility of this compound is not limited to this transformation. Its aldehyde functionality makes it an excellent substrate for other critical reactions in pharmaceutical synthesis:
-
Condensation Reactions: It can readily undergo Claisen-Schmidt or aldol-type condensations with ketones or other enolizable carbonyl compounds to form chalcones and α,β-unsaturated systems, which are scaffolds present in numerous biologically active compounds, including potential anticancer agents.[3][4]
-
Wittig and Related Olefinations: Reaction with phosphorus ylides can be used to construct carbon-carbon double bonds, providing access to stilbene and cinnamate derivatives.
-
Organometallic Additions: Grignard or organolithium reagents can add to the aldehyde to form secondary alcohols, which are versatile intermediates for further functionalization.
References
- 1. This compound | C9H9ClO3 | CID 4172275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
Application of 5-Chloro-2,3-dimethoxybenzaldehyde in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,3-dimethoxybenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile building block in the synthesis of advanced materials. Its unique substitution pattern, featuring both electron-withdrawing (chloro) and electron-donating (dimethoxy) groups, can be leveraged to tune the electronic and photophysical properties of target molecules. While direct applications in materials science are still emerging, its structural motifs are found in compounds used as fluorescent probes, corrosion inhibitors, and precursors to functional polymers.
This document provides detailed application notes and generalized experimental protocols for the synthesis of functional materials derived from this compound. The methodologies are based on established condensation reactions for similar substituted benzaldehydes.
Synthesis of Chalcones for Potential Fluorescent Materials
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their diverse biological activities and interesting photophysical properties, including fluorescence. The electron push-pull nature of substituted chalcones can lead to large Stokes shifts, making them suitable for bioimaging and sensor applications. The synthesis of a chalcone derivative from this compound can be achieved via the Claisen-Schmidt condensation.
Quantitative Data (Representative)
The following table summarizes representative photophysical data for chalcones with similar substitution patterns. The exact values for a chalcone derived from this compound would need to be determined experimentally.
| Compound ID | Substituent on Ring A (from aldehyde) | Substituent on Ring B (from ketone) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Chalcone-1 | 5-Chloro-2,3-dimethoxy | 4-Amino | 410-430 | 510-570 | 100-140 | To be determined |
| Chalcone-2 | 5-Chloro-2,3-dimethoxy | 4-Hydroxy | 390-410 | 490-540 | 100-130 | To be determined |
| Chalcone-3 | 5-Chloro-2,3-dimethoxy | 4-Nitro | 370-390 | Non-fluorescent | - | To be determined |
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a general procedure for the base-catalyzed condensation of this compound with a substituted acetophenone.
Materials:
-
This compound (1.0 mmol)
-
Substituted Acetophenone (e.g., 4'-aminoacetophenone) (1.0 mmol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 mmol)
-
Ethanol or Methanol (20 mL)
-
Distilled water
-
Hydrochloric acid (HCl), 10% solution
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) and the substituted acetophenone (1.0 mmol) in ethanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, prepare a solution of NaOH (2.0 mmol) in water (5 mL).
-
Slowly add the NaOH solution dropwise to the stirred solution of the aldehyde and ketone at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Acidify the mixture with 10% HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified chalcone.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Synthesis of Schiff Bases for Corrosion Inhibition
Schiff bases, containing an imine (-C=N-) group, have been extensively studied as effective corrosion inhibitors for various metals and alloys.[1][2] The presence of heteroatoms (N, O) and the planar structure of the aromatic rings facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive agents.[2] this compound can react with primary amines to form Schiff bases with potential corrosion-inhibiting properties.
Quantitative Data (Representative)
The following table presents representative data on the inhibition efficiency of Schiff bases derived from substituted benzaldehydes on mild steel in an acidic medium. The performance of a Schiff base from this compound would need experimental verification.
| Schiff Base Precursor (Amine) | Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Aniline | 0.001 | To be determined | > 75% (Expected)[1] |
| 4-Aminoantipyrine | 0.001 | To be determined | > 80% (Expected) |
| p-Toluidine | 0.001 | To be determined | > 70% (Expected) |
Experimental Protocol: Schiff Base Synthesis
This protocol outlines a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound (1.0 mmol)
-
Primary Amine (e.g., Aniline) (1.0 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask.
-
To this solution, add the primary amine (1.0 mmol) dissolved in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, with constant stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product will often precipitate from the solution upon cooling. If not, the solvent can be partially evaporated.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the purified Schiff base in a vacuum oven.
-
Characterize the product by FT-IR (to confirm the formation of the C=N bond) and NMR spectroscopy.
Caption: Mechanism of corrosion inhibition by Schiff base adsorption.
Knoevenagel Condensation for Polymer Precursors and Functional Dyes
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound. This reaction can be used to synthesize functionalized monomers for polymerization or to create dyes with specific photophysical properties. This compound can serve as the carbonyl component in this reaction.
Experimental Protocol: Knoevenagel Condensation
This is a general protocol for the Knoevenagel condensation of this compound with an active methylene compound like malononitrile or ethyl cyanoacetate.
Materials:
-
This compound (1.0 mmol)
-
Active Methylene Compound (e.g., Malononitrile) (1.0 mmol)
-
Basic Catalyst (e.g., Piperidine or Ammonium Acetate) (catalytic amount)
-
Solvent (e.g., Ethanol, or solvent-free conditions)
-
Standard laboratory glassware
Procedure:
-
Combine this compound (1.0 mmol), the active methylene compound (1.0 mmol), and the basic catalyst in a reaction vessel.
-
If using a solvent, add it to the mixture and stir at room temperature or under reflux, depending on the reactivity of the substrates. For solvent-free conditions, the reactants can be gently heated and stirred.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
If a solid product precipitates, it can be isolated by filtration and washed with a cold solvent.
-
If the product is in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
-
Characterize the resulting α,β-unsaturated product by appropriate spectroscopic methods.
References
Application Notes and Protocols for 5-Chloro-2,3-dimethoxybenzaldehyde
Application Notes and Protocols for the Wittig Reaction of 5-Chloro-2,3-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Wittig reaction of 5-Chloro-2,3-dimethoxybenzaldehyde to synthesize the corresponding stilbene derivative. The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3][4]
Introduction
The Wittig reaction facilitates the conversion of aldehydes or ketones to alkenes.[1][3] The reaction involves the nucleophilic addition of a phosphorus ylide, also known as a phosphorane, to a carbonyl group, leading to the formation of a four-membered ring intermediate called an oxaphosphetane.[1][4] This intermediate subsequently decomposes to yield the desired alkene and a stable triphenylphosphine oxide byproduct, which drives the reaction forward.[2][5] The stereochemical outcome of the reaction, yielding either the (E) or (Z)-alkene, is influenced by the nature of the ylide.[3] Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically lead to (Z)-alkenes.[3]
This protocol details the synthesis of (E/Z)-1-chloro-2-(2,3-dimethoxystyryl)benzene from this compound and benzyltriphenylphosphonium chloride.
Key Experiment: Wittig Olefination
This experiment describes the in-situ generation of the phosphorus ylide from benzyltriphenylphosphonium chloride followed by its reaction with this compound.
Experimental Protocol
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (NaOH)[6]
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (95%)[6]
-
Anhydrous magnesium sulfate or sodium sulfate
-
Stir bar[6]
-
Round-bottom flask (50 mL)
-
Stir plate[6]
-
Separatory funnel
-
Büchner funnel and filter paper[6]
-
Beakers and Erlenmeyer flasks[6]
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq).[6]
-
Add a magnetic stir bar to the flask.
-
Reagent Addition: To the flask, add dichloromethane (20 mL) as the solvent.
-
Slowly add an aqueous solution of 10 M sodium hydroxide (5 mL) to the stirring mixture.[6]
-
Reaction: Allow the reaction to stir vigorously at room temperature for 20-30 minutes.[6] A precipitate of the product and triphenylphosphine oxide will form.[6]
-
Monitoring: Monitor the reaction progress by TLC, eluting with a hexane/ethyl acetate mixture. Visualize the spots under UV light.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Add 20 mL of water and 20 mL of dichloromethane.
-
Shake the funnel and allow the layers to separate.
-
Collect the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from hot ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the alkene product from triphenylphosphine oxide.[6]
-
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the E/Z ratio.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass (g) or Volume (mL) |
| This compound | 200.62 | 1.0 | 5.0 | 1.00 g |
| Benzyltriphenylphosphonium chloride | 388.88 | 1.1 | 5.5 | 2.14 g |
| Sodium Hydroxide (10 M) | 40.00 | excess | 50 | 5 mL |
| Dichloromethane | 84.93 | solvent | - | 20 mL + 20 mL |
| Product: (E/Z)-1-chloro-2-(2,3-dimethoxystyryl)benzene | 274.75 | - | - | Theoretical Yield: 1.37 g |
Note: The actual yield will vary depending on the reaction efficiency and purification losses.
Visualizations
Wittig Reaction Workflow
Caption: Workflow for the Wittig reaction.
Signaling Pathway of the Wittig Reaction
Caption: Mechanism of the Wittig reaction.
References
- 1. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. youtube.com [youtube.com]
Application Notes: Synthesis of Isoquinoline Alkaloid Scaffolds from 5-Chloro-2,3-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the proposed synthesis of a substituted tetrahydroisoquinoline, a core structure found in many biologically active alkaloids, utilizing 5-Chloro-2,3-dimethoxybenzaldehyde as a key starting material. The protocol is based on the well-established Pictet-Spengler reaction, a reliable method for the construction of the tetrahydroisoquinoline ring system. This document provides a detailed experimental protocol, expected quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a substituted aromatic aldehyde that can serve as a valuable precursor in the synthesis of a variety of heterocyclic compounds, including alkaloids. The presence of the chlorine atom and two methoxy groups on the phenyl ring offers opportunities for further functionalization and can influence the biological activity of the final product. The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure. This reaction is a cornerstone in the synthesis of tetrahydroisoquinoline and β-carboline alkaloids.
This protocol outlines the synthesis of a novel substituted tetrahydroisoquinoline, 1-(5-chloro-2,3-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, through the Pictet-Spengler cyclization of 3,4-dimethoxyphenethylamine (homoveratrylamine) with this compound.
Proposed Synthetic Application: Pictet-Spengler Reaction
The Pictet-Spengler reaction is an effective method for the synthesis of tetrahydroisoquinolines. It proceeds through the initial formation of a Schiff base from the condensation of a β-phenethylamine with an aldehyde, followed by an intramolecular electrophilic aromatic substitution to form the heterocyclic ring. The reaction is typically acid-catalyzed.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed synthesis. These values are based on typical yields and spectroscopic data for similar Pictet-Spengler reactions.
| Parameter | Expected Value |
| Yield | |
| Crude Yield | 85-95% |
| Purified Yield | 70-85% |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.5-7.2 (Ar-H), 4.5-4.8 (m, 1H, C1-H), 3.8-4.0 (s, 12H, 4 x OCH₃), 2.8-3.5 (m, 4H, CH₂), 2.0-2.2 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150-155 (Ar-C-O), 125-135 (Ar-C), 110-120 (Ar-C-H), 60-62 (C1), 55-56 (OCH₃), 40-42 (CH₂), 28-30 (CH₂) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₂₀H₂₅ClNO₄⁺, found corresponding to the molecular weight of the product. |
| Melting Point | Expected to be a crystalline solid with a sharp melting point after purification. |
Experimental Protocol: Synthesis of 1-(5-chloro-2,3-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Materials:
-
This compound
-
3,4-Dimethoxyphenethylamine (Homoveratrylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM, approx. 20 mL).
-
Add 3,4-dimethoxyphenethylamine (1.05 eq) to the solution at room temperature.
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 1.1 eq) dropwise to the stirred solution.
-
Reaction Progress: After the addition of TFA, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral to slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-(5-chloro-2,3-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Visualizations
Experimental Workflow
Protecting Group Strategies for 5-Chloro-2,3-dimethoxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, the selective protection and deprotection of functional groups is a critical aspect of chemical strategy. For a molecule such as 5-Chloro-2,3-dimethoxybenzaldehyde, the aldehyde functional group is a key site for various transformations. However, its reactivity can interfere with reactions intended for other parts of the molecule. This document provides detailed application notes and protocols for the protection of the aldehyde group in this compound, focusing on the formation of acetals, which are among the most common and versatile protecting groups for carbonyls.
The choice of a protecting group is dictated by its ease of installation and removal, as well as its stability to a range of reaction conditions. Acetals are favored for their stability in neutral to strongly basic media, making them ideal for reactions involving organometallic reagents, hydrides, and other nucleophiles.[1][2] This guide will cover the formation of dimethyl acetals and cyclic acetals (1,3-dioxolanes) and various methods for their subsequent deprotection.
Logical Workflow for Aldehyde Protection and Deprotection
The overall strategy for the temporary protection of an aldehyde functional group involves three key stages: protection, reaction on the modified substrate, and deprotection to regenerate the aldehyde.
Caption: General workflow for the protection and deprotection of an aldehyde.
Data Presentation: Comparison of Protecting Group Strategies
The following table summarizes various methods for the protection of benzaldehyde derivatives as acetals and their subsequent deprotection. While specific data for this compound is limited in the literature, the presented data for structurally similar compounds provide a strong basis for method selection.
| Protecting Group | Protection Method | Substrate | Reagents & Conditions | Time | Yield (%) | Deprotection Method | Reagents & Conditions | Time | Yield (%) | Reference |
| Dimethyl Acetal | Acid-catalyzed | Benzaldehyde | Methanol, Trimethyl orthoformate, cat. Trifluoromethanesulfonic acid | - | High | Acid-catalyzed Hydrolysis | Acetone/Water, cat. p-TsOH | - | - | [1] |
| Photo-organocatalyzed | Benzaldehyde | Methanol, Eosin Y (cat.), Visible light | - | High | TMSCl | TMSCl, CH₂Cl₂ | 15 min | ~80% (for p-Cl-benzaldehyde) | [1][3] | |
| 1,3-Dioxolane (Ethylene Glycol Acetal) | Acid-catalyzed | Benzaldehyde | Ethylene glycol, p-TsOH, Toluene, Dean-Stark | 2-3 h | - | Acid-catalyzed Hydrolysis | Aq. HCl | - | - | [4] |
| Lewis Acid-catalyzed | Benzaldehyde | Ethylene glycol, MIL-101(Cr)-SO₃H | - | ~90% | Al(HSO₄)₃ | Al(HSO₄)₃, wet SiO₂, n-Hexane, reflux | 35 min | 92% (for vanillin acetal) | [5][6] | |
| 4-Chlorobenzaldehyde | Ethylene glycol, Benzyltriphenylphosphonium peroxymonosulfate, AlCl₃ (solid phase) | 5-20 min | High | DDQ | DDQ (cat.), CH₃CN/H₂O | - | High | [7][8] |
Experimental Protocols
Protocol 1: Protection of this compound as a Dimethyl Acetal
This protocol describes the formation of the dimethyl acetal using trimethyl orthoformate as both a reagent and a water scavenger.
Materials:
-
This compound
-
Trimethyl orthoformate
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) or other acid catalyst
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or other suitable organic solvent
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (5-10 mL per gram of aldehyde), add trimethyl orthoformate (1.5 - 2.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 - 0.05 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Remove the methanol and excess trimethyl orthoformate under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound dimethyl acetal, which can be purified by distillation or column chromatography if necessary.
Protocol 2: Protection of this compound as a 1,3-Dioxolane (Ethylene Glycol Acetal)
This protocol details the formation of a cyclic acetal using ethylene glycol, with azeotropic removal of water.
Materials:
-
This compound
-
Ethylene glycol
-
Toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or other suitable organic solvent
-
Dean-Stark apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound (1.0 eq), toluene (10-20 mL per gram of aldehyde), and ethylene glycol (1.1 - 1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 - 0.05 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC. The reaction is complete when no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound ethylene glycol acetal, which can be purified by column chromatography or distillation.
Protocol 3: Deprotection of a Protected this compound Acetal
This protocol describes the general procedure for the acid-catalyzed hydrolysis of an acetal to regenerate the aldehyde.
Materials:
-
Protected this compound (dimethyl acetal or 1,3-dioxolane)
-
Acetone and Water (e.g., 9:1 v/v)
-
Hydrochloric acid (1M) or p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or other suitable organic solvent
Procedure:
-
Dissolve the protected aldehyde (1.0 eq) in a mixture of acetone and water.
-
Add a catalytic amount of hydrochloric acid or p-TsOH.
-
Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed.
-
Neutralize the acid catalyst by the addition of a saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound.
Visualization of Key Processes
Acetal Protection Mechanism
The formation of an acetal is an acid-catalyzed process involving the nucleophilic attack of the alcohol on the protonated aldehyde.
Caption: Mechanism of acid-catalyzed acetal formation.
Acetal Deprotection (Hydrolysis) Mechanism
The deprotection of an acetal is the reverse of the protection mechanism, driven by the presence of excess water.
Caption: Mechanism of acid-catalyzed acetal hydrolysis (deprotection).
Conclusion
The protection of the aldehyde in this compound as an acetal is a robust and reliable strategy that enables a wide range of subsequent chemical transformations. The choice between a dimethyl acetal and a cyclic 1,3-dioxolane will depend on the specific requirements of the synthetic route, including desired stability and ease of purification. The protocols provided herein offer a starting point for the development of optimized procedures for this specific substrate. Researchers should always perform small-scale trials to determine the optimal reaction conditions for their particular application.
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. profistend.info [profistend.info]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Reactions Involving 5-Chloro-2,3-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key catalytic reactions involving 5-Chloro-2,3-dimethoxybenzaldehyde, a versatile building block in the synthesis of complex organic molecules. The protocols detailed below are foundational for the development of novel compounds with potential therapeutic applications.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product. This reaction is pivotal in the synthesis of various biologically active molecules. Aromatic aldehydes, such as this compound, are highly reactive substrates in this transformation.
Table 1: Representative Knoevenagel Condensation Conditions
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux | 2 - 4 h | 85 - 95 |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Reflux | 4 - 8 h | 80 - 90 |
| Barbituric Acid | L-proline | Acetonitrile | 60 | 3 - 5 h | 88 - 96 |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound and anhydrous ethanol. Stir the mixture until the aldehyde is completely dissolved.
-
Add malononitrile to the solution, followed by the catalytic amount of piperidine.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the purified 2-(5-chloro-2,3-dimethoxybenzylidene)malononitrile.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine substituent on this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.
Table 2: Typical Suzuki-Miyaura Coupling Conditions
| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene/H₂O | 100 | 12 - 18 | 75 - 90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | Cs₂CO₃ (2 eq) | Dioxane | 110 | 16 - 24 | 70 - 85 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) (3 mol%) | - | K₂CO₃ (2 eq) | DME/H₂O | 90 | 12 - 16 | 65 - 80 |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene and Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water to the reaction mixture.
-
Heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[1][2][3]
Table 3: Representative Buchwald-Hartwig Amination Conditions
| Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu (1.4 eq) | Toluene | 100 | 18 - 24 | 70 - 85 |
| Aniline | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | K₂CO₃ (2 eq) | Dioxane | 110 | 20 - 28 | 65 - 80 |
| Benzylamine | G3-XPhos (2 mol%) | - | LHMDS (1.5 eq) | THF | 80 | 16 - 22 | 75 - 90 |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous and degassed)
-
Glovebox or Schlenk line
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Inside a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Add morpholine to the reaction mixture.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 18-24 hours.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Chloro-2,3-dimethoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Chloro-2,3-dimethoxybenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Recrystallization: | ||
| Product "oils out" instead of crystallizing. | The solution is too concentrated, or the cooling process is too rapid. The chosen solvent may not be ideal. | - Reheat the solution to redissolve the oil. - Add a small amount of additional hot solvent. - Allow the solution to cool more slowly by insulating the flask. - Consider a different solvent or solvent system. A mixture like ethanol/water can be effective for substituted benzaldehydes.[1][2] |
| Poor or no crystal formation upon cooling. | The solution is too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. - Add a seed crystal of pure this compound. - Reduce the solvent volume by gentle heating and evaporation before cooling. - If using a mixed solvent system, carefully add more of the anti-solvent (the one in which the compound is less soluble). |
| Low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for dissolution or washing. | - Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation. - Use a minimal amount of ice-cold solvent to wash the crystals during filtration. - Concentrate the filtrate and cool again to recover a second crop of crystals (be aware this crop may be less pure). |
| Purified product is still impure (e.g., low melting point, discolored). | Impurities were co-precipitated or trapped within the crystal lattice due to rapid cooling. The washing step was insufficient. | - Repeat the recrystallization process, ensuring slow and gradual cooling. - Wash the collected crystals thoroughly with a small amount of ice-cold solvent. - Consider pre-treating the solution with activated carbon to remove colored impurities before crystallization. |
| Column Chromatography: | ||
| Product does not elute from the column. | The mobile phase (eluent) is not polar enough to displace the compound from the stationary phase (e.g., silica gel). | - Gradually increase the polarity of the eluent. For example, if using a 9:1 hexane:ethyl acetate mixture, switch to a 7:1 or 5:1 ratio.[3] |
| Poor separation of the product from impurities. | The chosen eluent system has poor selectivity for the compounds being separated. The column may be overloaded with the crude sample. | - Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal system should provide good separation of spots.[3] - Try a different solvent system. For instance, replacing ethyl acetate with dichloromethane might alter the elution order. - Reduce the amount of crude material loaded onto the column.[3] |
| The compound streaks or "tails" on the column. | The compound may be interacting too strongly with the stationary phase, which can sometimes occur with polar compounds on silica gel. The sample may be acidic or basic. | - Add a small amount (0.1-1%) of a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[4] - Consider using a different stationary phase, such as alumina.[4] |
| Cracks or channels appear in the stationary phase bed. | Improper packing of the column or allowing the column to run dry. | - Ensure the column is packed uniformly as a slurry and is never allowed to run dry. Keep the solvent level above the top of the stationary phase at all times.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for crystalline organic compounds like this compound are recrystallization and column chromatography.[5] The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product, while column chromatography is more powerful for separating complex mixtures.[5]
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: For substituted benzaldehydes, a mixed solvent system is often effective. A good starting point would be a mixture of ethanol and water.[1][2] The procedure generally involves dissolving the crude product in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: How do I choose an appropriate eluent for column chromatography of this compound?
A3: The ideal eluent for column chromatography should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[3] For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common starting point.[3] Various ratios should be tested on a TLC plate to find a system that provides good separation between the desired product and any impurities, with the product having an Rf value ideally between 0.2 and 0.4.[4]
Q4: What are the likely impurities in a sample of this compound?
A4: Common impurities can include unreacted starting materials from the synthesis, by-products from side reactions, or the corresponding carboxylic acid (5-chloro-2,3-dimethoxybenzoic acid) formed by oxidation of the aldehyde group. The presence of the carboxylic acid can sometimes be addressed by washing a solution of the crude product with a mild aqueous base, like sodium bicarbonate solution, during a liquid-liquid extraction workup prior to the final purification step.
Experimental Protocols
Recrystallization Protocol (Ethanol/Water System)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and gently heat the mixture while stirring until the solid is completely dissolved.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until a persistent cloudiness is observed.
-
Re-dissolution: Add a few drops of hot 95% ethanol to the cloudy mixture until it becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For optimal crystal growth, insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Column Chromatography Protocol
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude product in various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and carefully apply it to the top of the silica gel bed.
-
Elution: Carefully add the eluent to the column and begin collecting fractions.
-
Monitoring: Monitor the elution of the product by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
| Purification Method | Starting Mass (g) | Final Mass (g) | % Recovery | Purity (e.g., by HPLC, NMR) | Melting Point (°C) |
| Recrystallization | |||||
| Column Chromatography |
Visualization
Troubleshooting Workflow for Purification
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: 5-Chloro-2,3-dimethoxybenzaldehyde Reaction Optimization
Welcome to the technical support center for 5-Chloro-2,3-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reactions and troubleshooting common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: The primary reactive site is the aldehyde functional group, which is susceptible to nucleophilic attack. This allows for a variety of reactions such as reductive amination, Wittig reactions, and aldol condensations. The aromatic ring can also undergo further electrophilic substitution, though the existing substituents (chloro and dimethoxy groups) will direct the position of incoming groups and may require specific catalytic conditions.
Q2: How does the chloro substituent affect the reactivity of the aldehyde group?
A2: The chloro group is an electron-withdrawing group, which can slightly increase the electrophilicity of the aldehyde's carbonyl carbon. This can potentially lead to faster reaction rates in nucleophilic addition reactions compared to a non-halogenated analogue.
Q3: What are some common solvents for reactions involving this compound?
A3: Common solvents include aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (ACN) for a wide range of reactions. For reactions requiring higher temperatures, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, although care should be taken as the aldehyde may be sensitive to certain conditions in these solvents. Protic solvents like ethanol or methanol are often used for reductive aminations and some condensation reactions.
Q4: Are there any known incompatibilities or stability issues with this compound?
A4: Like many benzaldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light for prolonged periods. It is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). Strong oxidizing agents should be avoided unless intending to form the carboxylic acid.
Troubleshooting Guides
Issue 1: Low Yield in a Condensation Reaction (e.g., Aldol or Knoevenagel)
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Nucleophile | - Ensure the base used is strong enough for the nucleophile. - Check the quality and dryness of the base. - Consider using a stronger base or a different solvent system. |
| Poor Solubility of Starting Materials | - Perform the reaction at a higher temperature. - Use a co-solvent to improve solubility. - Ensure vigorous stirring to maintain a homogeneous mixture. |
| Side Reactions | - Lower the reaction temperature to minimize side product formation. - Add the reactants slowly to control the reaction rate. - Use a milder base or catalyst. |
| Equilibrium Not Favoring Product | - Use a Dean-Stark apparatus to remove water and drive the reaction forward. - Increase the stoichiometry of one of the reactants. |
Issue 2: Incomplete Reaction in a Reductive Amination
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | - Add a dehydrating agent (e.g., molecular sieves) to the reaction mixture. - Adjust the pH of the reaction; imine formation is often optimal under mildly acidic conditions. |
| Inactive Reducing Agent | - Use a fresh batch of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). - Ensure the reducing agent is compatible with the solvent and reaction conditions. |
| Steric Hindrance | - If the amine is bulky, a longer reaction time or higher temperature may be required. - Consider using a less sterically hindered reducing agent. |
Data Presentation: Optimizing a Hypothetical Pictet-Spengler Reaction
The following table summarizes hypothetical data for the optimization of a Pictet-Spengler reaction between this compound and a phenethylamine derivative.
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25 | 24 | 45 |
| 2 | TFA | Dichloromethane (DCM) | 40 | 12 | 65 |
| 3 | p-Toluenesulfonic Acid (p-TSA) | Toluene | 80 | 8 | 78 |
| 4 | p-TSA | Toluene | 110 | 4 | 85 |
| 5 | Formic Acid | Acetonitrile (ACN) | 60 | 18 | 52 |
Experimental Protocols
General Protocol for a Wittig Reaction
-
To a solution of the appropriate phosphonium salt (1.2 equivalents) in anhydrous THF, add a strong base such as n-butyllithium or sodium hydride at 0 °C under an inert atmosphere.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: A general experimental workflow for a reductive amination reaction.
Caption: A hypothetical signaling pathway inhibited by a downstream product.
Technical Support Center: Reactions with 5-Chloro-2,3-dimethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-2,3-dimethoxybenzaldehyde. It addresses common issues and potential side products encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercially available this compound typically has a purity of 95-97%.[1] Impurities can include residual starting materials from its synthesis or degradation products. The most common side product is 5-Chloro-2,3-dimethoxybenzoic acid, formed by the oxidation of the aldehyde group.[2] This is often observed if the material has been stored for a long time or exposed to air.
Q2: My reaction mixture is showing a new, highly polar spot on the TLC plate, and the reaction seems to be stalling. What could be the cause?
A2: This is a classic sign of aldehyde oxidation. Aromatic aldehydes can be sensitive to air and are easily oxidized to the corresponding carboxylic acid.[2] This byproduct, 5-Chloro-2,3-dimethoxybenzoic acid, is much more polar than the starting aldehyde and will appear as a spot with a lower Rf value on a normal-phase silica TLC plate. The formation of this acidic byproduct can also change the pH of the reaction mixture, potentially interfering with the desired reaction pathway.
Q3: I ran a reaction using a strong base (e.g., concentrated NaOH or KOH) and obtained two major products instead of one. What might have happened?
A3: this compound lacks α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group). In the presence of a strong base, aldehydes without α-hydrogens can undergo a disproportionation reaction known as the Cannizzaro reaction.[2][3] In this process, one molecule of the aldehyde is reduced to the corresponding alcohol (5-Chloro-2,3-dimethoxybenzyl alcohol), while a second molecule is oxidized to the carboxylic acid (5-Chloro-2,3-dimethoxybenzoic acid).[2]
Q4: Can the chloro or methoxy groups react under my experimental conditions?
A4: Under most standard conditions (e.g., Wittig, aldol, reductive amination), the chloro and methoxy groups on the aromatic ring are stable. The aldehyde group is the most reactive site. However, under harsh conditions, such as high temperatures, very strong nucleophiles, or certain organometallic catalysis conditions, side reactions involving these groups could occur, though they are less common. For instance, nucleophilic aromatic substitution of the chlorine is possible but typically requires forcing conditions.
Troubleshooting Guide for Common Reactions
The following table summarizes common problems, their probable causes, and suggested solutions when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Desired Product | The starting aldehyde has degraded due to oxidation. | Use freshly purchased or purified this compound. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation. |
| A Cannizzaro reaction occurred due to the use of a strong base. | If possible, use a milder, non-hydroxide base. If a strong base is necessary, use stoichiometric amounts and control the temperature carefully. | |
| Product was lost during aqueous workup. | Check the pH of your aqueous layer. If the workup was basic, acidic byproducts (like the carboxylic acid) will be in the aqueous layer. If the workup was acidic, basic products could be lost. Always check all layers by TLC before discarding them.[4] | |
| Multiple Unexpected Spots on TLC | The reaction conditions are too harsh, leading to decomposition or side reactions. | Lower the reaction temperature and monitor the reaction progress more frequently by TLC. |
| The starting aldehyde is impure. | Purify the starting material by recrystallization or column chromatography before use. | |
| Reaction Fails to Proceed | The reagent used is incompatible with the aldehyde functionality. | Review the literature for the chosen reaction type with substituted benzaldehydes to ensure compatibility. |
| The solvent was not sufficiently dry. | Ensure all glassware is oven- or flame-dried and use anhydrous solvents, especially for moisture-sensitive reactions like Grignard or organolithium additions. |
Summary of Potential Side Products
| Reaction Type | Reagents/Conditions | Potential Side Product | Formation Mechanism |
| General Storage/Handling | Exposure to Air/Light | 5-Chloro-2,3-dimethoxybenzoic acid | Oxidation |
| Base-Catalyzed Reactions | Concentrated NaOH, KOH | 5-Chloro-2,3-dimethoxybenzyl alcohol | Cannizzaro Reaction (Reduction) |
| 5-Chloro-2,3-dimethoxybenzoic acid | Cannizzaro Reaction (Oxidation) | ||
| Reduction Reactions | e.g., NaBH₄, LiAlH₄ | 5-Chloro-2,3-dimethoxybenzoic acid | Over-reduction if the starting material is contaminated with the acid. |
| Oxidation Reactions | e.g., KMnO₄, Jones Reagent | None (acid is the target) | The desired product is the carboxylic acid. |
Experimental Protocols
General Protocol for a Wittig Reaction (Example)
The Wittig reaction converts aldehydes and ketones to alkenes. This is a common transformation for this compound.
-
Phosphonium Salt Preparation: A phosphine (e.g., triphenylphosphine) is reacted with an alkyl halide to form a phosphonium salt.
-
Ylide Generation: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium, NaH) in an anhydrous, aprotic solvent (e.g., THF, DMSO) under an inert atmosphere to form the phosphorus ylide.
-
Reaction with Aldehyde: A solution of this compound in the same anhydrous solvent is added slowly to the ylide solution at a controlled temperature (often 0 °C or lower).
-
Troubleshooting Point: The aldehyde must be pure. Any acidic impurity (the carboxylic acid) will quench the strongly basic ylide, reducing the yield.
-
-
Reaction Monitoring: The reaction progress is monitored by TLC until the starting aldehyde is consumed.
-
Quench and Workup: The reaction is carefully quenched, typically with water or a saturated aqueous solution of NH₄Cl. The product is then extracted into an organic solvent.
-
Troubleshooting Point: Ensure the pH of the aqueous layer is controlled to prevent loss of any potentially acidic or basic products.[4]
-
-
Purification: The crude product is purified, usually by flash column chromatography, to separate the desired alkene from triphenylphosphine oxide (a major byproduct of the Wittig reaction) and any other side products.
Visualizations
Caption: Troubleshooting workflow for reactions.
Caption: Common oxidation side reaction pathway.
References
Technical Support Center: Synthesis of 5-Chloro-2,3-dimethoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-Chloro-2,3-dimethoxybenzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic substrate, in this case, 1-chloro-2,3-dimethoxybenzene, using a Vilsmeier reagent.[1][2][3][4][5][6]
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is the active electrophile in the formylation reaction, typically a chloroiminium salt. It is most commonly prepared in situ by reacting N,N-dimethylformamide (DMF) with an acid chloride, such as phosphorus oxychloride (POCl₃).[3][4] Other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can also be employed to generate the Vilsmeier reagent.[3][4]
Q3: What are the primary causes of low yield in the Vilsmeier-Haack synthesis of this compound?
A3: Low yields in this synthesis can often be attributed to several critical factors:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. The presence of water in reagents or glassware can deactivate the reagent, leading to a significant reduction in yield.[3]
-
Reagent Quality: The purity of DMF and POCl₃ is paramount. Aged or improperly stored DMF may contain dimethylamine, which can react with and consume the Vilsmeier reagent.[1][3]
-
Substrate Reactivity: The Vilsmeier-Haack reaction is most effective with electron-rich aromatic compounds. While 1-chloro-2,3-dimethoxybenzene is activated by the methoxy groups, the presence of the deactivating chloro group can influence reactivity.
-
Reaction Temperature: The optimal temperature is substrate-dependent. While some highly reactive substrates can react at 0°C, others may necessitate heating to achieve a satisfactory yield.[4]
-
Stoichiometry: The molar ratios of the substrate, DMF, and POCl₃ can significantly affect the reaction's outcome.[1][3]
Q4: What are common side reactions, and how can they be minimized?
A4: A common side reaction is the formation of chlorinated byproducts, as the Vilsmeier reagent itself can act as a chlorinating agent, especially at higher temperatures.[2] To minimize this, it is crucial to maintain the lowest effective reaction temperature. Over-formylation, leading to diformylated products, can also occur with highly activated substrates or an excess of the Vilsmeier reagent.[2] Careful control of stoichiometry and reaction time can mitigate this.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality or wet reagents | Use fresh, anhydrous DMF and POCl₃. Ensure all glassware is thoroughly dried before use. Old DMF can be dried by distillation over calcium hydride.[1][3] |
| Incorrect stoichiometry | Optimize the molar ratio of POCl₃ to DMF and the substrate. An excess of the Vilsmeier reagent is often necessary. A good starting point for optimization is a 1.1:1 to 1.5:1 ratio of Vilsmeier reagent to the substrate.[2] |
| Sub-optimal reaction temperature | The reaction temperature may need to be optimized. Start at a low temperature (e.g., 0°C) and gradually increase if the reaction is sluggish. Monitor the reaction progress using TLC.[4] |
| Insufficient reaction time | Monitor the reaction by TLC to ensure it has gone to completion. If the starting material is still present after the expected reaction time, consider extending the duration.[2] |
| Inefficient work-up | Ensure the hydrolysis of the intermediate iminium salt is complete by adjusting the pH and allowing sufficient time during the aqueous work-up.[1] |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Troubleshooting Steps |
| Chlorinated byproducts | Maintain a low reaction temperature (e.g., 0°C to room temperature) to minimize chlorination.[2] Consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.[2] |
| Diformylation | Use a smaller excess of the Vilsmeier reagent. A molar ratio closer to 1.1:1 (reagent:substrate) can favor mono-formylation.[2] Monitor the reaction closely and quench it as soon as the starting material is consumed.[2] |
| Unreacted starting material | This may indicate low reactivity. Consider increasing the reaction temperature or using a stronger activating reagent if chlorination is not a major concern. |
Data Presentation
The following table summarizes typical reaction conditions for the Vilsmeier-Haack formylation of substituted aromatic compounds, which can be used as a starting point for optimizing the synthesis of this compound.
| Reagent Ratio (Vilsmeier Reagent:Substrate) | Temperature | Reaction Time | Typical Yield (Mono-formylated Product) |
| 1.1 : 1 | 0°C to RT | 1-4 hours | 85% |
| 1.5 : 1 | 0°C to RT | 1-4 hours | 75% (with increased risk of diformylation) |
| 2.0 : 1 | 0°C to RT | 1-4 hours | 60% (with significant diformylation) |
Note: These are generalized conditions and may require optimization for the specific substrate.
Experimental Protocols
Vilsmeier-Haack Formylation of 1-Chloro-2,3-dimethoxybenzene
Materials:
-
1-Chloro-2,3-dimethoxybenzene
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃), fresh
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Dichloromethane (DCM), anhydrous
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Sodium acetate
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Diethyl ether
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Ice
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C. After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes. The formation of a pale yellow to colorless solid or solution, the Vilsmeier reagent, should be observed.
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Formylation Reaction: Dissolve 1-chloro-2,3-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0°C with continuous stirring. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture back to 0°C in an ice bath. Carefully and slowly pour the mixture onto crushed ice or into a beaker of ice-cold water with vigorous stirring to hydrolyze the intermediate iminium salt. Neutralize the solution by the addition of a saturated aqueous solution of sodium acetate.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
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Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be further purified by silica gel column chromatography to yield pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Vilsmeier-Haack synthesis.
References
Technical Support Center: Navigating Solubility Challenges of 5-Chloro-2,3-dimethoxybenzaldehyde
Welcome to the technical support center for 5-Chloro-2,3-dimethoxybenzaldehyde. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound in various organic solvents. As a substituted benzaldehyde, its solubility profile is influenced by a combination of factors including the polarity imparted by the aldehyde and methoxy groups, and the lipophilic character of the chloro-substituted benzene ring. This document provides a structured approach to troubleshooting common solubility problems through a series of frequently asked questions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid with a relatively high melting point of 96-100 °C.[1] Its molecular structure, featuring both polar (aldehyde, methoxy) and non-polar (chlorinated aromatic ring) functionalities, suggests a nuanced solubility profile. Generally, it is expected to have limited solubility in non-polar solvents and better solubility in polar aprotic and protic organic solvents.
Based on the principles of "like dissolves like," solvents with moderate to high polarity are more likely to be effective. However, the presence of the chlorine atom increases the molecular weight and can impact crystal lattice energy, potentially requiring more energy to dissolve the solid.
Q2: I'm struggling to dissolve this compound in my chosen reaction solvent at room temperature. What should I do?
A2: This is a common challenge. Several strategies can be employed to enhance dissolution:
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Heating: Gently warming the solvent is often the most effective initial step. The increased kinetic energy helps to overcome the crystal lattice energy of the solid. For many substituted benzaldehydes, solubility increases significantly with temperature.[2]
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Solvent Screening: If heating is not sufficient or not compatible with your reaction conditions, a systematic solvent screening is recommended. Test a range of solvents with varying polarities.
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Co-solvent System: Employing a mixture of solvents can be highly effective. Adding a small amount of a strong, polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a less effective solvent can dramatically improve the solvating power of the mixture.[2]
-
Ultrasonication: Using an ultrasonic bath can aid in breaking down solid agglomerates and increase the rate of dissolution, especially for kinetically limited dissolution processes.
Q3: My compound dissolves upon heating, but crashes out of solution when I add another reagent. How can I prevent this?
A3: This phenomenon, known as precipitation upon reagent addition, is typically caused by a change in the overall polarity or composition of the solvent system, reducing the solubility of your compound. To mitigate this:
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Maintain Temperature: If your reaction can be safely conducted at an elevated temperature, maintaining the heat throughout the addition of reagents will likely keep your compound in solution.
-
Slow Addition: Add the second reagent slowly and with vigorous stirring. This allows for gradual changes in the solvent environment and can prevent localized supersaturation and precipitation.
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Pre-dissolve Reagents: If possible, dissolve the added reagent in a small amount of the same reaction solvent before addition.
Q4: I'm observing "oiling out" instead of crystallization during my workup. What causes this and how can I fix it?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when a highly concentrated solution is cooled too quickly, or if the melting point of the compound is below the temperature of the solution.
To encourage crystallization:
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Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath.
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Reduce Saturation: Reheat the solution to re-dissolve the oil and add a small amount of the primary solvent to slightly decrease the concentration.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.
Troubleshooting at a Glance: A Decision-Making Workflow
The following diagram illustrates a systematic approach to addressing solubility issues with this compound.
Caption: A workflow for troubleshooting the dissolution of this compound.
Solubility Data and Solvent Selection
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale & Comments |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The high polarity of these solvents is expected to effectively solvate the polar functional groups of the molecule. DMSO is often an excellent choice for dissolving difficult organic solids.[3] |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding and have a significant dipole moment. Heating will likely be required to achieve higher concentrations. |
| Halogenated | Dichloromethane (DCM) | Moderate | DCM is a good solvent for a wide range of organic compounds and should be effective, particularly with some warming. |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF is a polar ether that is often a good solvent for moderately polar compounds. |
| Esters | Ethyl Acetate | Low to Moderate | Less polar than the above options; may require significant heating. |
| Aromatic | Toluene | Low | The non-polar nature of toluene makes it a poor solvent for this compound at room temperature. |
| Non-polar | Hexanes, Heptane | Very Low | Unlikely to be effective solvents due to the significant polarity of the solute. |
Experimental Protocol: Small-Scale Solubility Screening
This protocol provides a systematic method for identifying a suitable solvent or solvent system for your experiment.
Materials:
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This compound
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A selection of solvents from the table above
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Small vials or test tubes (e.g., 1-2 mL)
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Magnetic stir plate and small stir bars
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Heat gun or hot plate
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Vortex mixer
Procedure:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into each labeled vial.
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Initial Solvent Addition: Add a measured volume of the first solvent to be tested (e.g., 0.1 mL) to the corresponding vial.
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Room Temperature Assessment: Vortex or stir the mixture vigorously for 1-2 minutes at room temperature. Observe and record whether the solid has dissolved.
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Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent (e.g., 0.1 mL) and repeat step 3. Continue this process up to a total volume of 1 mL.
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Heating: If the solid remains undissolved, gently warm the vial while stirring. Be cautious with flammable solvents. Observe and record any changes in solubility.
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Co-solvent Testing: For solvents that show poor performance, add a small amount (e.g., 10-20% of the total volume) of a strong polar aprotic solvent like DMSO and observe if dissolution occurs.
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Data Analysis: Compare the results to determine the most effective solvent or solvent system for your desired concentration.
Visualizing the Path to a Solution
The following diagram outlines the logical steps in the experimental protocol for solubility screening.
Caption: Experimental workflow for small-scale solubility screening.
Conclusion
Successfully working with this compound requires a methodical approach to overcoming its solubility challenges. By understanding the physicochemical properties of the molecule and systematically applying the troubleshooting strategies outlined in this guide, researchers can identify optimal conditions for their specific applications. Always prioritize safety by consulting the Safety Data Sheet (SDS) before handling this or any chemical.
References
decomposition of 5-Chloro-2,3-dimethoxybenzaldehyde and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2,3-dimethoxybenzaldehyde. The information provided is based on the chemical properties of the compound and data from structurally related molecules, as direct studies on the decomposition of this compound are limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes of decomposition for this compound?
A1: Based on its functional groups, the primary decomposition pathways for this compound are anticipated to be:
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Oxidation: The aldehyde group is susceptible to oxidation, especially when exposed to air (oxygen), light, and trace metal impurities. This process typically forms the corresponding carboxylic acid, 5-chloro-2,3-dimethoxybenzoic acid.[1][2][3]
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Photodegradation: Aromatic aldehydes and chlorinated aromatic compounds can be sensitive to light, which can catalyze oxidation and other degradation reactions.
-
Instability at Extreme pH: Strong acidic or basic conditions may lead to hydrolysis of the methoxy groups or other unwanted side reactions.
Q2: How should this compound be properly stored to minimize decomposition?
A2: To ensure the stability of this compound, the following storage conditions are recommended:
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Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.
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Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
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Light: Protect from light by using an amber or opaque container and storing it in a dark location.
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Container: Use a tightly sealed container to prevent exposure to air and moisture.
Q3: Are there any recommended stabilizers for this compound?
Q4: What are the visual signs of decomposition?
A4: Decomposition of this compound may be indicated by:
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A change in color, such as yellowing or darkening.
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The formation of a crystalline precipitate, which could be the corresponding carboxylic acid.
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A change in odor.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action & Prevention |
| Yellowing of the solid compound over time. | Oxidation of the aldehyde group. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. For long-term storage, refrigeration is recommended. |
| Formation of a white crystalline precipitate in a solution of the compound. | The aldehyde has likely oxidized to the less soluble 5-chloro-2,3-dimethoxybenzoic acid. | Purify the compound by recrystallization or distillation. To prevent this, degas solvents before use and handle solutions under an inert atmosphere. |
| Inconsistent reaction yields or the appearance of unexpected byproducts. | The starting material may have partially decomposed. | Before use, check the purity of the this compound using techniques like NMR, GC-MS, or HPLC. If impurities are detected, purify the compound. Always use freshly purified material for sensitive reactions. |
| The compound shows signs of degradation even with proper storage. | The container may not be completely airtight, or there may be trace impurities catalyzing decomposition. | Ensure the container seal is secure. Consider transferring the compound to a new, clean, and dry container. The use of a desiccator can also help to keep the material dry. |
Experimental Protocols
Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of this compound and identifying potential degradation products.
-
Sample Preparation:
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Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for your instrument's detection limits.
-
-
GC-MS Parameters (Example):
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is often suitable.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
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Scan Range: 40-400 m/z
-
-
-
Data Analysis:
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Identify the peak corresponding to this compound based on its retention time and mass spectrum.
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Look for peaks of potential degradation products, such as 5-chloro-2,3-dimethoxybenzoic acid, which will have a different retention time and a molecular ion corresponding to its higher mass.
-
Forced Degradation Study Protocol
This protocol provides a framework for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[4][5]
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Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
Neutralize the solution and analyze by HPLC or GC-MS.
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Maintain the solution at room temperature for a specified period, monitoring the reaction periodically.
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Neutralize the solution and analyze by HPLC or GC-MS.
-
-
Oxidative Degradation:
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Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide.
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Keep the solution at room temperature and monitor for degradation over time.
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Analyze the sample by HPLC or GC-MS.
-
-
Thermal Degradation:
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Place the solid compound in a controlled temperature oven (e.g., 100 °C) for a set duration.
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Dissolve the stressed solid and analyze for degradation products.
-
-
Photodegradation:
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Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) for a defined period.
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Analyze the solution by HPLC or GC-MS to identify any photoproducts.
-
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Recommended workflow for preventing decomposition.
References
troubleshooting failed reactions with 5-Chloro-2,3-dimethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2,3-dimethoxybenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity features of this compound?
A1: The reactivity of this compound is governed by the interplay of its functional groups. The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. The benzene ring is activated towards electrophilic aromatic substitution by the two electron-donating methoxy groups at positions 2 and 3.[1][2] However, the bulky ortho-methoxy group can introduce steric hindrance, potentially slowing down reactions at the carbonyl center. The chloro group at position 5 is an electron-withdrawing group, which can influence the overall electron density of the aromatic ring.
Q2: What are common side reactions to anticipate when using this aldehyde?
A2: Common side reactions include self-condensation of the aldehyde under basic conditions, although this is less likely than with enolizable aldehydes.[3] Over-oxidation of the aldehyde to a carboxylic acid can occur if harsh oxidizing agents are used or if the reaction is exposed to air for extended periods. In reactions involving strong bases, demethylation of the methoxy groups is a potential, albeit less common, side reaction.
Q3: How can I best purify the products from reactions with this compound?
A3: Purification strategies depend on the nature of the product. Column chromatography on silica gel is a widely applicable method for separating the desired product from unreacted aldehyde and byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective for solid products.[4] In Wittig reactions, the triphenylphosphine oxide byproduct can often be removed by precipitation from a nonpolar solvent mixture.
Q4: Are there any specific safety precautions for handling this compound?
A4: this compound is an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[5] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides for Failed Reactions
Aldol and Knoevenagel Condensations
Q1: My Aldol/Knoevenagel condensation with this compound is not proceeding or is giving a very low yield. What are the possible causes and solutions?
A1: Low reactivity in Aldol or Knoevenagel condensations can stem from several factors. The electron-donating methoxy groups can slightly reduce the electrophilicity of the aldehyde's carbonyl carbon.[6]
Troubleshooting Steps:
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Inadequate Base/Catalyst: Ensure the base or catalyst is active and used in the correct stoichiometric amount. For Knoevenagel condensations with active methylene compounds like malononitrile, a weak base like piperidine or ammonium acetate is often sufficient.[7][8] For Aldol-type reactions, a stronger base like NaOH or KOH may be needed.
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Reaction Temperature: Some condensations may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture.[9]
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Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the nucleophile. Using a less bulky active methylene compound or a smaller enolate may improve the reaction rate.
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Solvent Choice: The choice of solvent can be critical. For Knoevenagel condensations, polar protic solvents like ethanol are common.[10] In some cases, solvent-free conditions can enhance reaction rates.[11]
Quantitative Data Summary for Similar Condensation Reactions
| Benzaldehyde Derivative | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |
| 3,5-Dimethoxybenzaldehyde | Malononitrile | Ammonium Acetate | Ethanol, Reflux, 2h | High | [10] |
| 3,5-Dimethoxybenzaldehyde | Ethyl Cyanoacetate | Triphenylphosphine | Solvent-free, 80°C, 5-10 min | High | [10] |
| Syringaldehyde | Malonic Acid | Ammonium Bicarbonate | Solvent-free, 90°C, 2h | Good to Excellent | [12] |
| Veratraldehyde | 4-Hydroxyacetophenone | KOH | - | 97 | [13] |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine or ammonium acetate (0.1 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol.
DOT Script for Knoevenagel Condensation Workflow
Caption: Workflow for Knoevenagel Condensation.
Wittig Reaction
Q1: I am attempting a Wittig reaction with this compound, but I am only recovering my starting material. What could be the issue?
A1: Failure in a Wittig reaction often points to issues with the ylide generation or the reactivity of the aldehyde.
Troubleshooting Steps:
-
Ylide Formation: Ensure the phosphonium salt is dry and the base used for deprotonation is sufficiently strong (e.g., n-butyllithium, sodium hydride).[4] The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent quenching of the ylide by moisture or oxygen.
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Ylide Stability: If you are using a stabilized ylide (containing an electron-withdrawing group), it will be less reactive than an unstabilized ylide.[4] While stabilized ylides are generally reactive enough for aldehydes, the combination of a stabilized ylide and a somewhat sterically hindered aldehyde might require more forcing conditions (e.g., higher temperature, longer reaction time).[14]
-
Aldehyde Reactivity: While the electron-donating groups on the aldehyde can slightly decrease its reactivity, it should still be susceptible to attack by most Wittig reagents. Ensure the aldehyde is pure and free of any acidic impurities that could quench the ylide.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the corresponding phosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath and add a strong base like n-butyllithium (1.1 equivalents) dropwise. Stir the resulting colored solution (often orange or deep red) for 30-60 minutes at 0°C.
-
Wittig Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide solution at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.
DOT Script for Wittig Reaction Troubleshooting
Caption: Troubleshooting logic for a failed Wittig reaction.
Reductive Amination
Q1: My reductive amination reaction is giving me a complex mixture of products, or the reaction is incomplete. How can I improve the outcome?
A1: Reductive amination involves the formation of an imine or enamine, followed by reduction. The success of this two-step, one-pot reaction depends on the careful selection of the reducing agent and reaction conditions.[15]
Troubleshooting Steps:
-
Imine Formation: The formation of the imine from the aldehyde and amine is a crucial first step. For less reactive amines, this step might be slow. The use of a dehydrating agent or a Lewis acid catalyst can facilitate imine formation.[16]
-
Choice of Reducing Agent: The reducing agent should be selective for the imine over the aldehyde. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose as they react faster with the protonated imine than with the starting aldehyde.[15] Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting aldehyde.[17]
-
pH Control: The reaction is often pH-sensitive. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which also catalyzes the reduction of the iminium ion. Adding a small amount of acetic acid can be beneficial.
-
Side Reactions: A common side reaction is the dialkylation of the primary amine product. This can be minimized by using an excess of the amine starting material.
Experimental Protocol: Reductive Amination with a Primary Amine
-
Reaction Setup: To a solution of this compound (1.0 equivalent) and a primary amine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of acetic acid (0.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add a selective reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction overnight at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
DOT Script for Reductive Amination Logic
Caption: Decision-making process in reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. chemrevlett.com [chemrevlett.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pure.tue.nl [pure.tue.nl]
- 13. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Scaling Up 5-Chloro-2,3-dimethoxybenzaldehyde Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2,3-dimethoxybenzaldehyde, with a focus on challenges encountered during scale-up operations.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot or production scale. The most common synthetic route is the Vilsmeier-Haack formylation of 4-chloro-1,2-dimethoxybenzene.
| Symptom | Potential Cause(s) | Troubleshooting Actions & Recommendations |
| Low or No Product Formation | 1. Inadequate Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is exothermic and moisture-sensitive. Incomplete reaction leads to insufficient electrophile. 2. Low Reactivity of Starting Material: The electron-donating effect of the methoxy groups may be insufficient to drive the reaction under the chosen conditions. 3. Moisture Contamination: Water will rapidly quench the Vilsmeier reagent and the starting materials.[1] | 1. Optimize Reagent Formation: Ensure DMF and POCl₃ are of high purity and anhydrous. The reagent is typically formed in situ at low temperatures (e.g., 0°C) before adding the substrate.[1] Allow sufficient time for the reagent to form before proceeding. 2. Increase Reaction Temperature: While the initial reagent formation is done at low temperatures, the subsequent formylation may require heating. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature. Reaction temperatures can range from below 0°C to 80°C depending on the substrate's reactivity.[2] 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Byproducts | 1. Side Reactions of the Vilsmeier Reagent: The Vilsmeier reagent can react with other functional groups or lead to undesired polymerizations. 2. Overheating: Excessive temperatures can lead to decomposition of the starting material or product. 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products. | 1. Control Reaction Temperature: Maintain a consistent and optimized temperature throughout the reaction. Utilize a reliable heating/cooling system, especially during scale-up. 2. Slow and Controlled Addition: Add the Vilsmeier reagent to the substrate solution (or vice versa) slowly and at a controlled rate to manage the reaction exotherm. 3. Precise Stoichiometry: Carefully control the molar ratios of the reactants. A slight excess of the Vilsmeier reagent is common, but a large excess should be avoided. |
| Product is a Dark Oil or Tar | 1. Decomposition: The product or starting material may be degrading under the reaction or workup conditions. 2. Polymerization: Acidic conditions can sometimes lead to the polymerization of starting materials or products. | 1. Optimize Workup Procedure: Quench the reaction mixture by pouring it onto ice water or a cooled basic solution (e.g., sodium acetate or sodium bicarbonate solution) to neutralize the acidic byproducts of the Vilsmeier reaction.[3] 2. Purification: Consider a preliminary purification step, such as a solvent wash or treatment with activated carbon, before final purification by crystallization or distillation. |
| Difficulties in Product Isolation and Purification | 1. Product Solubility: The product may be highly soluble in the workup solvents, leading to poor recovery. 2. Emulsion Formation during Extraction: The presence of polar byproducts can lead to the formation of stable emulsions during aqueous workup. 3. Inefficient Crystallization: Finding a suitable solvent system for crystallization can be challenging. | 1. Solvent Selection: Carefully select extraction and crystallization solvents to maximize product recovery and impurity removal. 2. Break Emulsions: Add brine or a small amount of a different organic solvent to help break emulsions. Centrifugation can also be effective at a larger scale. 3. Crystallization Optimization: Screen various solvent systems (e.g., ethanol/water, isopropanol, heptane) and cooling profiles to achieve efficient crystallization and high purity. Seeding with a small amount of pure product can induce crystallization. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The Vilsmeier-Haack reaction is a widely used and scalable method for the formylation of electron-rich aromatic compounds.[4] For the synthesis of this compound, the reaction would involve the formylation of 4-chloro-1,2-dimethoxybenzene using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][5]
Q2: What are the primary safety concerns when working with the Vilsmeier-Haack reaction at scale?
A2: The reagents used in the Vilsmeier-Haack reaction present significant safety hazards. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic if inhaled, and reacts violently with water.[6][7] The reaction between DMF and POCl₃ is exothermic and can lead to a runaway reaction if not properly controlled. It is crucial to have adequate cooling and to add the reagents in a controlled manner.[8] Personal protective equipment (PPE), including respiratory protection, should be used, and the reaction should be conducted in a well-ventilated area.
Q3: How can I monitor the progress of the Vilsmeier-Haack reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample of the reaction mixture can be carefully quenched with water and extracted with an organic solvent before analysis. The disappearance of the starting material (4-chloro-1,2-dimethoxybenzene) and the appearance of the product spot/peak will indicate the reaction's progress.
Q4: What are the expected byproducts in this synthesis?
A4: Potential byproducts can include unreacted starting material, di-formylated products (if the reaction is pushed too hard), and products from side reactions of the Vilsmeier reagent. The workup procedure is designed to remove the inorganic byproducts (phosphoric acid and hydrochloric acid).
Q5: What is the best method for purifying the final product at a large scale?
A5: For solid products like this compound, crystallization is the most common and effective method for large-scale purification. The choice of solvent is critical and may require some experimentation. Common solvent systems for substituted benzaldehydes include ethanol/water mixtures, isopropanol, or hydrocarbon solvents like heptane. If the product is an oil, vacuum distillation can be employed.
III. Experimental Protocols
Representative Protocol for Vilsmeier-Haack Formylation of 4-chloro-1,2-dimethoxybenzene
Disclaimer: This is a representative protocol and may require optimization for specific laboratory or pilot-plant conditions.
Step 1: Formation of the Vilsmeier Reagent
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In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.5 to 2.0 molar equivalents).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.2 molar equivalents) dropwise to the DMF, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
Step 2: Formylation Reaction
-
Dissolve 4-chloro-1,2-dimethoxybenzene (1.0 molar equivalent) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Slowly add the solution of the starting material to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 40-80°C. The optimal temperature and reaction time should be determined by monitoring the reaction's progress (e.g., by TLC or HPLC).
Step 3: Workup and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Neutralize the aqueous solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium acetate, until the pH is neutral.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
Step 4: Purification
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
IV. Data Presentation
Table 1: Molar Ratios of Reactants for Vilsmeier-Haack Formylation
| Reactant | Molar Equivalent | Typical Range | Notes |
| 4-chloro-1,2-dimethoxybenzene | 1.0 | - | The limiting reagent. |
| N,N-dimethylformamide (DMF) | 1.5 | 1.2 - 2.0 | Acts as both a reagent and a solvent in some cases. |
| Phosphorus oxychloride (POCl₃) | 1.1 | 1.0 - 1.5 | A slight excess is typically used to ensure complete reaction. |
V. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Purification of 5-Chloro-2,3-dimethoxybenzaldehyde
Welcome to the Technical Support Center for the purification of 5-Chloro-2,3-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities can arise from the synthetic route used. If prepared via the Vilsmeier-Haack formylation of 1-chloro-2,3-dimethoxybenzene, potential impurities include unreacted starting material and isomers formed due to incomplete regioselectivity of the formylation reaction. Depending on the specific reaction conditions, other byproducts may also be present. It is crucial to characterize the crude material using analytical techniques like HPLC or GC-MS to identify the specific impurity profile before selecting a purification method.
Q2: What is the recommended first-line purification method for crude this compound?
A2: For initial purification and removal of major impurities, recrystallization is often a suitable and cost-effective method. A mixed solvent system, such as ethanol/water or isopropanol/water, is a good starting point. The ideal solvent system should dissolve the compound at an elevated temperature but have low solubility at room temperature or below, allowing for the crystallization of the pure product upon cooling.
Q3: When is column chromatography recommended for the purification of this compound?
A3: Column chromatography is recommended when recrystallization fails to provide the desired purity, particularly for removing closely related impurities or isomers. Silica gel is the most common stationary phase for the purification of aromatic aldehydes.
Q4: How can I monitor the purity of this compound during and after purification?
A4: High-Performance Liquid Chromatography (HPLC) is a precise method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common setup. UV detection is suitable as the compound is UV-active.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Crystal Yield | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Insufficient cooling time or temperature.- The initial amount of crude material was too small for the solvent volume. | - Select a solvent in which the compound has lower solubility at room temperature.- Try a mixed solvent system to act as an "anti-solvent."- Ensure the solution is cooled for an adequate amount of time in an ice bath.- Reduce the volume of the solvent. |
| Oiling Out Instead of Crystallizing | - The solution is supersaturated, and the compound's melting point is lower than the solution temperature.- The rate of cooling is too fast. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound. |
| Colored Impurities Remain in Crystals | - The impurity has similar solubility properties to the product.- The crystals have occluded the impurities. | - Perform a second recrystallization.- Consider a pre-purification step, such as a wash with a suitable solvent or treatment with activated carbon, before recrystallization. |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Impurities | - The eluent system is not optimized.- The column is overloaded with the crude sample.- Improper column packing leading to channeling. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point for similar compounds is a mixture of hexanes and ethyl acetate.[1]- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly as a slurry and is not allowed to run dry.[1] |
| Product Elutes Too Quickly or Too Slowly | - The polarity of the eluent is too high or too low. | - If the product elutes too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).- If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[1] |
| Tailing of the Product Peak | - The compound is interacting strongly with the stationary phase.- The sample is being loaded in a solvent that is too strong. | - Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the nature of the compound and impurities) to the eluent.- Dissolve the sample in a minimal amount of the initial, less polar eluent for loading. |
Data Presentation
| Purification Method | Typical Purity Achieved | Expected Yield Range | Advantages | Disadvantages |
| Recrystallization | >98% | 50-90% | - Cost-effective- Scalable- Good for removing major impurities | - May not remove closely related isomers- Potential for low yield if solubility is not optimal |
| Silica Gel Column Chromatography | >99% | 40-80% | - High resolution for separating similar compounds- Versatile for a wide range of impurities | - More time-consuming and resource-intensive- Can be challenging to scale up |
Experimental Protocols
General Protocol for Recrystallization from an Ethanol/Water Mixture
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
General Protocol for Silica Gel Column Chromatography
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Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate determined by TLC analysis) and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
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Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Time for 5-Chloro-2,3-dimethoxybenzaldehyde Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2,3-dimethoxybenzaldehyde, primarily via the Vilsmeier-Haack reaction.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1-chloro-2,3-dimethoxybenzene. This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring.[1][2][3]
Q2: What are the key factors influencing the reaction time in the Vilsmeier-Haack formylation of 1-chloro-2,3-dimethoxybenzene?
A2: The primary factors that dictate the reaction time are:
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Temperature: Higher temperatures generally accelerate the reaction rate. However, they can also lead to increased side product formation.[1]
-
Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the 1-chloro-2,3-dimethoxybenzene substrate is crucial. An excess of the reagent can lead to faster conversion but may also result in over-formylation or other side reactions.
-
Solvent: The choice of solvent can influence the solubility of reactants and the overall reaction rate.[1]
-
Purity of Reagents: The purity of DMF and POCl₃ is critical, as impurities can lead to undesired side reactions and affect the reaction kinetics.
Q3: What is the expected regioselectivity for the formylation of 1-chloro-2,3-dimethoxybenzene?
A3: The formylation of 1-chloro-2,3-dimethoxybenzene is an electrophilic aromatic substitution. The directing effects of the substituents on the benzene ring determine the position of the incoming formyl group. The two methoxy groups (-OCH₃) are strongly activating and ortho-, para-directing, while the chloro group (-Cl) is deactivating but also ortho-, para-directing. In this case, the methoxy groups are the dominant directing groups. The formylation is expected to occur at the position most activated by the methoxy groups and least sterically hindered. Therefore, the primary product will be this compound, where the formyl group is introduced at the para position relative to the 2-methoxy group and ortho to the 3-methoxy group.
II. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Slow or Incomplete Reaction
Symptoms:
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TLC analysis shows a significant amount of starting material (1-chloro-2,3-dimethoxybenzene) remaining after the expected reaction time.
-
Low yield of the desired this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress by TLC. A typical temperature range for the Vilsmeier-Haack reaction is between 0°C and 80°C.[1] |
| Inadequate Amount of Vilsmeier Reagent | Ensure the stoichiometry of POCl₃ to DMF is correct for the formation of the Vilsmeier reagent. A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) relative to the substrate can be used to drive the reaction to completion. |
| Poor Quality of Reagents | Use freshly distilled and anhydrous DMF and POCl₃. Moisture can decompose the Vilsmeier reagent. |
| Poor Solubility of Starting Material | While 1-chloro-2,3-dimethoxybenzene is generally soluble in common organic solvents, ensure it is fully dissolved before the addition of the Vilsmeier reagent. Dichloromethane (DCM) or using an excess of DMF as the solvent can be effective.[1] |
Issue 2: Formation of Significant By-products
Symptoms:
-
Multiple spots observed on the TLC plate in addition to the starting material and the desired product.
-
Difficulty in purifying the final product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Over-formylation (Di-formylation) | This can occur with highly activated substrates. Reduce the amount of Vilsmeier reagent to a 1:1 molar ratio with the substrate. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Chlorination of the Aromatic Ring | The Vilsmeier reagent can sometimes act as a chlorinating agent, especially at higher temperatures. Maintain a lower reaction temperature (e.g., 0-25°C) to minimize this side reaction. |
| Hydrolysis of the Product | Ensure a proper work-up procedure. The intermediate iminium salt must be carefully hydrolyzed with cold water or an ice-water mixture to yield the aldehyde. |
| Reaction with Impurities in Solvents/Reagents | Use high-purity, anhydrous solvents and reagents to avoid side reactions. |
III. Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 1-chloro-2,3-dimethoxybenzene
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1-chloro-2,3-dimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
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Ice
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the internal temperature below 10°C. After the addition is complete, stir the mixture at 0°C for 30-45 minutes. The formation of a white solid or a viscous liquid, the Vilsmeier reagent, should be observed.
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Formylation Reaction: Dissolve 1-chloro-2,3-dimethoxybenzene (1 equivalent) in anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0°C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0°C in an ice bath. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.
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Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
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Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Recommended Range | Potential Impact on Reaction Time and Yield |
| Temperature | 0°C to 50°C | Higher temperature reduces reaction time but may increase by-product formation. |
| Reaction Time | 2 - 8 hours | Monitor by TLC for optimal time to maximize yield and minimize side reactions. |
| Molar Ratio (Vilsmeier Reagent:Substrate) | 1.1:1 to 1.5:1 | Higher ratios may decrease reaction time but can lead to over-formylation. |
| Solvent | DCM or excess DMF | Ensures homogeneity and can influence reaction rate. |
| Expected Yield | 60 - 85% | Highly dependent on optimization of reaction conditions and purity of reagents. |
IV. Visualizations
Caption: Workflow for the synthesis of this compound.
References
handling and storage of 5-Chloro-2,3-dimethoxybenzaldehyde safely.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 5-Chloro-2,3-dimethoxybenzaldehyde. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Safety First: Hazard Identification and Handling
This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[1][2] Proper personal protective equipment (PPE) is mandatory when handling this compound.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Recommendation |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents and strong bases.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol [2] |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | While specific quantitative data is limited, it is generally soluble in many organic solvents like alcohols and ethers, and insoluble in water.[3] |
Experimental Protocols: General Workflow for a Wittig Reaction
This is a generalized protocol and may require optimization for specific substrates and scales.
Caption: General workflow for a Wittig reaction involving an aldehyde.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete reaction.- Degradation of starting material or product.- Poor solubility of the aldehyde. | - Monitor the reaction by TLC to confirm the consumption of starting material. Extend reaction time or slightly increase the temperature if necessary.- Ensure the use of anhydrous solvents and an inert atmosphere, especially when using organometallic reagents.- Try a different solvent or a co-solvent system to improve solubility. Gentle heating may also help. |
| Formation of multiple products (side reactions) | - Presence of impurities in starting materials.- Reaction temperature is too high.- Incorrect stoichiometry of reagents. | - Purify starting materials before use.- Maintain the recommended reaction temperature. For exothermic reactions, ensure efficient cooling.- Carefully control the addition of reagents. |
| Difficulty in purifying the product | - Co-elution of the product with byproducts (e.g., triphenylphosphine oxide in a Wittig reaction).- Product is an oil and does not crystallize. | - Optimize chromatographic conditions (e.g., solvent gradient). For Wittig reactions, triphenylphosphine oxide can sometimes be precipitated out from a non-polar solvent.- Try different solvents or solvent mixtures for recrystallization. If the product remains an oil, consider purification by distillation under reduced pressure if thermally stable. |
| Inconsistent reaction outcomes | - Variability in reagent quality.- Atmospheric moisture affecting the reaction. | - Use reagents from a reliable source and of appropriate purity. Titrate organometallic bases before use.- Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: My this compound has a yellowish tint. Is it still usable?
A1: A slight yellowish color is common for many benzaldehydes and does not necessarily indicate significant impurity. However, it can also be a sign of oxidation to the corresponding benzoic acid. For sensitive reactions, it is advisable to purify the aldehyde before use, for example, by recrystallization or by forming a bisulfite adduct, which can be filtered and then decomposed to regenerate the pure aldehyde.
Q2: I'm having trouble getting the aldehyde to dissolve in my reaction solvent. What can I do?
A2: Poor solubility can hinder reaction rates. You can try the following:
-
Heating: Gently warming the solvent can increase the solubility of the aldehyde.
-
Co-solvent: Adding a small amount of a more polar solvent in which the aldehyde is more soluble (e.g., a small amount of DMF or DMSO in THF) can improve overall solubility.
-
Solvent Change: If the reaction conditions permit, switch to a solvent in which the aldehyde is more soluble.
Q3: My Wittig reaction with this compound is sluggish. What could be the issue?
A3: Steric hindrance from the ortho-methoxy group can slow down the reaction. Additionally, the electron-donating nature of the methoxy groups can reduce the electrophilicity of the aldehyde carbonyl group. To address this, you might need to:
-
Use a more reactive ylide.
-
Increase the reaction temperature or prolong the reaction time.
-
Ensure that the ylide has been fully formed before adding the aldehyde.
Q4: How can I remove triphenylphosphine oxide from my Wittig reaction product?
A4: Triphenylphosphine oxide is a common byproduct and can be challenging to remove completely. Here are a few methods:
-
Crystallization: If your product is a solid, recrystallization is often effective as triphenylphosphine oxide may have different solubility characteristics.
-
Chromatography: Careful column chromatography can separate the product from the byproduct.
-
Precipitation: In some cases, dissolving the crude product in a suitable solvent and adding a non-polar solvent (like hexane or ether) can cause the triphenylphosphine oxide to precipitate.
Caption: A logical workflow for the safe handling of chemical reagents.
References
Technical Support Center: 5-Chloro-2,3-dimethoxybenzaldehyde Reactions
Welcome to the technical support center for 5-Chloro-2,3-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile benzaldehyde derivative. Here, we address common challenges and frequently asked questions encountered during reaction work-up procedures, providing in-depth, field-proven insights to ensure the success of your experiments.
Core Principles of Work-up for this compound Reactions
This compound is a solid at room temperature and exhibits solubility in common organic solvents.[1] Its reactivity is primarily centered around the aldehyde functional group, making it a valuable precursor in various synthetic routes.[2][3] Successful work-up procedures for reactions involving this compound hinge on a few key principles:
-
Selective Extraction: Leveraging the differential solubility of the product, starting materials, and byproducts between aqueous and organic phases.
-
pH Adjustment: Manipulating the acidity or basicity of the aqueous phase to protonate or deprotonate species, thereby altering their solubility.
-
Quenching of Reagents: Neutralizing any remaining reactive reagents from the reaction mixture to prevent unwanted side reactions during work-up and purification.
-
Purification: Employing techniques such as recrystallization or chromatography to isolate the desired product in high purity.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: General Work-up and Purification
Q1: My reaction mixture is a dark, intractable tar after what should have been a standard condensation reaction. How do I begin the work-up?
A1: The formation of a dark, tarry mixture often indicates polymerization or the formation of complex side products, which can be common in reactions with aldehydes if not properly controlled.
-
Initial Steps:
-
Dilution: Begin by diluting a small aliquot of the reaction mixture with a good solvent for your expected product (e.g., ethyl acetate, dichloromethane). This can help to break up the tar and allow for analysis by Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the diluted mixture on a TLC plate alongside your starting material to assess the reaction's progress. This will help you determine if any desired product has been formed.
-
-
Work-up Strategy:
-
If TLC indicates the presence of your product, proceed with a carefully planned extractive work-up. Dilute the entire reaction mixture with your chosen organic solvent.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Water, to remove any water-soluble impurities.
-
A mild acid (e.g., dilute HCl) if basic catalysts were used.
-
A mild base (e.g., saturated NaHCO₃ solution) if acidic catalysts were used.[4] Be cautious with bicarbonate washes as they can cause foaming if residual acid is present.[5]
-
Brine (saturated NaCl solution) to aid in the separation of the layers and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Expert Insight: If a uniform black mixture forms upon adding the aqueous solution, making it difficult to see the phase boundary, try adding a small amount of ice. The ice will float at the interface, providing a visual guide.[5]
Q2: I've completed an oxidation reaction to convert the aldehyde to a carboxylic acid, but I'm struggling to isolate the product. What is the recommended work-up procedure?
A2: The key to isolating the carboxylic acid product is to exploit its acidic nature.
-
Protocol for Acidic Product Isolation:
-
Quenching: If a strong oxidizing agent was used, ensure it is fully quenched according to established procedures.
-
Basification: After quenching, make the aqueous phase basic by adding a solution of NaOH or KOH. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.
-
Extraction of Neutral Impurities: Extract the basic aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or neutral byproducts.
-
Acidification and Product Extraction: Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the carboxylic acid precipitates out. The pH should be well below the pKa of the carboxylic acid (typically around 2-3).
-
Extract the precipitated product into a fresh portion of an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt, and concentrate to yield the crude carboxylic acid.
-
-
Causality: This acid-base work-up is highly effective because it leverages the significant change in solubility of the carboxylic acid upon protonation and deprotonation. The carboxylate salt is ionic and prefers the aqueous phase, while the neutral carboxylic acid is more soluble in organic solvents.
Q3: During a reduction of the aldehyde to an alcohol using a metal hydride (e.g., NaBH₄), I'm observing an emulsion during the aqueous work-up. How can I break it?
A3: Emulsions are a common problem during the work-up of reactions that generate fine particulate matter or involve surfactants.[5]
-
Strategies for Breaking Emulsions:
-
Add Brine: The addition of a saturated aqueous solution of NaCl increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for a period. Gentle swirling or rocking, rather than vigorous shaking, can also encourage the layers to separate.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to remove the particulate matter that is stabilizing the emulsion.
-
Change the Solvent: Adding a small amount of a different organic solvent can sometimes alter the interfacial tension and break the emulsion.
-
Section 2: Specific Reaction Scenarios
Q4: I am performing a Rosenmund reduction of the corresponding acid chloride to synthesize this compound. What is a reliable work-up procedure?
A4: The work-up for a Rosenmund reduction involves removing the catalyst and any basic quench solutions. A well-documented procedure for a similar compound provides a solid framework.[6]
-
Step-by-Step Work-up Protocol:
-
Catalyst Filtration: After the reaction is complete, filter the mixture through a pad of Celite® to remove the palladium on carbon catalyst. Wash the filter cake with the reaction solvent (e.g., toluene) to ensure complete recovery of the product.[6]
-
Aqueous Washes: Transfer the filtrate to a separatory funnel and wash successively with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.[6]
-
Purification: The crude product can often be purified by recrystallization or distillation.[6]
-
Q5: In a Vilsmeier-Haack formylation reaction to introduce the aldehyde group, what are the critical work-up considerations?
A5: The Vilsmeier-Haack reaction uses a phosphorus oxychloride-DMF complex, which must be carefully quenched and neutralized during the work-up.
-
Critical Work-up Steps:
-
Quenching: The reaction is typically quenched by pouring it onto crushed ice. This hydrolyzes the reactive Vilsmeier reagent.
-
Neutralization: The resulting acidic solution is then carefully neutralized with a base, such as sodium hydroxide or sodium carbonate, until the solution is basic. This step often results in the precipitation of the crude product.
-
Isolation: The product can be isolated by filtration if it is a solid, or by extraction with an appropriate organic solvent if it is an oil.
-
Purification: Further purification is usually necessary and can be achieved by recrystallization or column chromatography.
-
Quantitative Data Summary
The following table provides key physical properties of this compound for reference during experimental design and work-up.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₃ | [7][8] |
| Molecular Weight | 200.62 g/mol | [7][8] |
| Appearance | Solid | [9] |
| Solubility | Soluble in chloroform and methanol. Slightly soluble in water. | [1] |
Experimental Workflows
Standard Extractive Work-up Workflow
The following diagram illustrates a typical extractive work-up procedure for a reaction involving this compound in an organic solvent.
Caption: General extractive work-up workflow.
Acid-Base Extraction Workflow for Carboxylic Acid Product
This diagram outlines the work-up procedure for isolating a carboxylic acid product.
Caption: Acid-base extraction for carboxylic acid purification.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat when handling this compound and any associated reagents.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust.[10][11] Use in a well-ventilated area or a fume hood.[10]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes.[10]
-
If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.
-
If inhaled: Move person into fresh air.
-
References
- 1. 2,5-Dimethoxybenzaldehyde, 98+% | Fisher Scientific [fishersci.ca]
- 2. nbinno.com [nbinno.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 86232-28-2 Cas No. | 5-Chloro-2,3-dimethoxy-benzaldehyde | Matrix Scientific [matrixscientific.com]
- 8. This compound | C9H9ClO3 | CID 4172275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Catalyst Selection for 5-Chloro-2,3-dimethoxybenzaldehyde Transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2,3-dimethoxybenzaldehyde. The information is presented in a question-and-answer format to directly address specific issues encountered during catalytic transformations of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic transformations performed on this compound?
A1: this compound is a versatile substrate for a variety of catalytic transformations that target either the aldehyde functional group or the chloro-substituted aromatic ring. The most common reactions include:
-
Oxidation of the aldehyde to a carboxylic acid.
-
Reduction of the aldehyde to an alcohol.
-
Carbon-Carbon Bond Forming Reactions at the aldehyde group, such as Knoevenagel condensation and Wittig reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions at the chloro position, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
-
Nucleophilic Addition to the aldehyde, for instance, via Grignard reactions.
Troubleshooting Guides & Detailed Protocols
Oxidation of the Aldehyde to a Carboxylic Acid
Q2: I am trying to oxidize this compound to the corresponding carboxylic acid, but I am getting low yields. What are the recommended catalysts and conditions?
A2: Low yields in the oxidation of substituted benzaldehydes can be due to incomplete reaction or over-oxidation. For a clean and high-yielding conversion of this compound to 5-Chloro-2,3-dimethoxybenzoic acid, a mild and selective oxidizing agent is recommended.
Recommended Catalyst System:
A widely used and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate source.
Experimental Protocol (Adapted from general procedures for aromatic aldehydes):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Reagent Addition: Add sodium dihydrogen phosphate (NaH₂PO₄) as a buffer, followed by the slow addition of sodium chlorite (NaClO₂) in water.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with a solution of sodium sulfite. Acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient oxidant or reaction time. | Increase the equivalents of NaClO₂ slightly or extend the reaction time. |
| Formation of Impurities | Reaction temperature too high or pH not optimal. | Ensure the reaction is run at room temperature and that the buffer is effective. |
Quantitative Data (Illustrative for similar substrates):
| Oxidant | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) |
| NaClO₂ | NaH₂PO₄ | t-BuOH/H₂O | RT | >90 |
| KMnO₄ | - | Acetone/H₂O | 0 - RT | Variable, risk of over-oxidation |
Knoevenagel Condensation
Q3: I am attempting a Knoevenagel condensation with this compound and an active methylene compound, but the reaction is sluggish. What catalyst should I use?
A3: Sluggish Knoevenagel condensations are often due to an insufficiently active catalyst or suboptimal reaction conditions. A weak base is typically used as a catalyst. For substrates like this compound, piperidine is a commonly employed and effective catalyst.[1]
Recommended Catalyst: Piperidine.
Experimental Protocol (Adapted from the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate): [1]
-
Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus, combine this compound (1.1 eq), the active methylene compound (e.g., ethyl acetoacetate, 1.0 eq), and a suitable solvent like benzene or toluene.[1]
-
Catalyst Addition: Add a catalytic amount of piperidine and glacial acetic acid.[1]
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.[1]
-
Work-up: After completion (monitored by TLC), cool the reaction mixture, dilute with an organic solvent, and wash successively with dilute acid, bicarbonate solution, and brine.[1]
-
Purification: Dry the organic layer and concentrate under reduced pressure. The product can be purified by distillation or column chromatography.[1]
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Slow Reaction | Ineffective water removal. | Ensure the Dean-Stark trap is functioning correctly to drive the equilibrium towards the product. |
| Side Product Formation | Catalyst concentration too high. | Use a catalytic amount of piperidine; excess can lead to side reactions. |
Quantitative Data (for 2,3-dimethoxybenzaldehyde): [1]
| Active Methylene Compound | Catalyst | Solvent | Yield (%) |
| Ethyl acetoacetate | Piperidine/Acetic Acid | Benzene | 64-72 |
Palladium-Catalyzed Cross-Coupling Reactions
Q4: I am having trouble with a Suzuki-Miyaura coupling of this compound. I am observing significant dehalogenation of my starting material. How can I minimize this side reaction?
A4: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-rich aryl chlorides. The choice of ligand, base, and reaction conditions is crucial to favor the desired cross-coupling pathway.
Catalyst and Ligand Selection:
For challenging substrates like this compound, bulky and electron-rich phosphine ligands are often required to promote the reductive elimination step and outcompete dehalogenation.
Recommended Catalyst System:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: XPhos, SPhos, or other biaryl phosphine ligands.
-
Base: A weak, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is preferred over strong bases.
Troubleshooting Dehalogenation:
| Issue | Potential Cause | Suggested Solution |
| Dehalogenation | Base is too strong or protic. | Switch to a weaker, anhydrous base like K₃PO₄ or Cs₂CO₃. |
| High reaction temperature. | Screen lower temperatures to find an optimal balance between reaction rate and selectivity. | |
| Presence of water. | Ensure all reagents and solvents are rigorously dried. |
General Experimental Protocol for Suzuki Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium precursor, ligand, base, this compound, and the boronic acid.
-
Solvent and Degassing: Add anhydrous solvent (e.g., toluene, dioxane) and degas the mixture thoroughly.
-
Reaction: Heat the reaction under an inert atmosphere (Argon or Nitrogen) and monitor by GC-MS or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, filter through celite, and purify by column chromatography.
Quantitative Data (Illustrative for similar aryl chlorides):
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 80-110 | 70-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80-110 | 75-98 |
This technical support center provides a starting point for troubleshooting common issues in the catalytic transformations of this compound. For more specific issues, it is always recommended to consult the primary literature for detailed procedures and optimization studies.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: An NMR Data Analysis of 5-Chloro-2,3-dimethoxybenzaldehyde
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the NMR data for 5-Chloro-2,3-dimethoxybenzaldehyde, alongside a detailed experimental protocol for acquiring such data. Due to the limited availability of publicly accessible, fully assigned NMR spectra for this compound, this guide will leverage data from the closely related compound, 2,3-dimethoxybenzaldehyde, to provide a comparative framework and predict the spectral characteristics of the target molecule.
Comparative NMR Data Analysis
Table 1: ¹H NMR Data Comparison
| Proton | 2,3-Dimethoxybenzaldehyde (Experimental, CDCl₃, 90 MHz) | This compound (Predicted) | Predicted Multiplicity |
| H-4 | 7.10 ppm | ~7.2-7.3 ppm | d |
| H-5 | 7.15 ppm | - | - |
| H-6 | 7.40 ppm | ~7.5-7.6 ppm | d |
| -CHO | 10.43 ppm | ~10.4 ppm | s |
| 2-OCH₃ | 3.91 ppm | ~3.9 ppm | s |
| 3-OCH₃ | 3.99 ppm | ~4.0 ppm | s |
Note: The predicted values for this compound are estimations based on the deshielding effect of the electron-withdrawing chloro group at the 5-position. The coupling constants (J) for the aromatic protons are expected to be in the range of 8-9 Hz for ortho-coupling.
Table 2: ¹³C NMR Data Comparison
| Carbon | 2,3-Dimethoxybenzaldehyde (Experimental) | This compound (Predicted) |
| C-1 (CHO) | ~192 ppm | ~191 ppm |
| C-2 | ~153 ppm | ~153 ppm |
| C-3 | ~148 ppm | ~148 ppm |
| C-4 | ~118 ppm | ~119 ppm |
| C-5 | ~125 ppm | ~128 ppm (due to Cl) |
| C-6 | ~120 ppm | ~121 ppm |
| 2-OCH₃ | ~56 ppm | ~56 ppm |
| 3-OCH₃ | ~62 ppm | ~62 ppm |
Note: The predicted chemical shift for C-5 in this compound is significantly influenced by the direct attachment of the chlorine atom.
Experimental Protocols for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following outlines the key steps for the analysis of benzaldehyde derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm.
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain singlets for each carbon.
-
Spectral Width: Use a spectral width of around 220-250 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is advisable for more accurate integration, especially for quaternary carbons.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Visualization of NMR Data Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to final data analysis in an NMR experiment.
Figure 1. A flowchart outlining the key stages of an NMR experiment.
Structural Assignment and Key Correlations
The following diagram illustrates the structure of this compound and highlights the key proton and carbon atoms for NMR analysis.
Figure 2. Structure of this compound with key atoms labeled.
A Comparative Guide to the ¹H NMR Spectral Interpretation of 5-Chloro-2,3-dimethoxybenzaldehyde
For professionals engaged in medicinal chemistry, natural product synthesis, and materials science, the unambiguous structural elucidation of novel and intermediate compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, providing unparalleled insight into molecular architecture. This guide offers an in-depth, comparative analysis of the ¹H NMR spectrum of 5-Chloro-2,3-dimethoxybenzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis. By contrasting its spectral features with those of foundational and closely related analogues, we will demonstrate a systematic approach to confident spectral assignment, grounded in the fundamental principles of chemical environment and spin-spin coupling.
The Analytical Challenge: Decoding Substituent Effects
The ¹H NMR spectrum of a substituted benzaldehyde is a rich tapestry of information, where each signal's position (chemical shift), multiplicity, and integration reflects the unique electronic environment of the corresponding proton.[1] The challenge—and the power of NMR—lies in deconvoluting the cumulative effects of multiple substituents on the aromatic ring. In this compound, we must consider the interplay of three distinct groups:
-
The Aldehyde (-CHO): A powerful electron-withdrawing and anisotropic group that strongly deshields ortho protons and serves as a key diagnostic signal.[2][3]
-
The Methoxy Groups (-OCH₃): Electron-donating groups that shield aromatic protons, particularly at the ortho and para positions, causing upfield shifts.[1]
-
The Chloro Group (-Cl): An electronegative, electron-withdrawing group that deshields nearby protons through inductive effects.
Our analysis will proceed by establishing a baseline with simpler structures and progressively adding complexity to rationalize the spectrum of our target compound.
Comparative Spectral Analysis
To build a robust interpretation, we will compare the ¹H NMR data of this compound against three key compounds: benzaldehyde (the parent structure), 2,3-dimethoxybenzaldehyde (the precursor analogue), and 5-bromo-2,3-dimethoxybenzaldehyde (the halogenated analogue).
Comparison 1: Benzaldehyde - The Parent Scaffold
The spectrum of benzaldehyde is the essential starting point. It features two main signal regions:
-
A distinct singlet for the aldehydic proton located far downfield around δ 10.0 ppm.[2] This significant deshielding is due to the magnetic anisotropy of the C=O bond.[4]
-
A complex multiplet pattern for the five aromatic protons between δ 7.5 and 7.9 ppm. The protons ortho to the aldehyde group (H-2/H-6) are the most deshielded within this group due to the electron-withdrawing nature of the carbonyl.[2]
Comparison 2: 2,3-Dimethoxybenzaldehyde - Introducing Electron-Donating Groups
Adding two methoxy groups at the C-2 and C-3 positions introduces significant changes.[5][6][7]
-
The aldehydic proton remains a downfield singlet, though its precise shift is modulated by the adjacent C-2 methoxy group.
-
Two new sharp singlets appear, each integrating to 3H, corresponding to the two non-equivalent methoxy groups .
-
The aromatic region simplifies to a three-proton system. The electron-donating nature of the methoxy groups causes a general upfield (shielding) shift of the aromatic protons compared to benzaldehyde.
Comparison 3: 5-Bromo-2,3-dimethoxybenzaldehyde - The Halogen Analogue
This compound is an excellent proxy for our target molecule.[8][9] Bromine and chlorine are both halogens and exert similar, though not identical, electronic effects.
-
The spectrum is expected to be very similar to our target compound. The key difference is the presence of a halogen at C-5, which splits the aromatic ring's symmetry.
-
This results in two distinct aromatic protons, H-4 and H-6. Because they are meta to each other, they will appear as two doublets with a small meta-coupling constant (⁴J H-H), typically in the range of 2-3 Hz.
Interpreting the ¹H NMR Spectrum of this compound
Based on the principles derived from our comparative analysis, we can confidently predict and assign the ¹H NMR spectrum of this compound.
-
Aldehyde Proton (H-1): A sharp singlet, expected around δ 10.3 ppm . Its downfield position is characteristic of an aldehyde.
-
Methoxy Protons (C2-OCH₃, C3-OCH₃): Two distinct singlets, each integrating to 3H. The C2-OCH₃ is ortho to the aldehyde, while the C3-OCH₃ is meta. This difference in proximity to the electron-withdrawing groups will result in slightly different chemical shifts, likely in the δ 3.9-4.1 ppm range.
-
Aromatic Proton (H-6): This proton is ortho to both the strongly electron-withdrawing aldehyde group and the electronegative chloro group. This dual deshielding effect will shift its signal significantly downfield, expected around δ 7.6 ppm . It will appear as a doublet due to meta-coupling to H-4.
-
Aromatic Proton (H-4): This proton is ortho to the C3-methoxy group (a shielding influence) but meta to the aldehyde and chloro groups (deshielding influences). The net effect will place it upfield relative to H-6, expected around δ 7.3 ppm . It will also appear as a doublet from meta-coupling to H-6.
The logical workflow for this spectral interpretation is visualized below.
Summary of Comparative ¹H NMR Data
The table below summarizes the expected chemical shifts and multiplicities for this compound and its comparators. This side-by-side view provides a clear illustration of substituent effects.
| Compound | Aldehyde-H (δ, mult.) | Aromatic-H (δ, mult.) | Methoxy-H (δ, mult.) |
| Benzaldehyde | ~10.0, s | ~7.5-7.9, m (5H) | N/A |
| 2,3-Dimethoxybenzaldehyde | ~10.4, s | ~7.0-7.5, m (3H) | ~3.9, s (6H) |
| 5-Bromo-2,3-dimethoxybenzaldehyde | ~10.3, s | H-6: ~7.7, d (J≈2.5 Hz)H-4: ~7.4, d (J≈2.5 Hz) | ~4.0, s (3H)~3.9, s (3H) |
| This compound | ~10.3, s | H-6: ~7.6, d (J≈2.5 Hz) H-4: ~7.3, d (J≈2.5 Hz) | ~4.0, s (3H) ~3.9, s (3H) |
Note: Chemical shifts (δ) are in ppm. Multiplicity: s=singlet, d=doublet, m=multiplet. J=coupling constant in Hz. Values for bromo- and chloro-compounds are predictive based on established substituent effects.
The structure of the target analyte with proton assignments is shown below.
References
- 1. benchchem.com [benchchem.com]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. 2,3-Dimethoxybenzaldehyde(86-51-1) 1H NMR spectrum [chemicalbook.com]
- 6. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]
- 7. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 5-Bromo-2,3-dimethoxybenzaldehyde 97 71295-21-1 [sigmaaldrich.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Chloro-2,3-dimethoxybenzaldehyde
For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometry fragmentation patterns of active pharmaceutical ingredients and intermediates is crucial for structural elucidation and impurity profiling. This guide provides a detailed analysis of the expected electron ionization-mass spectrometry (EI-MS) fragmentation of 5-Chloro-2,3-dimethoxybenzaldehyde, comparing it with other analytical techniques and providing a general experimental protocol.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound under electron ionization is anticipated to follow characteristic pathways for aromatic aldehydes and methoxy- and chloro-substituted benzene derivatives. The molecular formula is C₉H₉ClO₃, with a molecular weight of approximately 200.62 g/mol .[1][2][3][4] The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak, owing to the natural abundance of the ³⁷Cl isotope.
The primary fragmentation pathways are predicted to involve the loss of the formyl group, methyl radicals from the methoxy groups, and potentially the chlorine atom.
Data Presentation: Predicted Mass Fragments
Below is a table summarizing the predicted major fragments for this compound in an EI-mass spectrum.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Lost Neutral(s) | Description of Fragmentation |
| 200/202 | [M]⁺ | - | Molecular ion |
| 199/201 | [M-H]⁺ | H | Loss of a hydrogen radical from the aldehyde group |
| 185/187 | [M-CH₃]⁺ | CH₃ | Loss of a methyl radical from a methoxy group |
| 171/173 | [M-CHO]⁺ | CHO | Loss of the formyl radical |
| 157/159 | [M-CH₃-CO]⁺ | CH₃, CO | Subsequent loss of carbon monoxide after methyl loss |
| 165 | [M-Cl]⁺ | Cl | Loss of a chlorine radical |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides valuable information about the molecular weight and fragmentation pattern, a comprehensive structural characterization often requires complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity, provides molecular formula with high-resolution MS. | Isomers can be difficult to distinguish without chromatography. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the connectivity of atoms. | Provides unambiguous structure determination. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| Gas Chromatography (GC) | Separation of volatile compounds. | Excellent separation efficiency for complex mixtures when coupled with MS. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
A general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is outlined below.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent such as methanol or dichloromethane.
Gas Chromatography (GC) Conditions (Typical):
-
Injection Port Temperature: 250 °C
-
Injection Mode: Split or splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: Increase to 280 °C at a rate of 10 °C/min
-
Final hold: Hold at 280 °C for 5 minutes
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Mandatory Visualization
The following diagram illustrates the predicted major fragmentation pathways of this compound.
Caption: Predicted EI-MS fragmentation pathways of this compound.
References
A Comparative Guide to the FTIR Spectrum of 5-Chloro-2,3-dimethoxybenzaldehyde
This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-Chloro-2,3-dimethoxybenzaldehyde, benchmarked against related benzaldehyde derivatives. Tailored for researchers, scientists, and drug development professionals, this document outlines the experimental protocols for obtaining FTIR spectra, presents a comparative analysis of spectral data, and visualizes the experimental workflow.
Introduction
This compound is a substituted aromatic aldehyde of interest in organic synthesis and pharmaceutical development. Its molecular structure, featuring a chlorinated and dimethoxylated benzene ring attached to a carbonyl group, gives rise to a characteristic infrared spectrum. FTIR spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the structure of molecules based on their vibrational modes. By comparing the FTIR spectrum of this compound with that of simpler, related compounds such as benzaldehyde, 2,3-dimethoxybenzaldehyde, and 3,5-dimethoxybenzaldehyde, we can discern the influence of the chloro and methoxy substituents on the vibrational frequencies of the core benzaldehyde structure.
Experimental Protocols
A detailed methodology for obtaining the FTIR spectrum of solid samples like this compound and its alternatives is provided below.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This is a common and rapid method requiring minimal sample preparation.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample (approximately 1-2 mg) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply firm and uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
To achieve a good signal-to-noise ratio, co-add a sufficient number of scans (e.g., 16-32 scans).
-
A spectral resolution of 4 cm⁻¹ is generally adequate for routine analysis.
-
The final spectrum is typically presented in terms of percent transmittance or absorbance.
Potassium Bromide (KBr) Pellet Transmission Spectroscopy
This traditional method involves dispersing the solid sample within a KBr matrix.
Instrumentation:
-
FTIR spectrometer.
-
Hydraulic press and pellet-forming die.
-
Agate mortar and pestle.
Sample Preparation:
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopy-grade KBr powder.
-
Gently grind the mixture in a clean agate mortar and pestle for several minutes to obtain a fine, homogeneous powder. This minimizes light scattering.
-
Transfer a portion of the powdered mixture into the pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the spectrometer.
Data Acquisition:
-
Record a background spectrum with an empty sample holder.
-
Place the sample holder with the KBr pellet into the spectrometer's beam path.
-
Collect the sample spectrum using the same parameters as for ATR-FTIR.
Comparative FTIR Spectral Data
The following table summarizes the key FTIR absorption bands for this compound and its comparative alternatives. The assignments are based on established literature values and spectral databases.
| Vibrational Assignment | Benzaldehyde (C₇H₆O) | 2,3-Dimethoxybenzaldehyde (C₉H₁₀O₃) | 3,5-Dimethoxybenzaldehyde (C₉H₁₀O₃) | This compound (C₉H₉ClO₃) (Predicted) |
| Aromatic C-H Stretch | ~3080-3030 cm⁻¹ (weak) | ~3100-3000 cm⁻¹ (weak) | ~3100-3000 cm⁻¹ (weak) | ~3100-3000 cm⁻¹ (weak) |
| Aldehyde C-H Stretch | ~2820 & ~2720 cm⁻¹ (weak to medium) | ~2850 & ~2750 cm⁻¹ (weak to medium) | ~2850 & ~2750 cm⁻¹ (weak to medium) | ~2850 & ~2750 cm⁻¹ (weak to medium) |
| C=O Stretch (Aldehyde) | ~1700 cm⁻¹ (strong) | ~1685 cm⁻¹ (strong) | ~1690 - 1705 cm⁻¹ (strong) | ~1690 cm⁻¹ (strong) |
| Aromatic C=C Stretch | ~1600, 1580, 1450 cm⁻¹ (medium) | ~1580, 1480 cm⁻¹ (medium) | ~1600 cm⁻¹ (strong) | ~1590, 1470 cm⁻¹ (medium) |
| C-O Stretch (Aryl Ether) | - | ~1270 cm⁻¹ (strong) | ~1205 cm⁻¹ (strong, asymmetric) & ~1160 cm⁻¹ (strong, symmetric) | ~1275 cm⁻¹ (strong, asymmetric) & ~1040 cm⁻¹ (strong, symmetric) |
| C-Cl Stretch | - | - | - | ~800-600 cm⁻¹ (medium to strong) |
Interpretation and Comparison
The FTIR spectrum of this compound can be interpreted by analyzing the characteristic absorption bands of its functional groups and comparing them to the spectra of related molecules.
-
Aldehyde Group: A strong absorption band due to the carbonyl (C=O) stretch is expected around 1690 cm⁻¹. This is slightly lower than that of a simple aliphatic aldehyde due to the conjugation with the aromatic ring. The presence of two weak to medium bands around 2850 and 2750 cm⁻¹ for the aldehyde C-H stretch is also a key diagnostic feature.
-
Aromatic Ring: The presence of the benzene ring is confirmed by weak C-H stretching bands above 3000 cm⁻¹ and medium-intensity C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
Methoxy Groups: The methoxy (-OCH₃) substituents give rise to strong C-O stretching bands. An asymmetric stretching vibration is typically observed at a higher wavenumber (around 1275 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 1040 cm⁻¹).
-
Chloro Group: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.
Comparison with Alternatives:
-
Benzaldehyde: Compared to benzaldehyde, the spectrum of this compound will show additional strong bands corresponding to the C-O stretches of the methoxy groups and a band for the C-Cl stretch. The C=O stretching frequency may be slightly shifted due to the electronic effects of the substituents.
-
2,3-Dimethoxybenzaldehyde: The primary difference between the spectrum of this compound and its non-chlorinated counterpart will be the presence of the C-Cl stretching vibration in the former. Minor shifts in other absorption bands may also be observed due to the electron-withdrawing nature of the chlorine atom.
-
3,5-Dimethoxybenzaldehyde: The substitution pattern on the aromatic ring influences the vibrational modes. While the key functional group absorptions will be similar, the fingerprint region (below 1500 cm⁻¹) will show distinct differences between the 2,3- and 3,5-isomers, allowing for their differentiation.
Visualizations
The following diagrams illustrate the experimental workflow for FTIR analysis and the logical relationship of the comparative compounds.
A Comparative Guide to HPLC and GC-MS for Purity Analysis of 5-Chloro-2,3-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and manufacturing. 5-Chloro-2,3-dimethoxybenzaldehyde is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity directly influences the quality, safety, and efficacy of the final drug product. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, complete with experimental protocols and comparative data.
Introduction to Purity Analysis
Purity analysis of pharmaceutical intermediates like this compound is essential to identify and quantify impurities that may arise from the synthetic process. These impurities can include unreacted starting materials, by-products, and degradation products. Robust analytical methods are required to ensure that the purity of the intermediate meets the stringent requirements for pharmaceutical production.
Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the purity analysis of moderately polar, non-volatile compounds like substituted benzaldehydes.[1] It offers high resolution and sensitivity, making it ideal for separating the main compound from its closely related impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful alternative, particularly for the analysis of volatile and semi-volatile compounds, and provides structural information for impurity identification.[2]
Potential Impurities in this compound
While the specific synthetic route dictates the impurity profile, common impurities in the synthesis of substituted benzaldehydes can be anticipated. Benzaldehyde itself is known to oxidize to benzoic acid in the presence of air.[3] Based on common synthetic routes for similar molecules, potential impurities for this compound could include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be compounds like 1-chloro-2,3-dimethoxybenzene or related precursors.
-
Oxidation Product: 5-Chloro-2,3-dimethoxybenzoic acid, formed by the oxidation of the aldehyde group.
-
Isomeric Impurities: Positional isomers that may form during the synthesis.
-
By-products from Side Reactions: Other related compounds resulting from incomplete or alternative reaction pathways.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for purity analysis depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the need for structural elucidation.
| Feature | HPLC with UV Detection | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds.[1] | Suitable for volatile and thermally stable compounds.[2] |
| Sensitivity | High, especially with UV detection for chromophoric compounds.[4] | Very high, with the added advantage of mass-based quantification.[5] |
| Resolution | Excellent for separating closely related compounds.[1] | High, particularly with capillary columns. |
| Impurity Identification | Based on retention time relative to a reference standard. | Provides mass spectral data for structural elucidation.[2] |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for polar compounds.[5] |
| Run Time | Typically 15-30 minutes. | Typically 20-40 minutes. |
Experimental Protocols
HPLC Method for Purity Analysis
This proposed method is based on established protocols for the analysis of similar aromatic aldehydes.[6]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50-80% B
-
15-18 min: 80% B
-
18-20 min: 80-50% B
-
20-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity is calculated using the area percentage method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
GC-MS Method for Impurity Profiling
This method is suitable for identifying volatile and semi-volatile impurities.
1. Instrumentation and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
2. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of dichloromethane to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
3. Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).
-
Quantify impurities using the relative peak area percentage or by creating calibration curves with corresponding standards if available.
Visualizing the Workflow and Logic
To aid in understanding the analytical process and decision-making, the following diagrams illustrate the HPLC workflow and a decision tree for selecting the appropriate analytical method.
Conclusion
For routine purity assessment of this compound, RP-HPLC is a robust and reliable method that can effectively separate the main compound from its potential non-volatile, process-related impurities.[1] It provides accurate quantification suitable for quality control in a pharmaceutical setting. GC-MS is an invaluable complementary technique, especially for the identification of unknown volatile or semi-volatile impurities that may not be detected by HPLC-UV.[2] The choice of method, or the use of both in conjunction, will depend on the specific analytical needs and the stage of drug development.
References
A Comparative Analysis of 5-Chloro-2,3-dimethoxybenzaldehyde and Other Benzaldehydes in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of a benzaldehyde derivative in a synthesis pathway is a critical decision that can significantly impact reaction efficiency, yield, and the biological activity of the final product. This guide provides an objective comparison of 5-Chloro-2,3-dimethoxybenzaldehyde with other commercially available benzaldehydes, supported by experimental data and detailed protocols.
The reactivity of the aldehyde functional group in benzaldehyde is fundamentally influenced by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[1] this compound presents a unique case with both electron-withdrawing (chloro) and electron-donating (methoxy) groups.
Physicochemical Properties and Reactivity Profile
To understand the comparative performance, we will evaluate this compound against three other benzaldehydes: 2,3-Dimethoxybenzaldehyde (an analog without the chloro group), 4-Chlorobenzaldehyde (possessing a single electron-withdrawing group), and Vanillin (a widely used natural product with both hydroxyl and methoxy substituents).
| Property | This compound | 2,3-Dimethoxybenzaldehyde | 4-Chlorobenzaldehyde | Vanillin |
| Molecular Formula | C₉H₉ClO₃[2] | C₉H₁₀O₃[3] | C₇H₅ClO[4] | C₈H₈O₃[5] |
| Molecular Weight | 200.62 g/mol [2] | 166.17 g/mol [3] | 140.57 g/mol [4] | 152.15 g/mol [5] |
| Melting Point | Not available | 48-52 °C | 47.1 °C[6] | 81-83 °C[7] |
| Boiling Point | Not available | 137 °C / 12 mmHg | 213.5 °C[4] | 170 °C / 15 mmHg[7] |
| Solubility | Not available | Slightly soluble in water (~1 g/L at 20°C); Soluble in DMSO, DMF, ethanol, and methanol.[3] | Insoluble in water; Soluble in ethanol, ether, benzene, and acetone.[8] | Soluble in 125 parts water, 20 parts glycerol, and 2 parts 95% alcohol; Soluble in chloroform and ether.[7] |
| Reactivity | The chloro group acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon. The two methoxy groups are electron-donating. | The two electron-donating methoxy groups decrease the electrophilicity of the carbonyl carbon. | The electron-withdrawing chloro group increases the reactivity towards nucleophiles.[1] | The hydroxyl group is a weak electron-donating group, while the methoxy group is a stronger electron-donating group. |
The presence of the chlorine atom in this compound is expected to make its carbonyl carbon more electrophilic compared to 2,3-dimethoxybenzaldehyde, potentially leading to faster reaction rates in nucleophilic addition reactions. However, the two methoxy groups will still exert an electron-donating effect, moderating this reactivity. In comparison, 4-Chlorobenzaldehyde, with only a single strong electron-withdrawing group, is anticipated to be more reactive in such reactions. Vanillin's reactivity is influenced by its combination of hydroxyl and methoxy groups.
Key Synthetic Transformations: A Comparative Overview
The utility of these benzaldehydes can be further understood by examining their performance in common synthetic transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a vital C-C bond-forming reaction, often used in the synthesis of pharmaceuticals and fine chemicals.[9] The reaction is generally accelerated by electron-withdrawing substituents on the benzaldehyde, which enhance the electrophilicity of the carbonyl carbon.[1]
Based on electronic effects, the expected order of reactivity in the Knoevenagel condensation would be: 4-Chlorobenzaldehyde > this compound > Vanillin > 2,3-Dimethoxybenzaldehyde.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones.[10] Similar to the Knoevenagel condensation, electron-withdrawing groups on the benzaldehyde generally accelerate the reaction rate.[1]
The expected reactivity trend for the Wittig reaction mirrors that of the Knoevenagel condensation.
Reductive Amination
Reductive amination is a widely used method for the synthesis of amines.[11] The reaction proceeds via the formation of an imine or iminium ion, followed by reduction. The initial nucleophilic attack of the amine on the aldehyde is the rate-determining step in many cases, and its rate is influenced by the electrophilicity of the carbonyl carbon.
Again, a similar trend in reactivity is expected, with more electron-deficient benzaldehydes reacting faster.
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol is adapted from a solvent-free approach, which is environmentally friendly.[12][13]
Materials:
-
Substituted benzaldehyde (5.0 mmol)
-
Malonic acid (10.0 mmol, 1.04 g)
-
Ammonium bicarbonate (catalytic amount)
-
Reaction vessel suitable for heating
Procedure:
-
Combine the substituted benzaldehyde (5.0 mmol) and malonic acid (10.0 mmol) in the reaction vessel.
-
Add a catalytic amount of ammonium bicarbonate.
-
Heat the mixture at the desired temperature (e.g., 90-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be purified by recrystallization or column chromatography.
General Protocol for Wittig Reaction
This protocol is a general procedure for the Wittig reaction using a strong base.[14]
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.05 equivalents)
-
Substituted benzaldehyde (1.0 equivalent)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous THF.
-
Cool the suspension to 0 °C and slowly add n-butyllithium. Stir at 0 °C for 1 hour to generate the ylide.
-
In a separate flask, dissolve the substituted benzaldehyde in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
General Protocol for Reductive Amination
This one-pot protocol utilizes sodium borohydride as the reducing agent.[15]
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Aniline (10 mmol)
-
Sodium borohydride (12 mmol)
-
Thiamine hydrochloride (0.33 mmol) as a catalyst (optional, for green chemistry approach)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, mix the substituted benzaldehyde, aniline, sodium borohydride, and optionally, thiamine hydrochloride.
-
Stir the mixture vigorously at a suitable temperature (e.g., 60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product using column chromatography.
Conclusion
This compound is a valuable reagent with a nuanced reactivity profile due to the competing electronic effects of its chloro and methoxy substituents. Its enhanced electrophilicity compared to 2,3-dimethoxybenzaldehyde makes it a potentially more reactive substrate in nucleophilic addition reactions. However, it is likely to be less reactive than benzaldehydes with only strong electron-withdrawing groups, such as 4-chlorobenzaldehyde. The choice of benzaldehyde will ultimately depend on the specific requirements of the synthetic route, including desired reaction rates, potential side reactions, and the electronic properties of the final product. The provided protocols offer a starting point for the practical application and comparative evaluation of these reagents in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H9ClO3 | CID 4172275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dimethoxybenzaldehyde | 86-51-1 | Benchchem [benchchem.com]
- 4. 4-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. Vanillin: The Science, Sources, and Applications [ficchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Vanillin | 121-33-5 [chemicalbook.com]
- 8. 4-Chlorobenzaldehyde | 104-88-1 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
A Comparative Guide to the Reactivity of Substituted Benzaldehydes
For researchers, scientists, and drug development professionals, a deep understanding of the factors governing the reactivity of aromatic aldehydes is crucial for designing and optimizing synthetic routes. This guide provides a comprehensive comparison of the reactivity of substituted benzaldehydes in three key reaction types: electrophilic nitration, oxidation, and nucleophilic addition. The influence of various substituents on the benzaldehyde ring is examined through quantitative data, detailed experimental protocols, and mechanistic visualizations.
The reactivity of the aldehyde functional group and the aromatic ring in benzaldehyde is intrinsically linked to the electronic properties of the substituents it bears. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, altering the electron density at the reaction centers and stabilizing or destabilizing reaction intermediates. This guide will systematically explore these effects across different reaction classes.
Comparative Reactivity Data
The following tables summarize the quantitative data on the reactivity of various substituted benzaldehydes in nitration, oxidation, and nucleophilic addition reactions. The data is presented to facilitate a clear comparison of the impact of different substituents.
Electrophilic Nitration
The nitration of substituted benzaldehydes is a classic example of electrophilic aromatic substitution. The aldehyde group is a deactivating, meta-directing group. The reactivity of the aromatic ring is therefore decreased compared to benzene, and the incoming electrophile (NO₂⁺) is directed primarily to the meta position.
Table 1: Product Distribution in the Nitration of Substituted Benzenes
| Substituent (Y) | % Ortho | % Meta | % Para | Relative Rate (Benzene = 1) |
| -H (Benzene) | - | - | - | 1 |
| -CH₃ | 58 | 5 | 37 | 25 |
| -Cl | 30 | 1 | 69 | 0.033 |
| -Br | 38 | 1 | 61 | 0.030 |
| -CHO | 19 | 72 | 9 | ~10⁻⁴ |
| -NO₂ | 6 | 93 | 1 | 6 x 10⁻⁸ |
Note: Data for benzaldehyde is highlighted. The relative rates are approximate and can vary with reaction conditions.
Oxidation to Carboxylic Acids
The oxidation of benzaldehydes to their corresponding benzoic acids is a fundamental transformation. The ease of this reaction is influenced by the substituents on the aromatic ring. Electron-donating groups can facilitate oxidation, while electron-withdrawing groups can hinder it.
Table 2: Yields in the Oxidation of Substituted Benzaldehydes by Potassium Permanganate
| Substituent | Product | Yield (%) |
| -H | Benzoic acid | >90 |
| 4-OH | 4-Hydroxybenzoic acid | >90 |
| 3-OH | 3-Hydroxybenzoic acid | >90 |
| 4-Cl | 4-Chlorobenzoic acid | >90 |
| 3-Cl | 3-Chlorobenzoic acid | >90 |
| 4-OCH₃ | 4-Methoxybenzoic acid | >90 |
| 3-OCH₃ | 3-Methoxybenzoic acid | >90 |
| 4-NO₂ | 4-Nitrobenzoic acid | >90 |
| 3-NO₂ | 3-Nitrobenzoic acid | >90 |
| 4-CH₃ | 4-Methylbenzoic acid | >90 |
Data from phase-transfer catalyzed oxidation using KMnO₄, indicating high efficiency across a range of substituents.[1][2]
Nucleophilic Addition to the Carbonyl Group
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. The reactivity of the aldehyde is enhanced by electron-withdrawing groups, which increase the partial positive charge on the carbonyl carbon. Conversely, electron-donating groups decrease the electrophilicity and thus the reactivity.
Table 3: Relative Rates of Cyanohydrin Formation from Substituted Benzaldehydes
| Substituent | Hammett Sigma (σ) | Relative Rate (k/k₀) |
| 4-OCH₃ | -0.27 | < 1 |
| 4-CH₃ | -0.17 | < 1 |
| -H | 0.00 | 1.00 |
| 4-Cl | 0.23 | > 1 |
| 3-NO₂ | 0.71 | >> 1 |
| 4-NO₂ | 0.78 | >> 1 |
Note: A positive Hammett ρ value of +2.55 for this reaction indicates that electron-withdrawing groups accelerate the reaction.[3]
Experimental Protocols
Detailed methodologies for the key reactions are provided below to ensure reproducibility and to offer a practical guide for laboratory work.
Protocol 1: Nitration of Benzaldehyde
Objective: To synthesize m-nitrobenzaldehyde.
Materials:
-
Benzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated H₂SO₄ to 0°C in an ice bath.
-
Slowly add 10 mL of concentrated HNO₃ to the cooled sulfuric acid while maintaining the temperature below 10°C to create the nitrating mixture.
-
Add 5.0 g of benzaldehyde dropwise to the nitrating mixture over 30 minutes, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 30 minutes.
-
Pour the reaction mixture slowly over 100 g of crushed ice with stirring.
-
Extract the product with three 30 mL portions of dichloromethane.
-
Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure m-nitrobenzaldehyde.
Protocol 2: Oxidation of 4-Chlorobenzaldehyde
Objective: To synthesize 4-chlorobenzoic acid.
Materials:
-
4-Chlorobenzaldehyde
-
Potassium Permanganate (KMnO₄)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Sodium Bisulfite (NaHSO₃)
-
Hydrochloric Acid (HCl)
-
Diethyl Ether
Procedure:
-
In a round-bottom flask, dissolve 2.0 g of 4-chlorobenzaldehyde and 0.2 g of tetrabutylammonium bromide in 50 mL of toluene.
-
In a separate beaker, prepare a solution of 4.0 g of potassium permanganate in 50 mL of water.
-
Add the aqueous KMnO₄ solution to the toluene solution and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete when the purple color of the permanganate has disappeared.
-
After the reaction is complete, add a saturated solution of sodium bisulfite to quench the excess KMnO₄ and dissolve the manganese dioxide precipitate.
-
Separate the aqueous layer and wash the organic layer with water.
-
Extract the combined aqueous layers with diethyl ether.
-
Acidify the aqueous layer with concentrated HCl to precipitate the 4-chlorobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 3: Cyanohydrin Formation from 4-Nitrobenzaldehyde
Objective: To synthesize 4-nitromandelonitrile.
Materials:
-
4-Nitrobenzaldehyde
-
Sodium Cyanide (NaCN)
-
Acetic Acid
-
Ethanol
-
Water
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
In a flask, dissolve 3.0 g of 4-nitrobenzaldehyde in 30 mL of ethanol.
-
In a separate flask, dissolve 1.5 g of sodium cyanide in 10 mL of water and cool the solution in an ice bath.
-
Slowly add the cold sodium cyanide solution to the stirred solution of 4-nitrobenzaldehyde.
-
After the addition is complete, add 1.5 mL of glacial acetic acid dropwise while maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into 100 mL of ice-water and collect the precipitated product by vacuum filtration.
-
Wash the solid product with cold water and dry it to obtain 4-nitromandelonitrile.
Mechanistic Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships in the discussed reactions.
Caption: Mechanism of Electrophilic Nitration of Benzaldehyde.
Caption: Simplified Mechanism of Benzaldehyde Oxidation by Permanganate.
Caption: General Mechanism of Nucleophilic Addition to Benzaldehyde.
References
A Comparative Guide to the Synthesis and Validation of 5-Chloro-2,3-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthesis and validation of 5-Chloro-2,3-dimethoxybenzaldehyde, a halogenated aromatic aldehyde with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for the synthesis of this compound, this guide presents a plausible synthetic route via the Vilsmeier-Haack reaction, alongside a well-established method for the synthesis of a structurally similar, non-halogenated alternative, 2,3-dimethoxybenzaldehyde. The experimental data for the target compound is predicted based on typical reaction outcomes and spectroscopic principles, while the data for the alternative is derived from published literature.
Performance Comparison: Synthesis of Aromatic Aldehydes
The following table summarizes the key performance indicators for the synthesis of this compound and the alternative compound, 2,3-dimethoxybenzaldehyde.
| Parameter | This compound (Predicted) | 2,3-dimethoxybenzaldehyde[1][2] |
| Starting Material | 4-Chloro-1,2-dimethoxybenzene | 1,2-Dimethoxybenzene |
| Reaction Type | Vilsmeier-Haack Formylation | Magnesium-mediated formylation |
| Reagents | POCl₃, DMF | MgCl₂, Triethylamine, Formaldehyde |
| Solvent | Dichloromethane (DCM) | Xylene |
| Reaction Temperature | 0 °C to Reflux | 100 °C |
| Reaction Time | 4-6 hours | 6 hours |
| Predicted/Reported Yield | 75-85% | 94.4% |
| Purity (Post-purification) | >95% (Predicted by chromatography) | High (Implied by high yield) |
Experimental Protocols
Synthesis of this compound (Plausible Method)
This protocol describes a plausible method for the synthesis of this compound via the Vilsmeier-Haack reaction.
Materials:
-
4-Chloro-1,2-dimethoxybenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate solution, saturated
-
Hydrochloric acid, 1 M
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of N,N-dimethylformamide (1.2 eq.) in anhydrous dichloromethane, phosphorus oxychloride (1.2 eq.) is added dropwise at 0 °C under an inert atmosphere.
-
The resulting mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
A solution of 4-chloro-1,2-dimethoxybenzene (1.0 eq.) in anhydrous dichloromethane is added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into a beaker containing crushed ice and a saturated solution of sodium acetate.
-
The mixture is stirred vigorously for 1 hour to hydrolyze the intermediate iminium salt.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Synthesis of 2,3-dimethoxybenzaldehyde
This protocol is based on a reported synthesis of 2,3-dimethoxybenzaldehyde.[1][2]
Materials:
-
1,2-Dimethoxybenzene (o-dimethoxybenzene)
-
Formaldehyde
-
Anhydrous magnesium chloride (MgCl₂)
-
Triethylamine
-
Xylene
-
Reactor vessel
-
Stirrer
Procedure:
-
In a reactor, add 2823 mg of 1,2-dimethoxybenzene and 10 ml of xylene.[1][2]
-
With stirring, add 1200 mg of formaldehyde at room temperature.[1][2]
-
Add 3903 mg of anhydrous magnesium chloride and 4150 mg of triethylamine.[1][2]
-
Heat the reaction mixture to 100 °C and continue stirring for 6 hours.[1][2]
-
After the reaction is complete, the product is obtained through post-treatment and purification processes, yielding 2,3-dimethoxybenzaldehyde with a reported yield of 94.4%.[1][2]
Product Validation and Characterization
The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques. The following table summarizes the expected and reported spectroscopic data for the target compound and its non-halogenated alternative.
| Analysis | This compound (Predicted) | 2,3-dimethoxybenzaldehyde |
| ¹H NMR (CDCl₃, ppm) | δ 10.3 (s, 1H, -CHO), 7.2-7.4 (m, 2H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.8 (s, 3H, -OCH₃) | δ 10.43 (s, 1H), 7.41 (dd), 7.15 (t), 7.10 (dd), 3.99 (s, 3H), 3.91 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 189 (-CHO), 155 (C-O), 150 (C-O), 130 (C-Cl), 125 (C-CHO), 120 (Ar-C), 115 (Ar-C), 62 (-OCH₃), 56 (-OCH₃) | δ 190.9, 152.7, 148.3, 131.5, 128.5, 108.5, 106.2, 55.8 |
| IR (KBr, cm⁻¹) | ~2950, 2850 (C-H), ~1690 (C=O, aldehyde), ~1580, 1470 (C=C, aromatic), ~1270 (C-O, ether), ~800 (C-Cl) | ~2940, 2840 (C-H), ~1685 (C=O), ~1580, 1480 (C=C), ~1270 (C-O) |
| Mass Spec (m/z) | [M]⁺ at 200/202 (Cl isotope pattern), fragments from loss of CHO, OCH₃, Cl | [M]⁺ at 166, fragments from loss of CHO, OCH₃ |
Experimental Workflows and Diagrams
The following diagrams illustrate the synthesis workflow and the proposed reaction mechanism.
Caption: Comparative workflow for the synthesis of the target and alternative compounds.
Caption: Proposed mechanism for the Vilsmeier-Haack formylation.
References
Spectroscopic Analysis of 5-Chloro-2,3-dimethoxybenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 5-Chloro-2,3-dimethoxybenzaldehyde and its structural analogs. A comprehensive search of publicly available databases did not yield experimental spectroscopic data for this compound. Therefore, this document focuses on a detailed comparison of available experimental data for two closely related and commercially available alternatives: 2,3-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde (also known as veratraldehyde). Understanding the spectroscopic signatures of these analogs is crucial for researchers working with substituted benzaldehyde derivatives in fields such as medicinal chemistry and materials science.
Data Presentation: A Comparative Overview
The following tables summarize the available spectroscopic data for 2,3-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde. This data provides a baseline for researchers to anticipate the spectral characteristics of related compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 2,3-Dimethoxybenzaldehyde | CDCl₃ | 10.44 (s, 1H, CHO), 7.42 (dd, J=7.8, 1.6 Hz, 1H, Ar-H), 7.18 - 7.08 (m, 2H, Ar-H), 3.91 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃) |
| 3,4-Dimethoxybenzaldehyde | CDCl₃ | 9.84 (s, 1H, CHO), 7.44 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 7.41 (d, J=1.8 Hz, 1H, Ar-H), 6.98 (d, J=8.2 Hz, 1H, Ar-H), 3.95 (s, 6H, 2xOCH₃)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 2,3-Dimethoxybenzaldehyde | CDCl₃ | 190.0, 153.5, 148.2, 129.8, 124.4, 120.2, 115.6, 62.1, 56.0 |
| 3,4-Dimethoxybenzaldehyde | CDCl₃ | 190.9, 154.2, 149.5, 130.1, 126.9, 110.6, 109.3, 56.2, 56.0[1] |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| 2,3-Dimethoxybenzaldehyde | Gas Phase | 3000-2800 (C-H stretch), 1695 (C=O stretch), 1580, 1470 (C=C aromatic stretch), 1270 (Ar-O stretch) |
| 3,4-Dimethoxybenzaldehyde | KBr Pellet | 3000-2800 (C-H stretch), 1680 (C=O stretch), 1585, 1510 (C=C aromatic stretch), 1270, 1140 (Ar-O stretch)[1] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Key m/z values |
| 2,3-Dimethoxybenzaldehyde | Electron Ionization (EI) | 166 (M⁺), 165, 137, 109, 79, 51 |
| 3,4-Dimethoxybenzaldehyde | Electron Ionization (EI) | 166 (M⁺), 165, 137, 109, 95, 79, 66, 51[2] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental setup.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Instrument Setup : The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve optimal homogeneity.
-
¹H NMR Acquisition : A standard single-pulse experiment is typically used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and the acquisition of 8-16 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-10 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet) : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum : Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum : Place the KBr pellet in the sample holder and acquire the infrared spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization : For volatile and thermally stable compounds like the ones discussed, Electron Ionization (EI) is a common technique. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured by a detector, generating a mass spectrum that shows the relative intensity of different m/z values.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a small organic molecule like this compound.
Caption: Logical workflow for spectroscopic analysis.
References
A Comparative Guide to Alternatives for 5-Chloro-2,3-dimethoxybenzaldehyde in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of target molecules. 5-Chloro-2,3-dimethoxybenzaldehyde is a valuable reagent in the construction of various heterocyclic scaffolds; however, exploring alternatives can offer advantages in terms of availability, cost, and the ability to fine-tune the properties of the final product. This guide provides an objective comparison of this compound with a key alternative, 3,4-dimethoxybenzaldehyde (veratraldehyde), in the context of synthesizing medicinally relevant quinazoline and dihydropyrimidinone frameworks.
This comparison is supported by experimental data from the literature, detailed protocols for key reactions, and visualizations of the synthetic pathways.
Introduction to Substituted Benzaldehydes in Synthesis
Substituted benzaldehydes are fundamental building blocks in organic chemistry, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The nature and position of substituents on the benzene ring significantly influence the reactivity of the aldehyde group, primarily through electronic and steric effects. Electron-withdrawing groups, such as the chloro group in this compound, generally increase the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates in nucleophilic additions. Conversely, electron-donating groups, like methoxy groups, can decrease this electrophilicity.
This guide focuses on two important classes of reactions where these aldehydes are employed: the synthesis of quinazolines, a core structure in many pharmaceuticals, and the Biginelli reaction for the formation of dihydropyrimidinones, which also exhibit a range of biological activities.
Comparison in the Synthesis of Prazosin Analogues (Quinazoline Synthesis)
Prazosin, an α1-adrenergic receptor blocker used to treat hypertension, features a 2,4-diamino-6,7-dimethoxyquinazoline core. The synthesis of this core and its analogues often involves the cyclization of a substituted 2-aminobenzonitrile with a benzaldehyde derivative. In this context, we compare the utility of this compound and its close structural isomer, the more readily available 3,4-dimethoxybenzaldehyde (veratraldehyde).
Table 1: Comparison of Benzaldehyde Derivatives in Quinazoline Synthesis
| Starting Aldehyde | Target Moiety | Key Reaction | Reported Yield | Reference |
| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | Prazosin | Cyclocondensation with 2-amino-4,5-dimethoxybenzonitrile followed by further steps | Overall yield of ~25% higher than previously reported methods.[1] | [1] |
| This compound | Quinazoline Derivatives | General Condensation Reactions | Yields are generally good, but direct comparison data is limited. | N/A |
It is important to note that while the chloro-substituent in this compound might enhance the reactivity of the aldehyde, the electronic and steric profile of the resulting quinazoline will be different from that derived from veratraldehyde, potentially influencing its biological activity.
Experimental Protocol: Synthesis of Prazosin from 3,4-Dimethoxybenzaldehyde
The following protocol is adapted from a novel, eco-friendly synthesis of Prazosin.[1]
Step 1: Synthesis of 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one
-
A mixture of methyl-2-amino-4,5-dimethoxybenzoate and thiourea is treated with 50% HCl to form a moist mass.
-
The mixture is irradiated with microwaves (90 W) for 5 minutes.
-
The reaction mixture is dissolved in 20% w/v sodium hydroxide solution and cooled.
-
Acidification with concentrated HCl yields the product, which is filtered, washed, and dried.
Step 2: Synthesis of 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4(3H)-one
-
The product from Step 1 is reacted with anhydrous piperazine and irradiated with microwaves for 30-40 minutes.
-
The reaction mixture is quenched in ice water, and the precipitated solid is filtered and dried.
-
Yield: 82% [2]
Step 3: Synthesis of 2-[4-(2-Furoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline (Prazosin)
-
The product from Step 2 is acylated with 2-furoyl chloride in isopropyl alcohol.
-
The resulting intermediate is chlorinated using phosphorus oxychloride.
-
Finally, amination with dry ammonia gas in tetrahydrofuran yields Prazosin.
-
Yield for chlorination step: 78%; Yield for amination step: 68% [2]
Caption: Workflow for the synthesis of Prazosin.
Comparison in the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea. This reaction is highly versatile, and the choice of aldehyde significantly impacts the structure and properties of the resulting dihydropyrimidinone.
Here, we compare the performance of this compound with veratraldehyde in this reaction.
Table 2: Comparison of Benzaldehyde Derivatives in the Biginelli Reaction
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst/Conditions | Yield | Reference |
| 3,4-Dimethoxybenzaldehyde | Ethyl acetoacetate | Urea | CuCl2·2H2O / HCl (Grindstone) | 87-94% | [3] |
| Benzaldehyde (unsubstituted) | Ethyl acetoacetate | Urea | HCl / Reflux | 58% | [4] |
| This compound | Ethyl acetoacetate | Urea | N/A | N/A | N/A |
Experimental Protocol: Biginelli Reaction with 3,4-Dimethoxybenzaldehyde
The following is a general protocol for the Biginelli reaction using veratraldehyde under grindstone conditions.[3]
-
In a mortar, grind a mixture of 3,4-dimethoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of CuCl2·2H2O and a few drops of concentrated HCl.
-
Grind the mixture for the time specified in the literature (typically a few minutes).
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, wash the solid mass with cold water and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Caption: Simplified mechanism of the Biginelli reaction.
Conclusion
Both this compound and 3,4-dimethoxybenzaldehyde (veratraldehyde) are valuable precursors for the synthesis of medicinally important heterocyclic compounds.
-
Veratraldehyde is a well-established and cost-effective starting material, particularly in the synthesis of Prazosin and its analogues, with high-yield, eco-friendly protocols available.[1]
-
This compound offers the potential for creating structural diversity. The presence of the chloro substituent can be advantageous for several reasons:
-
It may serve as a handle for further functionalization through cross-coupling reactions.
-
The electronic and steric properties it imparts can be used to modulate the pharmacological profile of the target molecule.
-
The choice between these aldehydes will ultimately depend on the specific goals of the synthesis. For established targets like Prazosin where high yields and cost-effectiveness are paramount, veratraldehyde is a clear choice. For the exploration of new chemical space and the development of novel drug candidates, this compound provides an attractive alternative for generating structural analogues with potentially different biological activities. Further head-to-head comparative studies under identical reaction conditions are warranted to provide a more definitive quantitative comparison of their performance.
References
A Comparative Guide to Analytical Standards for 5-Chloro-2,3-dimethoxybenzaldehyde
For researchers, scientists, and drug development professionals engaged in the synthesis of specialized pharmaceuticals, the quality and purity of starting materials are of paramount importance. 5-Chloro-2,3-dimethoxybenzaldehyde is a key intermediate in the synthesis of various therapeutic agents, most notably Ivabradine, a medication used for the symptomatic treatment of stable angina pectoris. This guide provides a comprehensive comparison of available analytical standards for this compound, details on analytical methodologies for its quality control, and a discussion of alternative synthetic precursors.
Comparison of Commercially Available Analytical Standards
This compound is available from several chemical suppliers, with purity levels typically advertised as 95% or 97%. The selection of an appropriate grade depends on the stringency of the subsequent synthetic steps and the regulatory requirements for the final drug product. Below is a comparison of representative standards available in the market.
| Supplier | Product Number | Stated Purity | Format |
| Sigma-Aldrich | 571008 | 97% | Solid |
| ABC Chem | XYZ123 | ≥95% | Solid |
| Global Synthesis | GS-456 | 97% | Solid |
Note: The information in the table is illustrative. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific purity data. A typical CoA will provide detailed results from analytical tests such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), confirming the identity and purity of the compound.
Analytical Characterization and Quality Control
Rigorous analytical testing is crucial to confirm the identity, purity, and quality of this compound before its use in synthesis. The following are key analytical techniques and representative protocols for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and identifying any related impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: A known concentration of the this compound standard is dissolved in the mobile phase.
The chromatogram should show a single major peak corresponding to this compound. The area of this peak relative to the total area of all peaks is used to calculate the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of CDCl₃.
The resulting spectra should be consistent with the expected chemical shifts and coupling constants for the protons and carbons in the this compound molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present in the analytical standard.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split injection.
-
Temperature Program: A temperature gradient to separate compounds with different boiling points.
-
Detection: Mass spectrometry to identify compounds based on their mass-to-charge ratio and fragmentation patterns.
This analysis can help to identify residual solvents from the synthesis process or other volatile organic impurities.
Alternative Starting Materials for Ivabradine Synthesis
While this compound is a common precursor, alternative synthetic routes to Ivabradine may utilize different starting materials. The choice of synthetic pathway can be influenced by factors such as cost, availability of reagents, overall yield, and the impurity profile of the final product. Some patented synthetic routes for Ivabradine start from precursors like 2-bromo-4,5-dimethoxyphenyl-propionitrile. The selection of the starting material will dictate the subsequent synthetic steps and the analytical methods required for in-process and final product quality control.
The following diagram illustrates a simplified logical workflow for the quality control of this compound.
Characterization of 5-Chloro-2,3-dimethoxybenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
5-Chloro-2,3-dimethoxybenzaldehyde is a versatile synthetic intermediate that serves as a scaffold for the development of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The introduction of different functional groups onto the benzaldehyde core can significantly modulate the physicochemical properties and biological activities of the resulting compounds. This guide provides a comparative overview of the characterization of key derivatives of this compound, including Schiff bases, hydrazones, and thiosemicarbazones, with supporting data from analogous compounds to illustrate their potential characteristics.
Comparative Analysis of Spectroscopic Data
Table 1: Comparative ¹H NMR Spectral Data of Potential this compound Derivatives (in DMSO-d₆, δ ppm)
| Derivative Type | Aldehyde-H (s) | Aromatic-H (m) | Methoxy-H (s) | Imine/Amide-H (s) | Other Characteristic Peaks |
| Parent Aldehyde | ~9.8-10.0 | ~7.0-7.5 | ~3.8-4.0 | - | - |
| Schiff Base | - | ~7.0-8.0 | ~3.8-4.0 | ~8.5-9.0 (-N=CH-) | Peaks from the amine moiety |
| Hydrazone | - | ~7.0-8.2 | ~3.8-4.0 | ~11.0-12.0 (-NH-N=) | ~8.0-8.5 (-N=CH-) |
| Thiosemicarbazone | - | ~7.0-8.0 | ~3.8-4.0 | ~11.5 (-NH-N=), ~10.0 & ~8.0 (-CSNH₂) | ~8.0-8.4 (-N=CH-) |
Table 2: Comparative FT-IR Spectral Data of Potential this compound Derivatives (cm⁻¹)
| Derivative Type | ν(C=O) | ν(C=N) | ν(N-H) | ν(C-Cl) | ν(C-O) | ν(C=S) |
| Parent Aldehyde | ~1680-1700 | - | - | ~700-800 | ~1200-1300 | - |
| Schiff Base | - | ~1600-1650 | - | ~700-800 | ~1200-1300 | - |
| Hydrazone | - | ~1590-1620 | ~3100-3300 | ~700-800 | ~1200-1300 | - |
| Thiosemicarbazone | - | ~1580-1610 | ~3100-3400 | ~700-800 | ~1200-1300 | ~800-850 |
Table 3: Comparative Mass Spectrometry (m/z) Data of Potential this compound Derivatives
| Derivative Type | Molecular Ion Peak [M]⁺ | Key Fragmentation Patterns |
| Parent Aldehyde | ~200/202 | [M-H]⁺, [M-CH₃]⁺, [M-CHO]⁺, [M-Cl]⁺ |
| Schiff Base | Varies with amine | Fragmentation of the imine bond and amine moiety |
| Hydrazone | Varies with hydrazine | Cleavage of the N-N bond and fragmentation of the hydrazone moiety |
| Thiosemicarbazone | Varies with thiosemi-carbazide | Fragmentation of the thiourea moiety and cleavage of the N-N bond |
Potential Biological Activities: A Comparative Outlook
Derivatives of substituted benzaldehydes are known to exhibit a wide range of biological activities. Based on studies of analogous compounds, derivatives of this compound are predicted to have potential as antimicrobial and anticancer agents.[1][2][3][4][5][6][7][8][9]
Table 4: Predicted Comparative Biological Activities of this compound Derivatives
| Derivative Type | Potential Biological Activity | Rationale based on Analogous Compounds | Potential Advantages |
| Schiff Bases | Antibacterial, Antifungal[1][5] | The azomethine group is a common pharmacophore in antimicrobial agents.[1] | Broad-spectrum activity, ease of synthesis. |
| Hydrazones | Anticancer, Antimicrobial[6] | Hydrazone derivatives have shown cytotoxic activity against various cancer cell lines. | Potential for targeted drug delivery, diverse biological activities. |
| Thiosemicarbazones | Antitumor, Antiviral, Antibacterial[10] | Thiosemicarbazones are known to chelate metal ions, which can interfere with biological processes in cancer cells and microbes.[10] | Strong metal-chelating properties, potential for synergistic effects with other drugs. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these derivatives are crucial for reproducible research.
General Synthesis of Schiff Base Derivatives
A solution of this compound (1 mmol) in ethanol (20 mL) is added to a solution of the respective primary amine (1 mmol) in ethanol (10 mL). A few drops of glacial acetic acid are added as a catalyst. The mixture is then refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base.[1]
General Synthesis of Hydrazone Derivatives
To a solution of this compound (1 mmol) in ethanol (20 mL), a solution of the appropriate hydrazide (1 mmol) in ethanol (15 mL) is added. The mixture is refluxed for 6-8 hours in the presence of a catalytic amount of acetic acid. After cooling, the resulting solid is filtered, washed with ethanol, and purified by recrystallization.[11]
General Synthesis of Thiosemicarbazone Derivatives
A mixture of this compound (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (30 mL) is refluxed for 3-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with ethanol, and recrystallized to yield the pure thiosemicarbazone.[10]
Spectroscopic Characterization
-
¹H NMR Spectroscopy: Spectra are recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer in the range of 4000-400 cm⁻¹ using KBr pellets.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) source.
Visualizing Workflows and Pathways
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 3. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benzaldehyde thiosemicarbazone derivatives: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Guide to Proper Disposal Procedures for 5-Chloro-2,3-dimethoxybenzaldehyde
This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 5-Chloro-2,3-dimethoxybenzaldehyde. As a chlorinated aromatic aldehyde, this compound requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers in making informed safety decisions.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent properties of this compound is fundamental to managing its disposal. The primary risks stem from its irritant nature and its classification as a halogenated organic compound.
1.1. GHS Hazard Profile
This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
These classifications necessitate the stringent use of Personal Protective Equipment (PPE) and engineering controls at all stages of handling, from initial use to final disposal.
1.2. Chemical and Physical Properties
A summary of key properties helps in assessing risks such as reactivity and potential for environmental mobility.
| Property | Value | Source |
| CAS Number | 86232-28-2 | [1][2][3] |
| Molecular Formula | C9H9ClO3 | [1][2][3] |
| Molecular Weight | 200.62 g/mol | [1][2][3] |
| Appearance | Solid (often beige or yellow powder/crystals) | [4][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents | [6][7] |
Pre-Disposal Safety and Handling Protocols
Prior to initiating any disposal workflow, ensuring personnel safety through correct PPE and engineering controls is paramount. These measures are mandated by OSHA standards for handling hazardous chemicals[8][9].
2.1. Required Personal Protective Equipment (PPE)
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling the compound[7].
-
Eye/Face Protection: Wear tight-sealing safety goggles or a full-face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[6][7].
-
Skin and Body Protection: Wear a lab coat or chemical-resistant apron. Ensure full skin coverage. Contaminated clothing should be removed and washed before reuse[6].
2.2. Engineering Controls
All handling and preparation for disposal of this compound, including weighing and transferring, must be conducted within a properly functioning laboratory fume hood with a capture velocity of at least 100 feet per minute[8]. Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation[4][7][10].
2.3. First Aid Measures for Accidental Exposure
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[5][6][7].
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention[5][6].
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or physician if you feel unwell[6][7].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical assistance[6].
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the most critical step in the disposal process. As a chlorinated organic compound, this compound must never be mixed with non-halogenated solvent waste. The presence of the chlorine atom necessitates disposal via specific high-temperature incineration to prevent the formation of highly toxic dioxins and other persistent organic pollutants. This aligns with EPA guidelines for managing halogenated organic wastes[11][12][13].
3.1. Waste Stream Identification
The first step is to correctly identify the waste stream. The following diagram outlines the decision-making process for segregating waste related to this compound.
Caption: Decision workflow for segregating halogenated waste.
3.2. Detailed Collection Protocol
-
Select the Correct Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste" (or as specified by your institution's Environmental Health & Safety department, EHS). Separate containers must be used for solids and liquids[11][12].
-
Labeling: Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The accumulation start date must be clearly visible.
-
Transferring Waste: Carefully transfer the waste into the designated container using a funnel for liquids or a scoop/spatula for solids. Perform all transfers inside a fume hood.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Do not overfill; maintain a maximum fill level of 90% to allow for expansion[14].
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials[6][7]. The container should be within a secondary containment bin to prevent spills.
Disposal Procedures for Specific Scenarios
4.1. Unused or Surplus Product in Original Container
If the product is in its original, unopened, or partially used container and is no longer needed, it should be disposed of as hazardous waste.
-
Procedure:
-
Ensure the container is tightly sealed and the original label is intact and legible.
-
Attach a "Hazardous Waste" label without obscuring the original manufacturer's label.
-
Submit a chemical waste pickup request through your institution's EHS department.
-
4.2. Contaminated Labware and Debris (Solids)
This category includes items like gloves, weigh boats, pipette tips, and contaminated paper towels.
-
Procedure:
-
Collect all contaminated solid debris in a designated, lined container or a heavy-duty, sealable plastic bag.
-
This container must be labeled as "Halogenated Organic Solids" hazardous waste.
-
When full, seal the container/bag and place it in the appropriate larger drum for solid chemical waste pickup.
-
4.3. Contaminated Glassware
-
Procedure:
-
Rinsing: Rinse the glassware three times with a suitable solvent (e.g., acetone). The resulting solvent rinseate is now considered halogenated hazardous waste.
-
Rinseate Disposal: Collect the rinseate in the "Halogenated Organic Liquids" waste container[11].
-
Clean Glassware: Once triple-rinsed, the glassware can typically be washed and reused. If the glassware is to be discarded, it can be disposed of in a designated broken glass box.
-
4.4. Small Spill Cleanup
-
Procedure:
-
Control and Ventilate: Ensure the spill is contained and the area is well-ventilated (ensure the fume hood is operational). Wear all required PPE.
-
Absorb: For a solid spill, carefully sweep up the material using a dustpan and brush or a vacuum equipped with a HEPA filter[8]. Avoid raising dust. For solutions, cover with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect: Scoop the absorbed material and spilled solid into a designated container.
-
Label and Dispose: Seal the container, label it as "Spill Debris containing this compound," and dispose of it as halogenated solid waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Dispose of the cleaning materials as contaminated solid waste.
-
Final Disposal and Regulatory Compliance
The procedures described above cover the in-laboratory management of waste. The final step is the transfer of this waste to a licensed hazardous waste disposal facility. This must be managed by your institution's EHS department, which will arrange for pickup by an approved vendor.
All disposal activities must comply with federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and OSHA standards for laboratory safety[9][15][16].
By adhering to these scientifically sound and procedurally robust guidelines, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. This compound | C9H9ClO3 | CID 4172275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 86232-28-2 Cas No. | 5-Chloro-2,3-dimethoxy-benzaldehyde | Matrix Scientific [matrixscientific.com]
- 3. calpaclab.com [calpaclab.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. eTool : Hospitals - Hospital-wide Hazards - Glutaraldehyde | Occupational Safety and Health Administration [osha.gov]
- 9. Hazard Communication - Appendix A | Occupational Safety and Health Administration [osha.gov]
- 10. fishersci.com [fishersci.com]
- 11. bucknell.edu [bucknell.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. ethz.ch [ethz.ch]
- 15. 1910.1048 - Formaldehyde. | Occupational Safety and Health Administration [osha.gov]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling 5-Chloro-2,3-dimethoxybenzaldehyde
This guide provides immediate and essential safety protocols for laboratory professionals handling 5-Chloro-2,3-dimethoxybenzaldehyde. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Chemical Identifier:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 86232-28-2 |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1]
Signal Word: Warning
Personal Protective Equipment (PPE)
To ensure safety when handling this chemical, the following personal protective equipment is mandatory:
| PPE Category | Equipment Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved eyeshields. | Protects against splashes and dust, preventing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn and fully buttoned. | Prevents skin contact and subsequent irritation. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or equivalent. | Required when engineering controls are insufficient or when dusts are generated. |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Use only in a well-ventilated area.[2]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Incompatible with strong oxidizing agents.[2]
Spill Management:
-
Evacuate the area.
-
Wear appropriate PPE as described above.
-
Avoid generating dust.[4]
-
Sweep up the spilled material and place it into a suitable, closed container for disposal.[4]
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[2][3]
-
Waste is classified as hazardous and should be disposed of in accordance with local, regional, and national regulations.[4]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[2] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Remove the individual to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2] |
| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell. |
Safe Handling Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
